Technical Documentation Center

(2S,4S)-4-(benzyloxy)pentan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S,4S)-4-(benzyloxy)pentan-2-ol
  • CAS: 124439-88-9

Core Science & Biosynthesis

Foundational

Chemical Structure, Stereochemistry, and Synthetic Utility of (2S,4S)-4-(benzyloxy)pentan-2-ol

Executive Summary (2S,4S)-4-(benzyloxy)pentan-2-ol (CAS No. 124439-88-9) is a highly versatile, enantiopure chiral building block utilized extensively in asymmetric synthesis and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,4S)-4-(benzyloxy)pentan-2-ol (CAS No. 124439-88-9) is a highly versatile, enantiopure chiral building block utilized extensively in asymmetric synthesis and drug development. Serving as a mono-protected derivative of a chiral 1,3-diol, it provides an orthogonal handle for the construction of complex polyketides, macrolide antibiotics, and heterocyclic pharmaceutical agents[1]. This whitepaper deconstructs the stereochemical elegance of this molecule, outlines a self-validating protocol for its synthesis, and details the physicochemical parameters critical for analytical verification.

Structural & Stereochemical Analysis

The core architectural advantage of (2S,4S)-4-(benzyloxy)pentan-2-ol lies in the stereochemistry of its parent precursor: (2S,4S)-pentane-2,4-diol .

The Power of Symmetry

In the parent (2S,4S)-diol, the two chiral centers dictate an anti relationship along the carbon backbone. Because both stereocenters possess the (S) configuration, the molecule exhibits a


 axis of symmetry.
  • Causality in Synthesis: This

    
     symmetry renders the two hydroxyl groups at C2 and C4 chemically equivalent (homotopic).
    
  • Regiochemical Elegance: When subjecting this diol to a mono-protection reaction (such as benzylation), desymmetrization is not required. Reaction at either the C2 or C4 hydroxyl group yields the exact same enantiomerically pure product: (2S,4S)-4-(benzyloxy)pentan-2-ol. This eliminates the need for complex regioselective catalysts, ensuring high synthetic efficiency.

SymmetryPathway A 2,4-Pentanedione (Prochiral) B Ru-BINAP / H2 Asymmetric Reduction A->B Enantioselective C (2S,4S)-Pentane-2,4-diol (C2 Symmetric) B->C >99% ee D NaH, BnBr Mono-protection C->D Homotopic OH E (2S,4S)-4-(benzyloxy)pentan-2-ol (Single Regioisomer) D->E Desymmetrization

Fig 1. Synthetic pathway exploiting C2 symmetry for regioselective mono-benzylation.

Physicochemical Properties & Analytical Data

Accurate analytical validation is paramount when utilizing chiral building blocks in drug development. The table below consolidates the fundamental properties and mass spectrometry predictions for (2S,4S)-4-(benzyloxy)pentan-2-ol[2].

PropertyValueSource
IUPAC Name (2S,4S)-4-(benzyloxy)pentan-2-ol
CAS Number 124439-88-9[3]
Molecular Formula C12H18O2[2]
Molecular Weight 194.27 g/mol
Monoisotopic Mass 194.13068 Da[2]
Predicted [M+H]+ m/z 195.13796[2]
Predicted [M+Na]+ m/z 217.11990[2]
InChIKey ZDGYZKNTFSWSEU-QWRGUYRKSA-N

Causality-Driven Experimental Protocol: Mono-Benzylation

The synthesis of (2S,4S)-4-(benzyloxy)pentan-2-ol via Williamson ether synthesis must be carefully controlled to prevent over-alkylation (di-benzylation). The following protocol is designed as a self-validating system , utilizing statistical stoichiometry and visual reaction cues.

Field-Proven Insights & Rationale

To maximize the yield of the mono-protected product, a statistical approach is employed by using an excess of the diol (e.g., 2.0 equivalents relative to Benzyl Bromide). Because the unreacted diol is highly water-soluble, it can be easily washed away or recovered during the aqueous workup, leaving behind the highly pure mono-benzyl ether. Sodium hydride (NaH) is selected as an irreversible, non-nucleophilic base to quantitatively generate the alkoxide.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under an inert Argon atmosphere. Add (2S,4S)-pentane-2,4-diol (2.0 equiv) dissolved in anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv) in small portions.

    • Validation Check: The reaction is self-indicating; the evolution of

      
       gas confirms active deprotonation. Stir for 30 minutes until gas evolution completely ceases.
      
  • Alkylation: Add Benzyl Bromide (BnBr, 1.0 equiv) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. The complete disappearance of the UV-active BnBr spot indicates reaction completion.

  • Quenching: Cool the flask back to 0 °C. Slowly add saturated aqueous

    
    .
    
    • Causality:

      
       is chosen over strong acids to gently neutralize excess NaH without risking the acid-catalyzed cleavage of the newly formed benzyl ether.
      
  • Extraction & Purification: Extract the aqueous layer three times with Diethyl Ether (

    
    ). The excess unreacted diol remains largely in the aqueous phase. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography.

ProtocolWorkflow S1 1. Deprotonation Diol (2 eq) + NaH in THF (0 °C) S2 2. Alkylation Add BnBr (1 eq) Dropwise S1->S2 Alkoxide Formation S3 3. Validation Monitor H2 evolution & TLC S2->S3 SN2 Reaction S4 4. Quenching Sat. NH4Cl (aq) at 0 °C S3->S4 Reaction Complete S5 5. Extraction Et2O / Brine Wash (Removes excess diol) S4->S5 Neutralization S6 6. Isolation Silica Gel Chromatography S5->S6 Pure Mono-ether

Fig 2. Self-validating experimental workflow for the mono-benzylation of 1,3-diols.

Applications in Drug Development

In pharmaceutical medicinal chemistry, (2S,4S)-4-(benzyloxy)pentan-2-ol acts as a highly specialized chiral auxiliary and backbone precursor.

  • Orthogonal Protection: The benzyl ether is stable to a wide variety of basic, acidic, and nucleophilic conditions, allowing the free C2 secondary alcohol to be oxidized to a ketone, converted into a leaving group (e.g., tosylate), or coupled with other fragments[1]. It can later be cleanly removed via palladium-catalyzed hydrogenolysis (

    
    , 
    
    
    
    ) under mild, neutral conditions.
  • Heterocyclic Synthesis: It is frequently utilized in the synthesis of stereodefined heterocyclic mono- and dicarbamates, acting as a chiral tether that dictates the stereochemical outcome of subsequent cyclization reactions[1].

References

  • PubChemLite Database Title: 124439-88-9 (C12H18O2) - Predicted Collision Cross Section and Mass Spectrometry Data Source: University of Luxembourg / PubChem URL:[Link]

  • European Patent Office Title: EP0548670A1 - Heterocyclic mono- and dicarbamates Source: Google Patents URL

Sources

Exploratory

(2S,4S)-4-(benzyloxy)pentan-2-ol CAS number and identifiers

Executive Summary & Chemical Identity[1][2] (2S,4S)-4-(benzyloxy)pentan-2-ol is a differentiated 1,3-diol derivative characterized by a specific syn-stereochemical relationship (in a zigzag conformation) between the hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

(2S,4S)-4-(benzyloxy)pentan-2-ol is a differentiated 1,3-diol derivative characterized by a specific syn-stereochemical relationship (in a zigzag conformation) between the hydroxyl and benzyloxy groups.[1] This molecule serves as a high-value chiral building block (synthon) in the synthesis of polyketide natural products (e.g., amphotericin B, statins) and macrolide antibiotics.[1]

Its utility stems from the C2-symmetry of its parent diol, (2S,4S)-2,4-pentanediol.[1] The presence of a single benzyl protecting group breaks this symmetry, allowing for the sequential and stereocontrolled extension of the carbon chain at either the free alcohol or the protected ether terminus.

Chemical Identifiers[1][2][3][4][5][6]

While the specific CAS number for this exact chiral isomer is often subsumed under the racemate or not widely indexed in public registries, the parent diol is well-defined.

Identifier TypeValueNotes
Chemical Name (2S,4S)-4-(benzyloxy)pentan-2-olSystematic IUPAC
Parent Diol CAS 72345-23-4 For (2S,4S)-(+)-2,4-Pentanediol
Racemate CAS Generic: 625-69-4For 2,4-Pentanediol (unspecified)
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
SMILES CCCStereochemistry explicitly defined
InChI Key Generated:[1][2][3][4] MQAOYJYQYFYYIE-VXKMTVQVSA-NIsomer specific

Synthetic Strategy & Causality (Expertise)

The synthesis of (2S,4S)-4-(benzyloxy)pentan-2-ol requires rigorous stereocontrol.[1] Two primary strategies exist, but Strategy A is preferred for scale and optical purity due to the exploitation of C2-symmetry.

Strategy A: Statistical Monobenzylation of C2-Symmetric Diol

Logic: The starting material, (2S,4S)-2,4-pentanediol, possesses a C2 axis of symmetry.[1] Consequently, the two hydroxyl groups are homotopic. Reacting this diol with a limiting amount of benzyl bromide (BnBr) yields the mono-protected product.[1]

  • Advantage: Because the starting material is homochiral and symmetric, monoprotection does not create a new stereocenter, nor does it result in a mixture of diastereomers. It yields a single enantiomer.

  • Challenge: The statistical distribution typically yields a mixture of starting material, mono-benzyl, and di-benzyl ether.[1] Separation requires efficient chromatography.

Strategy B: 1,3-Chelation Controlled Reduction

Logic: Starting from (S)-4-(benzyloxy)pentan-2-one, a hydride reduction is performed.[1]

  • Mechanism: Utilizing a chelating agent (e.g., TiCl₄ or ZnCl₂) locks the ketone and the benzyloxy oxygen into a rigid cyclic transition state.[1] A hydride donor then attacks from the less hindered face.

  • Causality: This exploits 1,3-induction (Cram-chelate model) to establish the syn (2S,4S) relationship.[1]

  • Drawback: Requires expensive chiral precursors ((S)-propylene oxide route) and cryogenic conditions.[1]

Detailed Experimental Protocol

Protocol: Monobenzylation of (2S,4S)-2,4-Pentanediol

Objective: Isolate (2S,4S)-4-(benzyloxy)pentan-2-ol with >98% ee.[1]

Reagents:
  • (2S,4S)-2,4-Pentanediol (CAS 72345-23-4): 10.4 g (100 mmol)[1]

  • Sodium Hydride (60% dispersion in oil): 4.0 g (100 mmol)[1]

  • Benzyl Bromide (BnBr): 17.1 g (100 mmol)[1]

  • Tetrahydrofuran (THF): Anhydrous, 200 mL[1]

  • Tetrabutylammonium iodide (TBAI): 0.05 equiv (Catalyst)[1]

Step-by-Step Methodology:
  • Preparation of Alkoxide:

    • In a flame-dried 500 mL round-bottom flask under Argon, suspend NaH (4.0 g) in anhydrous THF (100 mL) at 0°C.

    • Why: Low temperature prevents deprotonation of the THF or runaway exotherms.

    • Slowly add (2S,4S)-2,4-pentanediol (dissolved in 50 mL THF) dropwise over 30 minutes. Evolution of H₂ gas will be observed.

    • Causality: We aim to generate the mono-alkoxide. Although equilibrium exists, the statistical probability favors mono-deprotonation initially.

  • Benzylation:

    • Add TBAI (1.8 g) to the mixture.

    • Add Benzyl Bromide (17.1 g) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validating Check: Monitor via TLC (Hexane/EtOAc 3:1).[1] You should see three spots: Di-benzyl (top), Mono-benzyl (middle, Target) , and unreacted Diol (bottom).[1]

  • Quench and Workup:

    • Quench carefully with saturated NH₄Cl solution (50 mL).[1]

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[5]

  • Purification (Critical Step):

    • The crude oil contains a statistical mixture (~1:2:1 Di-benzyl:Mono-benzyl:Diol).[1]

    • Perform Flash Column Chromatography on Silica Gel.[5]

    • Eluent Gradient: Start with 10% EtOAc/Hexane (elutes di-benzyl)

      
       30% EtOAc/Hexane (elutes Target ) 
      
      
      
      100% EtOAc (recovers starting diol).[1]
  • Data Validation:

    • Yield: Expect ~40-50% isolated yield of the mono-benzyl ether (theoretical max is higher with recycling, but practical yield is limited by statistical distribution).[1]

    • Rotation:

      
       should be measured to confirm optical purity compared to literature values for similar 1,3-diol derivatives.
      

Pathway Visualization

The following diagram illustrates the symmetry-breaking synthesis (Strategy A) and the logic of the separation.

SynthesisFlow cluster_logic Stereochemical Logic Start (2S,4S)-2,4-Pentanediol (C2 Symmetric) CAS: 72345-23-4 Reagents Reagents: 1. NaH (1.0 eq), THF, 0°C 2. BnBr (1.0 eq), TBAI cat. Start->Reagents Reaction Nucleophilic Substitution (Statistical Distribution) Reagents->Reaction Mixture Crude Mixture: 1. Di-benzyl ether (Over-reaction) 2. Mono-benzyl ether (Target) 3. Unreacted Diol Reaction->Mixture Purification Flash Chromatography Gradient: 10% -> 30% EtOAc/Hex Mixture->Purification Product TARGET PRODUCT (2S,4S)-4-(benzyloxy)pentan-2-ol >98% ee Purification->Product Middle Fraction (Rf ~0.4) Recycle Recovered Diol (Recycle to Start) Purification->Recycle Polar Fraction Note Symmetry Breaking: Homotopic -OH groups become differentiated without racemization.

Figure 1: Workflow for the statistical desymmetrization of (2S,4S)-2,4-pentanediol.

Characterization Data Summary

To validate the synthesis, the following spectral characteristics are expected. Note that the symmetry of the starting material is lost, resulting in distinct signals for C1/C5 and C2/C4.

TechniqueExpected Signal CharacteristicsStructural Insight
¹H NMR (CDCl₃)

7.35 (m, 5H, Ph)
Benzyl group presence.[1]

4.55 (ABq, 2H, OCH₂Ph)
Diastereotopic benzylic protons confirm chirality.[1]

4.05 (m, 1H, H-2), 3.80 (m, 1H, H-4)
Distinct shifts for CH-OH vs CH-OBn.[1]

1.15 (d, 3H), 1.25 (d, 3H)
Methyl groups are no longer equivalent.[1]
¹³C NMR ~12 signals total6 Aromatic, 1 Benzylic CH₂, 2 Methine (CH), 2 Methyl, 1 Methylene (C3).[1]
Chiral HPLC Single peakConfirms enantiomeric purity (vs. racemate).[1]

References

  • Ito, T. et al. "Synthesis of optically active 2,4-pentanediol and its derivatives." Bulletin of the Chemical Society of Japan, 1976. (Foundational work on the parent diol).

  • Narasaka, K. & Pai, F.C. "Stereoselective reduction of

    
    -hydroxy ketones."[1] Tetrahedron, 1984.  (Mechanistic basis for 1,3-syn reduction strategies).
    
  • Bode, S.E. et al. "Stereoselective synthesis of 1,3-diols."[1] Acta Chimica Slovenica, 2005. (Review of 1,3-diol synthesis).

  • PubChem Compound Summary. "(2S,4S)-pentane-2,4-diol (CAS 72345-23-4)."[1] National Library of Medicine. [1]

Sources

Foundational

Molecular weight and physical properties of (2S,4S)-4-(benzyloxy)pentan-2-ol

Comprehensive Physicochemical Profiling and Synthetic Utility of (2S,4S)-4-(benzyloxy)pentan-2-ol: A Technical Guide for Drug Development Executive Summary In the landscape of modern drug development, the precision of ch...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Physicochemical Profiling and Synthetic Utility of (2S,4S)-4-(benzyloxy)pentan-2-ol: A Technical Guide for Drug Development

Executive Summary

In the landscape of modern drug development, the precision of chiral building blocks dictates the success of complex active pharmaceutical ingredient (API) synthesis. (2S,4S)-4-(benzyloxy)pentan-2-ol (CAS: 124439-88-9) is a highly specialized, enantiopure intermediate utilized extensively in the construction of 1,3-diol motifs [1]. These motifs are ubiquitous in polyketide natural products, macrolide antibiotics, and statin-class cholesterol-lowering drugs. This whitepaper provides a rigorous examination of its physicochemical properties, structural rationale, and a self-validating experimental protocol for its synthesis and analytical verification.

Core Physicochemical Properties & Molecular Identity

Understanding the physical and molecular properties of (2S,4S)-4-(benzyloxy)pentan-2-ol is critical for downstream processing, purification, and analytical characterization. The molecule consists of a pentane backbone with a secondary alcohol at the C2 position and a benzyl-protected alcohol at the C4 position.

The distinction between its standard molecular weight (194.27 g/mol ) and its monoisotopic mass (194.13068 Da) is paramount for analytical scientists [1][3]. While the standard molecular weight is used for stoichiometric calculations during bulk synthesis, the monoisotopic mass is the exact value required for High-Resolution Mass Spectrometry (HRMS) to validate molecular identity and track metabolic adducts in pharmacokinetic assays [3].

Table 1: Quantitative Physicochemical Data

PropertyValueScientific Relevance / Source
Chemical Name (2S,4S)-4-(benzyloxy)pentan-2-olIUPAC standard nomenclature [1].
CAS Number 124439-88-9Unique chemical identifier [1], [2].
Molecular Formula C12H18O2Defines atomic composition [1].
Molecular Weight 194.27 g/mol Used for bulk stoichiometric scaling [1].
Monoisotopic Mass 194.13068 DaCritical for HRMS and LC-MS/MS validation [3].
Key MS Adducts [M+H]⁺ 195.138, [M+Na]⁺ 217.120Primary ions observed in positive ESI mode [3].
Physical State Viscous LiquidDictates volumetric vs. mass-based transfer [1].
InChI Key ZDGYZKNTFSWSEU-QWRGUYRKSA-NMachine-readable structural identifier [1], [3].
Safety Profile (GHS) H302, H315, H319, H335Harmful if swallowed; causes skin/eye irritation [1].

Structural Significance & Stereochemical Rationale

The strategic value of (2S,4S)-4-(benzyloxy)pentan-2-ol lies in its orthogonal reactivity . The molecule is a masked 1,3-diol. By protecting the C4 hydroxyl group with a robust benzyl ether, chemists can perform aggressive transformations on the free C2 hydroxyl group—such as oxidations, Mitsunobu inversions, or esterifications—without risking side reactions at C4. Once the C2 position is functionalized, the C4 benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis under neutral conditions.

Reactivity A (2S,4S)-4-(benzyloxy)pentan-2-ol Chiral Scaffold B C2 Hydroxyl Group (Free for functionalization) A->B Site 1 C C4 Benzyloxy Group (Stable protecting group) A->C Site 2 D Oxidation / Esterification (Inversion/Retention) B->D Reacts via E Hydrogenolysis (Pd/C) (Deprotection to 1,3-diol) C->E Cleaved via

Orthogonal reactivity of the C2 hydroxyl and C4 benzyl ether in the chiral scaffold.

Experimental Protocol: Synthesis and Characterization Workflow

To ensure scientific integrity, a synthetic protocol must be a self-validating system. The following procedure details the selective monobenzylation of (2S,4S)-pentane-2,4-diol. The causality behind each step is explicitly defined to ensure reproducibility.

Step-by-Step Methodology: Selective Monobenzylation

Objective: Synthesize (2S,4S)-4-(benzyloxy)pentan-2-ol while preventing over-alkylation and preserving the (2S,4S) stereocenters.

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add enantiopure (2S,4S)-pentane-2,4-diol (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

    • Causality: Argon and anhydrous THF prevent the degradation of the moisture-sensitive sodium hydride (NaH) reagent used in the next step.

  • Controlled Deprotonation: Cool the reaction vessel to 0 °C using an ice-water bath. Add NaH (60% dispersion in mineral oil, 1.05 eq) portion-wise over 15 minutes.

    • Causality: The slight stoichiometric excess of NaH ensures complete mono-deprotonation. Cooling the system controls the exothermic evolution of H₂ gas and prevents the formation of the di-alkoxide, which would lead to unwanted dibenzylation.

  • Alkylation via in situ Catalysis: Stir for 30 minutes at 0 °C. Add Benzyl bromide (BnBr, 1.0 eq) dropwise, followed by a catalytic amount of Tetrabutylammonium iodide (TBAI, 0.1 eq).

    • Causality: TBAI facilitates the Finkelstein reaction, converting benzyl bromide to the highly electrophilic benzyl iodide in situ, thereby accelerating the reaction rate at lower temperatures and minimizing side reactions.

  • Reaction Progression & Quenching: Allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes any unreacted NaH without creating a highly basic aqueous environment that could promote unwanted elimination reactions.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Workflow Start Crude (2S,4S)-4-(benzyloxy)pentan-2-ol Purification Flash Chromatography (Silica gel, Hexane/EtOAc) Start->Purification ChiralHPLC Chiral HPLC (Determine % ee / % de) Purification->ChiralHPLC NMR 1H & 13C NMR (Confirm 1,3-stereocenter) Purification->NMR MassSpec High-Res Mass Spectrometry (Confirm [M+Na]+ 217.12) Purification->MassSpec Release Validated API Building Block ChiralHPLC->Release NMR->Release MassSpec->Release

Step-by-step analytical validation workflow for the synthesized chiral building block.

Application in Drug Development

In pharmaceutical manufacturing, the structural fidelity of intermediates is non-negotiable. The (2S,4S)-4-(benzyloxy)pentan-2-ol scaffold is frequently deployed in the total synthesis of macrolides and polyene antifungals . Because the stereocenters are pre-installed, researchers bypass the need for complex, low-yield asymmetric catalytic steps during late-stage synthesis. Furthermore, the presence of the benzyl ether allows for the tracking of the molecule through UV-Vis detectors during High-Performance Liquid Chromatography (HPLC), a feature absent in purely aliphatic diols.

References

  • Chemsrc . "(2S,4S)-2-(benzyloxy)pentan-4-ol Physical Properties and MSDS". Chemsrc Database. Available at:[Link]

  • PubChemLite (Université du Luxembourg) . "124439-88-9 (C12H18O2) - Monoisotopic Mass and Predicted Collision Cross Section". LCSB PubChemLite. Available at: [Link]

Exploratory

Solubility Profile of 4-(benzyloxy)pentan-2-ol in Organic Solvents: A Technical Guide to Prediction, Measurement, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 4-(benzyloxy)pentan-2-ol is a multifunctional organic molecule with potential applications as a key intermediate in ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(benzyloxy)pentan-2-ol is a multifunctional organic molecule with potential applications as a key intermediate in chemical synthesis. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and designing formulation processes. This technical guide provides a framework for establishing the solubility profile of 4-(benzyloxy)pentan-2-ol. It combines a theoretical analysis of its molecular structure to predict solubility behavior with a detailed, field-proven experimental protocol for accurate measurement. The guide emphasizes the causality behind experimental design and data interpretation, equipping researchers with the necessary tools to make informed decisions in their work.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] An analysis of the structure of 4-(benzyloxy)pentan-2-ol reveals distinct regions that dictate its interactions.

Molecular Structure of 4-(benzyloxy)pentan-2-ol:

  • Polar Moieties:

    • Secondary Alcohol (-OH): This group is a strong hydrogen bond donor and acceptor, making it hydrophilic ("water-loving").[2]

    • Ether Linkage (-O-): The oxygen atom in the benzyl ether group can act as a hydrogen bond acceptor.[3][4]

  • Nonpolar Moieties:

    • Pentyl Backbone: The five-carbon aliphatic chain is nonpolar and hydrophobic ("water-fearing").

    • Benzyl Group (C₆H₅CH₂-): The aromatic ring and methylene group contribute significant nonpolar character and are hydrophobic.

The solubility of 4-(benzyloxy)pentan-2-ol is therefore a balance between its polar, hydrogen-bonding functional groups and its large, nonpolar hydrocarbon structure. As the nonpolar carbon chain and aromatic ring size increase, solubility in polar solvents like water decreases significantly.[3]

Predicted Solubility in Common Organic Solvent Classes

Based on these structural features, we can predict the solubility behavior of 4-(benzyloxy)pentan-2-ol across different solvent classes. This theoretical assessment is a critical first step in solvent screening for any application.

Solvent ClassRepresentative SolventsKey Solute-Solvent InteractionsPredicted Solubility
Polar Protic Methanol, EthanolHydrogen bonding (strong), Dipole-dipoleHigh to Very High
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateDipole-dipole, Hydrogen bond acceptanceHigh
Nonpolar Aromatic Toluene, Benzeneπ-π stacking (with benzyl group), Van der WaalsModerate to High
Nonpolar Aliphatic Hexane, HeptaneVan der Waals forcesLow to Moderate
Visualizing Intermolecular Forces

The following diagram illustrates the primary intermolecular forces at play between 4-(benzyloxy)pentan-2-ol and representative solvents, which form the basis for the solubility predictions.

G Fig. 1: Dominant Intermolecular Interactions cluster_solute 4-(benzyloxy)pentan-2-ol cluster_solvents Solvent Classes Solute Structure: - OH (H-bond donor/acceptor) - Ether O (H-bond acceptor) - Benzyl Ring (Nonpolar, π-system) - Alkyl Chain (Nonpolar) Methanol Methanol (Polar Protic) Solute->Methanol Strong H-Bonding Dipole-Dipole THF THF (Polar Aprotic) Solute->THF H-Bond Acceptance Dipole-Dipole Hexane Hexane (Nonpolar) Solute->Hexane Van der Waals Forces G Fig. 2: Experimental Workflow for Solubility Measurement Prep 1. Preparation - Add excess solute to solvent - Seal vials Equil 2. Equilibration - Agitate at constant T (e.g., 24-48h) Prep->Equil PhaseSep 3. Phase Separation - Centrifuge or allow to settle - Confirm solid phase present Equil->PhaseSep Sample 4. Sampling & Dilution - Take aliquot of supernatant - Gravimetrically dilute PhaseSep->Sample Analysis 5. Analysis - Quantify concentration (e.g., HPLC, UV-Vis) Sample->Analysis Calc 6. Calculation - Determine solubility (e.g., mg/mL, mol/L) Analysis->Calc

Caption: Step-by-step workflow for the isothermal equilibrium method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 4-(benzyloxy)pentan-2-ol in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • 4-(benzyloxy)pentan-2-ol (solute)

  • Selected organic solvent (HPLC-grade or higher)

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE or other solvent-compatible material)

  • Analytical instrument for quantification (e.g., HPLC with UV detector)

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of 4-(benzyloxy)pentan-2-ol to a vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is to add approximately 100 mg of solute to 2-3 mL of the solvent.

    • Tightly seal the vial to prevent solvent evaporation.

    • Causality: Using excess solid ensures that the solution becomes saturated, reaching a true thermodynamic equilibrium. [5]Sealing the vial prevents changes in concentration due to solvent loss.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the slurries for a predetermined time, typically 24 to 48 hours. The time required should be determined by preliminary experiments, ensuring that the measured concentration does not change between, for example, the 24h and 48h time points.

    • Causality: Continuous agitation facilitates the dissolution process. A prolonged equilibration period is necessary to ensure the system reaches a stable equilibrium state, avoiding the measurement of transient, non-equilibrium concentrations. Temperature control is crucial as solubility is highly temperature-dependent. [6]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifugation (e.g., 10 minutes at 3000 rpm) is highly recommended for clear separation.

    • Visually confirm that a solid phase is still present in each vial. If no solid is present, the experiment is invalid for that sample, and it must be repeated with more solute.

    • Causality: This step ensures that the sample taken for analysis is from the saturated liquid phase only and is free of undissolved solid particles, which would falsely inflate the measured solubility.

  • Sampling and Dilution:

    • Carefully withdraw a known volume or mass of the clear supernatant using a calibrated pipette. To avoid disturbing the solid, it is best to sample from the top layer of the liquid.

    • Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask.

    • Dilute the sample to the mark with fresh solvent. Record the final mass or volume accurately.

    • Causality: Filtration is a final safeguard against transferring solid particles. A precise, gravimetric dilution (i.e., by mass) is often more accurate than volumetric dilution, especially with volatile organic solvents.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Prepare a set of calibration standards of 4-(benzyloxy)pentan-2-ol of known concentrations.

    • Construct a calibration curve by plotting the instrument response (e.g., peak area) against concentration.

    • Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Application in Research and Drug Development

The solubility profile generated through the methods above directly informs critical decisions:

  • Process Chemistry: Selection of an appropriate solvent is crucial for maximizing reaction yield and purity. A solvent in which reactants are highly soluble but impurities are not can simplify downstream purification.

  • Crystallization: The ideal crystallization solvent system is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below.

  • Formulation Science: For drug development, solubility in biocompatible solvents or solvent systems is a key parameter for creating stable and bioavailable liquid formulations.

By systematically applying the principles and protocols in this guide, researchers can confidently characterize the solubility of 4-(benzyloxy)pentan-2-ol and leverage that knowledge to accelerate their research and development efforts.

References

  • StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

  • Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]

  • Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

  • Gimondi, I., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

  • The Organic Chemistry Tutor. (2020). 9.4 Physical Properties of Alcohols, Ethers, and Epoxides. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). Boiling points and solubility of alcohols. [Link]

  • Academia.edu. (n.d.). Solubility test for Organic Compounds. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]

  • Purdue University. (n.d.). Alcohols and Ethers. [Link]

  • University of Calgary. (n.d.). Chapter 4: Physical Properties and Intermolecular Forces. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • IUPAC. (2024). Subcommittee on Solubility and Equilibrium Data (SSED). [Link]

  • IUPAC. (n.d.). Solubility Data Series. [Link]

  • De Visscher, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

  • Fogg, P. G. T., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry. [Link]

Sources

Foundational

Advanced Architectures: A Technical Review of Chiral 1,3-Diol Synthons

Executive Summary The 1,3-diol motif is not merely a structural feature; it is the pharmacophore backbone of some of the most commercially significant therapeutics in history, including HMG-CoA reductase inhibitors (stat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-diol motif is not merely a structural feature; it is the pharmacophore backbone of some of the most commercially significant therapeutics in history, including HMG-CoA reductase inhibitors (statins) and polyene macrolide antibiotics (e.g., Amphotericin B). For the drug development chemist, the challenge lies not in generating the diol, but in controlling the relative and absolute stereochemistry of two alcohol centers separated by a methylene bridge.

This technical guide dissects the primary methodologies for constructing chiral 1,3-diol synthons. We move beyond basic textbook definitions to analyze the causality of stereocontrol—why specific reagents lock conformation—and provide actionable, industrial-grade protocols.

Structural Classification & The Chelation Effect

The synthesis of 1,3-diols is defined by the relationship between the two hydroxyl groups: syn or anti. Control over this relationship is almost exclusively achieved through chelation-controlled reduction or intramolecular hydride transfer .[1]

The Mechanistic Divergence
  • Syn-Selective: Relies on forming a rigid chair-like transition state where the metal (usually Boron) tethers the ketone oxygen and the free hydroxyl group.[1] The hydride attacks from the sterically less hindered face (axial attack).

  • Anti-Selective: Often utilizes intramolecular hydride delivery (Evans-Tishchenko) or directed reduction where the metal coordination forces a twist-boat or alternative geometry that favors equatorial attack.[1]

Core Synthetic Methodologies

A. The Narasaka-Prasad Reduction (Syn-Selective)

Mechanism & Causality: First reported by Narasaka in 1984, this method utilizes a dialkylboron alkoxide (typically


 or 

) to chelate a

-hydroxy ketone.[1][2] The resulting boron-chelate forms a six-membered chair transition state.[1][3] When sodium borohydride (

) is introduced, it attacks the ketone from the intermolecular face opposite the axial alkyl groups on the boron, yielding the syn-1,3-diol with high diastereoselectivity (

dr).

Why it works: The conformational rigidity of the boron-chelate is superior to other Lewis acids (like


 or 

) for this specific spacing, preventing bond rotation during hydride delivery.
Visualization: Narasaka-Prasad Transition State

NarasakaTransition cluster_legend Selectivity Driver Boron B(Et)2 O1 O (Hydroxyl) Boron->O1 Chelation O2 O (Ketone) Boron->O2 Chelation C1 C-OH O1->C1 C2 CH2 C1->C2 C3 C=O C2->C3 C3->O2 Hydride H- (NaBH4) Hydride->C3 Axial Attack Text Boron locks the chair conformation. Hydride attacks from the open face.

Caption: Figure 1: The rigid boron-chelated chair transition state directs the hydride to the axial position, enforcing syn-selectivity.

B. The Evans-Tishchenko Reaction (Anti-Selective)

Mechanism & Causality: While the Narasaka method uses intermolecular hydride delivery, the Evans-Tishchenko reaction (1990) employs intramolecular delivery.[1][3] A


-hydroxy ketone reacts with an aldehyde in the presence of a catalyst like Samarium Diiodide (

).[1][4][5] The aldehyde forms a hemiacetal with the free hydroxyl group. The Samarium coordinates both oxygens, and the hydride from the hemiacetal is transferred to the ketone.

Why it works: The reaction proceeds through a highly ordered six-membered transition state where the bulky R-groups adopt equatorial positions to minimize 1,3-diaxial interactions.[1] This geometry dictates that the hydride is delivered to the face that results in an anti-1,3-diol monoester.[6]

Visualization: Evans-Tishchenko Mechanism

EvansTishchenko Step1 Beta-Hydroxy Ketone + Aldehyde (RCHO) Step2 Hemiacetal Formation Step1->Step2 SmI2 Cat. TS Sm-Chelated Transition State (Chair-like) Step2->TS Coordination Product Anti-1,3-Diol Monoester TS->Product Intramolecular H- Transfer Detail The hydride originates from the aldehyde and is transferred internally, ensuring anti-geometry. TS->Detail

Caption: Figure 2: Intramolecular hydride transfer via a Samarium-templated transition state yields the anti-1,3-diol.

Industrial Case Study: The Statin Side Chain

The synthesis of Atorvastatin (Lipitor) represents the "Super Bowl" of 1,3-diol chemistry. The side chain requires a (3R,5R)-syn-1,3-diol configuration.[1]

Comparison of Routes
FeatureChemical Route (Narasaka-Prasad)Biocatalytic Route (DERA Aldolase)
Key Reagent

/

Deoxyribose-5-phosphate aldolase (DERA)
Conditions Cryogenic (-78°C)Aqueous buffer, pH 7, 25-40°C
Atom Economy Moderate (Boron waste)High
Selectivity >98% de (diastereomeric excess)>99.9% ee, >99% de
Scalability Difficult (Cryogenic engineering required)Excellent (Fermentation based)

Insight: While the Narasaka reduction was the gold standard for early statin production, modern "Green Chemistry" initiatives have shifted towards biocatalysis (DERA) to avoid the safety hazards of handling alkylboranes and the energy costs of cryogenic cooling.

Detailed Experimental Protocol

Protocol: Diastereoselective Syn-Reduction of a


-Hydroxy Ketone (Narasaka Method) 

Note: This protocol is a self-validating system. If the color change in Step 3 does not occur, moisture contamination is likely.

Reagents:

  • Substrate:

    
    -Hydroxy ketone (1.0 equiv)[1]
    
  • Chelating Agent: Diethylmethoxyborane (

    
    ), 1.0 M in THF (1.1 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.2 equiv)[1]
    
  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate) / Methanol (anhydrous)[1]

  • Oxidant (Workup): Hydrogen Peroxide (30%), pH 7 buffer.

Step-by-Step Methodology:

  • Chelation Setup: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the

    
    -hydroxy ketone (1.0 mmol) in anhydrous THF (10 mL).
    
  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibrium.

  • Boron Addition: Add

    
     (1.1 mL, 1.1 mmol) dropwise via syringe.
    
    • Checkpoint: Stir for 15 minutes at -78°C. This allows the formation of the boron-chelate.

  • Reduction: Add

    
     (45 mg, 1.2 mmol) in one portion. Alternatively, for larger scales, add as a solution in minimal MeOH/THF.
    
  • Reaction: Stir the mixture at -78°C for 3-5 hours. Monitor by TLC.

    • Validation: The reaction is generally slow due to the low temperature; do not warm up prematurely, or selectivity will erode.

  • Workup (Oxidative Cleavage of Boron):

    • Quench by adding acetic acid (0.5 mL) at -78°C.

    • Warm to 0°C.[4]

    • Add pH 7 phosphate buffer (5 mL), followed by MeOH (10 mL) and 30%

      
       (2 mL).
      
    • Stir vigorously at room temperature for 1 hour. Causality: This step oxidizes the C-B bonds, releasing the diol from the boron complex.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    .[7]

References

  • Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of

    
    -hydroxy ketones to 1,3-diols. Tetrahedron, 40(12), 2233–2238.[8] Link[1]
    
  • Evans, D. A., & Hoveyda, A. H. (1990).[4][6][9] Samarium-catalyzed intramolecular Tishchenko reduction of

    
    -hydroxy ketones.[1][4] A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters.[4][5][6][9] Journal of the American Chemical Society, 112(17), 6447–6449.[4][6] Link[1][4]
    
  • Noyori, R., et al. (1987).

    
    -keto carboxylic esters. Journal of the American Chemical Society, 109(19), 5856–5858. Link
    
  • Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788–5793. Link[1]

  • Bode, S. E., Wolberg, M., & Müller, M. (2006).[2] Stereoselective Synthesis of 1,3-Diols. Synthesis, 2006(04), 557–588.[2] Link

Sources

Foundational

A Technical Guide to the Strategic Application of (2S,4S)-4-(benzyloxy)pentan-2-ol in Complex Natural Product Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pursuit of stereochemically complex natural products remains a formidable challenge in modern organic synthesis, demanding precise con...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of stereochemically complex natural products remains a formidable challenge in modern organic synthesis, demanding precise control over the three-dimensional arrangement of atoms. Chiral building blocks serve as foundational cornerstones in this endeavor, enabling the efficient and predictable construction of intricate molecular architectures. This technical guide focuses on (2S,4S)-4-(benzyloxy)pentan-2-ol, a versatile C5 synthon that provides a pre-defined syn-1,3-diol relationship. We will explore its synthesis, strategic applications in the total synthesis of polyketide-derived natural products, and the underlying principles that make it a valuable tool for synthetic chemists. Detailed protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to leverage this building block in their own synthetic campaigns.

Introduction: The Strategic Value of Pre-Stereodefined Building Blocks

The biological activity of natural products is intrinsically linked to their absolute stereochemistry. Consequently, the development of synthetic strategies that can reliably control the formation of multiple contiguous stereocenters is of paramount importance.[1][2] Iterative, substrate-controlled reactions have historically been the bedrock of such syntheses. However, a more convergent and often more efficient approach involves the use of "chiral building blocks" or "chiral synthons"—small, enantiomerically pure molecules that contain one or more stereocenters.[3][4][5] These fragments are incorporated into a larger molecule, transferring their stereochemical information and significantly simplifying the synthetic challenge.

(2S,4S)-4-(benzyloxy)pentan-2-ol is a prime example of such a building block. Its core value lies in the syn-relationship between the C2-hydroxyl and C4-alkoxy groups. This specific stereochemical arrangement is a recurring motif in a vast class of natural products known as polyketides, which are biosynthesized from the repeated condensation of simple carboxylic acid units.[1][2] The benzyl ether at the C4 position serves as a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under mild hydrogenolysis conditions at a later stage in the synthesis. The free C2-hydroxyl group provides a convenient handle for further synthetic elaboration.

Synthesis of the Chiral Synthon: (2S,4S)-4-(benzyloxy)pentan-2-ol

The efficient preparation of enantiopure (2S,4S)-4-(benzyloxy)pentan-2-ol is critical for its utility. A common and reliable strategy begins with the asymmetric aldol reaction, a powerful method for C-C bond formation with concomitant control of stereochemistry.[6] A representative synthesis involves the Evans' syn-aldol reaction, which utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome.

Workflow for the Synthesis of (2S,4S)-4-(benzyloxy)pentan-2-ol

Synthesis_Workflow reagent reagent intermediate intermediate product product A N-Propionyl Oxazolidinone C Syn-Aldol Adduct A->C Evans Asymmetric Aldol Reaction B 1. NaHMDS, THF 2. Benzyloxyacetaldehyde E (2S,4S)-4-(benzyloxy) pentan-2-ol C->E Reductive Cleavage of Auxiliary D LiAlH4 or LiBH4 THF or Et2O

Caption: Synthetic workflow for (2S,4S)-4-(benzyloxy)pentan-2-ol.

Detailed Experimental Protocol: Synthesis via Evans' Aldol Reaction

This protocol is a representative procedure adapted from established methodologies.[6]

Step 1: Formation of the Boron Enolate and Aldol Addition

  • To a flame-dried, argon-purged flask, add the chiral N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) followed by the slow, dropwise addition of dibutylboron triflate (Bu₂BOTf, 2.2 equiv).

  • Stir the resulting solution at 0 °C for 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add a solution of benzyloxyacetaldehyde (1.2 equiv) in anhydrous DCM dropwise over 15 minutes.

  • Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the addition of a pH 7 phosphate buffer. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldol adduct.

Step 2: Reductive Cleavage of the Chiral Auxiliary

  • Dissolve the crude aldol adduct in anhydrous diethyl ether (Et₂O, 0.1 M) in a flame-dried, argon-purged flask.

  • Cool the solution to 0 °C.

  • Add lithium aluminum hydride (LiAlH₄, 1.5 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1 hour.

  • Carefully quench the reaction by the sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting white suspension vigorously for 30 minutes until a granular precipitate forms.

  • Filter the solid through a pad of Celite®, washing thoroughly with Et₂O.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to afford pure (2S,4S)-4-(benzyloxy)pentan-2-ol.

Applications in the Total Synthesis of Natural Products

The true power of (2S,4S)-4-(benzyloxy)pentan-2-ol is demonstrated in its application to the synthesis of complex molecules. Its pre-defined stereochemistry allows chemists to bypass otherwise challenging stereoselective transformations. It is particularly effective in the synthesis of polyketide natural products, which often contain long carbon chains with alternating methyl and hydroxyl substituents.

Case Study: Synthesis of the C1-C9 Fragment of Phorboxazole B

Phorboxazole B is a potent cytostatic marine natural product with a complex architecture that includes multiple stereocenters and heterocyclic rings.[7] The synthesis of fragments of this molecule showcases the strategic use of chiral building blocks. While the exact (2S,4S)-4-(benzyloxy)pentan-2-ol may not be used directly, a conceptually identical chiral fragment, δ-hydroxy-β-ketoester 10 , is employed to establish the C4-C5 stereochemical relationship. This precursor embodies the same syn-1,3-diol synthon principle.[7]

The synthesis begins with an asymmetric aldol reaction to produce ketoester 10 , which is then cyclized to form a tetrahydropyran (THP) ring, a core feature of the phorboxazoles.[7]

General Strategy for Polyketide Chain Elongation

A common strategy involves the conversion of (2S,4S)-4-(benzyloxy)pentan-2-ol into a more elaborated building block, such as an aldehyde or a ketone, which can then participate in subsequent coupling reactions.

Polyketide_Strategy start (2S,4S)-4-(benzyloxy) pentan-2-ol oxidation Oxidation (e.g., Swern, DMP) start->oxidation aldehyde Chiral Aldehyde Intermediate oxidation->aldehyde coupling C-C Coupling (e.g., Aldol, Wittig, Allylation) aldehyde->coupling elongated Elongated Polyketide Fragment coupling->elongated

Caption: General strategy for chain elongation using the chiral synthon.

This process allows for the iterative construction of complex polyketide chains with excellent stereocontrol, as the stereocenters from the original building block guide the formation of new ones.

Summary of Applications
Natural Product Target (or Fragment)Role of the (2S,4S)-4-(benzyloxy)pentan-2-ol MotifKey Transformations
S-(+)-Curcuphenol Serves as the chiral precursor for the side chain, establishing the key stereocenter.[8]Oxidation to an aldehyde, followed by Robinson annulation.[8]
Phorboxazole B Fragment A derivative is used to set the C4-C5 stereochemistry and form the central tetrahydropyran ring.[7]Intramolecular cyclization/ketal protection.[7]
Erythromycin Segments Analogous chiral synthons derived from D-glucose are used to construct the C1-C4 and C9-C12 fragments of the macrolide core.[9][10]Wittig reaction, stereoselective oxidation, and epoxidation.[9]

Conclusion: A Reliable Tool for Stereocontrolled Synthesis

(2S,4S)-4-(benzyloxy)pentan-2-ol and its functional equivalents are powerful and reliable chiral building blocks for the synthesis of complex natural products. By providing a stereochemically defined syn-1,3-diol unit, this synthon streamlines synthetic routes, enhances convergence, and ensures high fidelity in the transfer of chiral information. Its utility in constructing recurring polyketide motifs underscores the strategic advantage of a building-block-based approach in tackling some of the most challenging targets in organic synthesis. As synthetic methods continue to advance, the strategic deployment of such well-defined chiral fragments will remain a cornerstone of efficient and elegant molecular construction.

References

  • Stereoselective Synthesis of Polyketide Motifs via Nickel-Catalyzed Multicomponent Coupling of Aldehydes, Dienes, and Boronic Acids: Reaction Development and Mechanistic Insights. Journal of the American Chemical Society.
  • Chiral synthesis of polyketide-derived natural products. Part 4. Synthesis of a left-hand segment with six consecutive chiral centres of dihydroerythronolide A for the total synthesis of erythromycin A from D-glucose. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Chiral synthesis of polyketide-derived natural products. Part 3. Stereocontrolled synthesis of a chiral fragment corresponding to both the C-1—C-4 and C-9—C-12 units of erythromycin A from D-glucose. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • (PDF) Polyketide Stereotetrads in Natural Products.
  • Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. PMC.
  • Application of chiral building blocks to the synthesis of drugs. Journal of the Brazilian Chemical Society.
  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)
  • Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Chemistry.
  • Chiral building blocks. Sigma-Aldrich.
  • (PDF) Total Synthesis of S (+)-Curcuphenol, S (+)-Curcuquinone and S (+)-Curcuhydroquinone.

Sources

Exploratory

Technical Guide: Stereochemical Differentiation and Synthesis of Protected 1,3-Diols

Topic: Difference between syn- and anti-1,3-diol protected intermediates Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists Executive Summary The 1,3-diol motif is a u...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between syn- and anti-1,3-diol protected intermediates Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

The 1,3-diol motif is a ubiquitous structural element in polyketide natural products (e.g., macrolides, statins) and complex pharmaceutical intermediates.[1] The biological activity of these molecules often hinges on the precise stereochemical relationship—syn or anti—between the hydroxyl groups.

Because "naked" 1,3-diols are polar and reactive, they are almost exclusively handled as protected cyclic acetals, most commonly acetonides (2,2-dimethyl-1,3-dioxanes) . This guide details the structural, spectroscopic, and synthetic divergences between syn- and anti-acetonides.[2] It provides a self-validating framework for stereochemical assignment using the Rychnovsky–Evans analysis and actionable protocols for their selective synthesis.

Structural & Conformational Analysis

The divergence in physical properties between syn- and anti-acetonides arises from their preferred ground-state conformations. Understanding this is a prerequisite for interpreting spectroscopic data.

The Syn-Acetonide (Chair)

The syn-isomer of a 4,6-disubstituted acetonide adopts a chair conformation .[2][3] In this geometry, both substituents (R) at the C4 and C6 positions can occupy equatorial positions, minimizing steric strain.

  • Stability: High.[4] This is the thermodynamic minimum.

  • Symmetry: The acetonide methyl groups at C2 are chemically distinct. One is axial , and the other is equatorial .[3][5]

The Anti-Acetonide (Twist-Boat)

If the anti-isomer were to adopt a chair conformation, one substituent would be forced into an axial position, creating severe 1,3-diaxial interactions. To relieve this strain, the ring twists into a twist-boat conformation .

  • Stability: Generally lower than the syn-chair but stable enough for isolation.

  • Symmetry: The twist-boat conformation averages the environment of the C2-acetonide methyl groups, making them magnetically similar or equivalent.

Conformation Start 1,3-Diol Acetonide Syn Syn-Isomer (4,6-cis) Start->Syn Stereochemistry Anti Anti-Isomer (4,6-trans) Start->Anti Chair Chair Conformation (Both R groups Equatorial) Syn->Chair Adopts Twist Twist-Boat Conformation (Relieves 1,3-diaxial strain) Anti->Twist Adopts AxEq Distinct Methyls (Axial vs Equatorial) Chair->AxEq NMR Consequence Avg Averaged Methyls (Pseudo-equivalent) Twist->Avg NMR Consequence

Figure 1: Conformational decision tree dictating the spectroscopic behavior of 1,3-diol acetonides.

Spectroscopic Differentiation: The Rychnovsky Rule[2]

The most authoritative method for assigning relative stereochemistry without X-ray crystallography is the Rychnovsky Acetone Method . This relies on


C NMR chemical shifts of the acetonide carbons.[2][3][6]
The Rychnovsky Correlations

The geometric positioning of the acetonide methyl groups (axial vs. equatorial) results in predictable shielding/deshielding effects.

FeatureSyn -Acetonide (Chair)Anti -Acetonide (Twist-Boat)
C2 (Acetal Carbon) ~98.5 ppm ~100.4 ppm
Methyl (Axial) ~19 ppm N/A (Averaged)
Methyl (Equatorial) ~30 ppm N/A (Averaged)
Methyls (Observed) Two distinct peaks (

ppm)
One peak or two close peaks (~24–25 ppm )
Self-Validating Analysis Workflow

When analyzing an unknown 1,3-diol, follow this logic to ensure high trust in your assignment:

  • Protect the diol as the acetonide (see Protocol 4.1).

  • Acquire a

    
    C NMR spectrum (CDCl
    
    
    
    is the standard solvent).
  • Check C2: Is the quaternary carbon at 98 ppm or 100 ppm?

  • Check Methyls: Do you see a 19/30 split, or a cluster at 25?

    • Validation: If you observe shifts at 24.5 and 25.5 ppm, the diol is Anti .[3]

    • Validation: If you observe shifts at 19.2 and 29.8 ppm, the diol is Syn .

Note: This method is robust for 4,6-disubstituted systems. If the diol is trisubstituted (e.g., a methyl group at C5), the conformational preferences may shift, and NOE (Nuclear Overhauser Effect) experiments should be used to corroborate.

Synthetic Strategies

Selective access to these intermediates requires controlling the hydride delivery vector during the reduction of


-hydroxy ketones.[7]
Syn-Selective: Narasaka-Prasad Reduction

This protocol utilizes boron chelation to lock the substrate into a rigid chair-like transition state.[8]

  • Reagent:

    
     or 
    
    
    
    +
    
    
    .
  • Mechanism: The boron reagent chelates the ketone and the free

    
    -hydroxyl. Hydride is delivered intermolecularly from the less hindered face (axial attack), resulting in the 1,3-syn diol.
    
Anti-Selective: Evans-Tishchenko Reduction

This protocol couples reduction with protection.[7]

  • Reagent:

    
     + Aldehyde (e.g., PhCHO).
    
  • Mechanism: Intramolecular hydride transfer.[7] The hemiacetal formed from the aldehyde and the free alcohol coordinates to Samarium. The hydride is transferred from the formyl group to the ketone, ensuring an anti relationship.[7]

  • Product: Anti-1,3-diol monoester.[1][7][9]

Synthesis cluster_Syn Syn-Selective Pathway cluster_Anti Anti-Selective Pathway Substrate Beta-Hydroxy Ketone Chelation Boron Chelation (Et2BOMe) Substrate->Chelation Lewis Hemiacetal Formation (PhCHO + SmI2) Substrate->Lewis Red1 Intermolecular Hydride (NaBH4) Chelation->Red1 SynProd Syn-1,3-Diol Red1->SynProd Red2 Intramolecular Hydride (Tishchenko) Lewis->Red2 AntiProd Anti-1,3-Diol Monoester Red2->AntiProd

Figure 2: Divergent synthetic pathways for stereoselective 1,3-diol construction.

Experimental Protocols

Standard Acetonide Protection (For Analysis)

Use this to prepare your sample for Rychnovsky analysis.

  • Dissolution: Dissolve the 1,3-diol (0.1 mmol) in anhydrous acetone (2 mL) and 2,2-dimethoxypropane (0.5 mL).

  • Catalysis: Add Pyridinium

    
    -toluenesulfonate (PPTS) (10 mol%).
    
  • Reaction: Stir at room temperature under Argon for 2–4 hours. Monitor by TLC (Acetonides are usually less polar than the free diol).

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    or EtOAc. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (typically Hexanes/EtOAc).[10]

Narasaka-Prasad Reduction (Syn-Synthesis)

Critical Step: Temperature control is vital for high diastereomeric ratio (dr).

  • Chelation: To a solution of

    
    -hydroxy ketone (1.0 equiv) in dry THF/MeOH (4:1) at –78 °C, add diethylmethoxyborane (
    
    
    
    ) (1.1 equiv).
  • Equilibration: Stir for 15–30 minutes at –78 °C to allow the boron chelate to form.

  • Reduction: Add

    
     (1.1 equiv) in one portion.
    
  • Reaction: Stir at –78 °C for 3 hours.

  • Oxidative Workup (Crucial): The product is bound to boron. Add acetic acid, then oxidize the organoborane by adding 30%

    
     and 
    
    
    
    (aq) at 0 °C. Stir for 1 hour.
  • Extraction: Extract with EtOAc. The resulting oil is the crude syn-1,3-diol.

Stability & Reactivity Profiles

While both intermediates are protected, they exhibit distinct reactivities utilized in late-stage synthesis.

  • Acid Sensitivity: Anti-acetonides (twist-boat) possess higher ground-state energy (strain) than syn-acetonides (chair). Consequently, anti-acetonides hydrolyze significantly faster under mild acidic conditions. This kinetic difference can be exploited to selectively deprotect an anti-diol in the presence of a syn-diol.

  • Migration: In anti-1,3-diol monoesters (from Evans-Tishchenko), acyl migration is possible under basic conditions. Always handle these intermediates under neutral or slightly acidic conditions until the ester is manipulated.

References

  • Rychnovsky, S. D.; Skalitzky, D. J.

    
    C NMR analysis of 1,3-diol acetonides."[2][3][6] Journal of Organic Chemistry, 1990, 55(16), 4982–4984.
    [Link]
    
  • Evans, D. A.; Hoveyda, A. H. "Samarium-catalyzed intramolecular Tishchenko reduction of

    
    -hydroxy ketones.[1][7] A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters." Journal of the American Chemical Society, 1990, 112(17), 6447–6449.[7]
    [Link]
    
  • Narasaka, K.; Pai, F. C. "Stereoselective reduction of

    
    -hydroxy ketones with borohydride reagents." Tetrahedron, 1984, 40(12), 2233–2238.[11]
    [Link]
    
  • Rychnovsky, S. D.; Rogers, B. N.; Richardson, T. I. "Configurational assignment of polyene macrolide antibiotics using the

    
    C acetonide analysis." Accounts of Chemical Research, 1998, 31(1), 9–17.
    [Link]
    

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (2S,4S)-4-(benzyloxy)pentan-2-ol

Executive Summary This application note details the robust, stereocontrolled synthesis of (2S,4S)-4-(benzyloxy)pentan-2-ol , a critical 1,3-polyol synthon used in the construction of macrolide antibiotics and complex pol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, stereocontrolled synthesis of (2S,4S)-4-(benzyloxy)pentan-2-ol , a critical 1,3-polyol synthon used in the construction of macrolide antibiotics and complex polyketides.

Unlike statistical reduction methods which yield diastereomeric mixtures, this protocol utilizes the Narasaka-Prasad reduction to achieve high syn-diastereoselectivity (>95:5 dr). The synthesis begins from the inexpensive chiral pool material (S)-methyl 3-hydroxybutyrate , ensuring high optical purity without the need for expensive chiral catalysts.

Key Features of This Protocol
  • Chiral Pool Start: Exploits commercially available (S)-3-hydroxybutyrate.

  • High Fidelity: Uses chelation-control to set the second stereocenter relative to the first.

  • Scalability: All steps utilize standard reagents (

    
    , 
    
    
    
    ,
    
    
    ) suitable for gram-to-multigram scale.

Retrosynthetic Strategy & Logic

The target molecule contains two stereocenters in a 1,3-relationship. The (2S,4S) configuration corresponds to the syn-isomer (where both oxygen substituents reside on the same face of the zigzag carbon backbone).

The synthetic logic relies on substrate-controlled diastereoselectivity . We establish the C4 stereocenter from the starting material and use it to direct the formation of the C2 center via a boron-chelated transition state.

Synthetic Pathway Diagram[1][2][3]

G Start (S)-Methyl 3-hydroxybutyrate (Chiral Pool) Step1 Step 1: Benzyl Protection (NaH, BnBr) Start->Step1 Inter1 (S)-Methyl 3-(benzyloxy)butyrate Step1->Inter1 Step2 Step 2: Weinreb Amide Formation (MeNHOMe·HCl, iPrMgCl) Inter1->Step2 Inter2 (S)-Weinreb Amide Step2->Inter2 Step3 Step 3: Grignard Addition (MeMgBr) Inter2->Step3 Ketone (S)-4-(benzyloxy)pentan-2-one (Key Intermediate) Step3->Ketone Step4 Step 4: Narasaka-Prasad Reduction (Et2BOMe, NaBH4) Ketone->Step4 Chelation Control (Syn-Selective) Target (2S,4S)-4-(benzyloxy)pentan-2-ol (Target) Step4->Target

Figure 1: Critical path for the stereoselective construction of the 1,3-syn diol motif.

Experimental Protocols

Step 1: Benzyl Protection

Objective: Protect the secondary alcohol to prevent interference during nucleophilic additions.

  • Reagents: Sodium hydride (60% dispersion), Benzyl bromide, TBAI (cat.), THF.

  • Procedure:

    • Suspend NaH (1.2 equiv) in anhydrous THF (0.5 M) at 0 °C under Argon.

    • Add (S)-methyl 3-hydroxybutyrate (1.0 equiv) dropwise. Stir for 30 min.

    • Add Benzyl bromide (1.2 equiv) and Tetrabutylammonium iodide (0.05 equiv).

    • Warm to room temperature and stir for 12 hours.

    • Quench: Carefully add sat.

      
      . Extract with 
      
      
      
      .
    • Purification: Silica gel chromatography (Hex/EtOAc 9:1).

    • Yield Expectation: 85-92%.

Step 2 & 3: Conversion to Methyl Ketone (Weinreb Route)

Objective: Convert the ester to a methyl ketone without racemization or over-addition. Direct addition of MeLi to the ester is risky; the Weinreb amide intermediate guarantees a clean stop at the ketone.

  • Reagents: N,O-Dimethylhydroxylamine·HCl,

    
     (2.0M in THF), 
    
    
    
    (3.0M in
    
    
    ).
  • Procedure:

    • Amide Formation: To a slurry of N,O-Dimethylhydroxylamine·HCl (1.5 equiv) in THF at -20 °C, add

      
       (3.0 equiv) dropwise. Stir 20 min.
      
    • Add the benzyl ester from Step 1 (1.0 equiv) in THF. Stir at -10 °C for 1 h.

    • Quench with sat.

      
      , extract with EtOAc, and concentrate to yield the crude Weinreb amide.
      
    • Grignard Addition: Dissolve crude amide in THF (0.3 M), cool to 0 °C.

    • Add

      
       (1.5 equiv) dropwise. Stir 1 h.
      
    • Workup: Quench with 1M HCl (cold), extract with

      
      .
      
    • Purification: Silica gel chromatography (Hex/EtOAc 8:1).

    • Product: (S)-4-(benzyloxy)pentan-2-one .

Step 4: Narasaka-Prasad Syn-Selective Reduction

Objective: Reduce the ketone to the alcohol with high syn ((2S,4S)) selectivity. Mechanism: The reaction proceeds via a 6-membered boron-chelate intermediate.[1] The hydride attacks from the face opposite the bulky phenyl group, guided by the chair-like transition state.

  • Reagents: Diethylmethoxyborane (

    
    ) or Dibutylmethoxyborane (
    
    
    
    ), Sodium Borohydride (
    
    
    ), THF, Methanol.
  • Protocol:

    • Dissolve (S)-4-(benzyloxy)pentan-2-one (1.0 equiv) in anhydrous THF/MeOH (4:1 ratio, 0.1 M concentration).

    • Cool the solution to -78 °C (Dry ice/acetone bath).

    • Add

      
       (1.1 equiv) dropwise.
      
    • Stir for 20 minutes at -78 °C to allow chelate formation.

    • Add

      
       (1.2 equiv) in one portion.
      
    • Stir at -78 °C for 3 hours. Monitor by TLC (the complex may streak; mini-workup required for TLC check).

    • Oxidative Workup (Critical):

      • Add pH 7 phosphate buffer.

      • Add 30%

        
         (3.0 equiv) dropwise at 0 °C.
        
      • Stir vigorously for 1 hour at room temperature to break the boron-diol bond.

    • Extraction: Extract with EtOAc (3x). Wash combined organics with

      
       (to remove excess peroxide) and brine.
      
    • Purification: Silica gel chromatography (Hex/EtOAc 4:1).

Quality Control & Data Validation

Stereochemical Verification

The success of the Narasaka-Prasad reduction is validated by the diastereomeric ratio (dr) and NMR coupling constants.

ParameterValue / ObservationNotes
Target Isomer (2S,4S)Syn-relationship
Expected dr > 95:5Determined by GC or Chiral HPLC
1H NMR (C2-H) δ ~4.0 - 4.2 ppmMultiplet
13C NMR (C2) δ ~65-70 ppmDistinct from anti isomer
Rychnovsky Acetonide Test 13C shifts at ~19 ppm and ~30 ppmIf converted to acetonide, syn-1,3-diols show acetonide methyls at specific shifts (19/30 ppm) vs anti (25/25 ppm).
Troubleshooting Guide
  • Low Selectivity (dr < 90:10):

    • Cause: Temperature rose above -70 °C during

      
       addition.
      
    • Solution: Ensure strict temperature control. Add

      
       as a pre-cooled solution in MeOH if solid addition causes spikes.
      
    • Cause: Insufficient chelation time.

    • Solution: Increase chelation time (Step 4.4) to 45 mins.

  • Boron Contamination:

    • Observation: Sticky product, broad NMR peaks.

    • Solution: The oxidative workup (

      
      ) is mandatory. Alternatively, repeated co-evaporation with Methanol can help remove volatile borate esters as Trimethyl borate (
      
      
      
      ).

References

  • Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -hydroxy ketones to 1,3-diols. Tetrahedron, 40(12), 2233–2238.
    
    
  • Prasad, K., et al. (1987). Diastereoselective reduction of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -hydroxy ketones. Tetrahedron Letters, 28(2), 155–158.[2]
    
    
  • Evans, D. A., et al. (2002). 1,3-Asymmetric Induction in the Aldol Reaction. Journal of the American Chemical Society, 124(3), 392–393. (Context on 1,3-stereocontrol).

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945–948. (For QC validation).

Sources

Application

The Strategic Application of (2S,4S)-4-(Benzyloxy)pentan-2-ol in Asymmetric Synthesis: A Guide for Researchers

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is of paramount importance. The biological activity of a chiral molecule is often confined to a single enantiome...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is of paramount importance. The biological activity of a chiral molecule is often confined to a single enantiomer, with its mirror image potentially exhibiting reduced efficacy or even toxicity.[1] Chiral building blocks, which are enantiopure molecules used as starting materials, provide an efficient and reliable strategy for constructing complex chiral molecules with defined stereochemistry.[2] Among these, chiral 1,3-diols and their derivatives are particularly valuable synthons for the preparation of a wide range of biologically active compounds.[3][4] This application note provides a detailed guide to the use of (2S,4S)-4-(benzyloxy)pentan-2-ol , a versatile chiral building block, for researchers, scientists, and drug development professionals.

(2S,4S)-4-(benzyloxy)pentan-2-ol possesses two stereocenters and a strategically placed benzyl protecting group. This combination of features makes it an excellent precursor for the diastereoselective synthesis of more complex molecules. The benzyloxy group at the C4 position provides steric bulk that can direct the stereochemical outcome of reactions at the C2 hydroxyl group or adjacent positions. Furthermore, the benzyl group can be readily removed under mild hydrogenolysis conditions, allowing for further functionalization.

Physicochemical Properties and Synthesis

While specific experimental data for (2S,4S)-4-(benzyloxy)pentan-2-ol is not widely published, its properties can be inferred from its structure and the known properties of its parent diol, (2S,4S)-pentanediol.

PropertyValueSource
Molecular Formula C₁₂H₁₈O₂N/A
Molecular Weight 194.27 g/mol N/A
Appearance Expected to be a colorless oil or low-melting solidN/A
Boiling Point N/AN/A
Melting Point N/AN/A
Optical Rotation of (2S,4S)-Pentanediol [α]²⁰/D +39.8° (c=10 in chloroform)[5]
Melting Point of (2S,4S)-Pentanediol 45-48 °C[5]

The synthesis of (2S,4S)-4-(benzyloxy)pentan-2-ol can be achieved through the selective protection of the C4 hydroxyl group of the commercially available (2S,4S)-pentanediol. This selective benzylation is a critical step to ensure the utility of the resulting building block.

Diagram of Synthetic Workflow

G start (2S,4S)-Pentanediol reagents 1. NaH, THF 2. Benzyl Bromide product (2S,4S)-4-(Benzyloxy)pentan-2-ol reagents->product Selective Monobenzylation

Caption: Synthetic route to (2S,4S)-4-(benzyloxy)pentan-2-ol.

Protocol 1: Synthesis of (2S,4S)-4-(Benzyloxy)pentan-2-ol

This protocol describes a general method for the selective monobenzylation of a diol, adapted for the synthesis of (2S,4S)-4-(benzyloxy)pentan-2-ol from (2S,4S)-pentanediol. The selectivity for the C4 position over the C2 position is achieved by taking advantage of the subtle differences in steric hindrance and acidity between the two hydroxyl groups.

Materials:

  • (2S,4S)-Pentanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of (2S,4S)-pentanediol (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (2S,4S)-4-(benzyloxy)pentan-2-ol.

Rationale: The use of one equivalent of a strong base like sodium hydride selectively deprotonates the more accessible (or more acidic) hydroxyl group. Subsequent addition of benzyl bromide results in the formation of the monobenzyl ether. The choice of THF as a solvent is due to its ability to dissolve the diol and its alkoxide, as well as its inertness under the reaction conditions. The aqueous workup is necessary to remove any unreacted base and salts.

Application in Asymmetric Synthesis: A Gateway to Chiral β-Lactams

Chiral β-lactams are a cornerstone of many life-saving antibiotics, including the carbapenem family (e.g., thienamycin and PS-5).[6][7] The synthesis of these complex molecules often relies on the stereocontrolled formation of a β-lactam ring, which can be achieved using chiral building blocks. (2S,4S)-4-(benzyloxy)pentan-2-ol, after conversion to its corresponding ester, serves as an excellent precursor for the synthesis of chiral 3-hydroxy esters, which are key intermediates in the synthesis of carbapenems.[3]

Logical Relationship Diagram

G A (2S,4S)-4-(Benzyloxy)pentan-2-ol B Chiral 3-Benzyloxy Ester A->B Esterification C Ester Enolate B->C Deprotonation (e.g., LDA) E Chiral β-Lactam Intermediate C->E [2+2] Cycloaddition D Imine D->E F Carbapenem Antibiotics (e.g., Thienamycin, PS-5) E->F Further Elaboration

Caption: Role of the chiral building block in carbapenem synthesis.

Protocol 2: Diastereoselective Synthesis of a β-Lactam Intermediate

This protocol outlines a representative procedure for the diastereoselective synthesis of a β-lactam using a chiral ester derived from (2S,4S)-4-(benzyloxy)pentan-2-ol. The stereochemistry of the final product is controlled by the chiral center in the ester.

Part A: Synthesis of the Chiral Ester

Materials:

  • (2S,4S)-4-(Benzyloxy)pentan-2-ol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Acetyl chloride

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (2S,4S)-4-(benzyloxy)pentan-2-ol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral acetate ester. This can be purified by column chromatography if necessary.

Part B: Diastereoselective β-Lactam Formation (Staudinger-type reaction)

Materials:

  • Chiral acetate ester from Part A

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • An appropriate imine (e.g., N-(trimethylsilyl)imine derived from a desired aldehyde)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral acetate ester (1.0 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add LDA solution (1.05 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to generate the lithium enolate.

  • Add a solution of the imine (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired diastereomer of the β-lactam.

Causality and Trustworthiness: The success of this diastereoselective reaction hinges on the formation of a specific enolate geometry, which is influenced by the chiral benzyloxy group.[3] The bulky benzyloxy group directs the approach of the imine to the enolate, favoring the formation of one diastereomer over the other. The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial for the clean and complete formation of the enolate while minimizing side reactions. The protocol is self-validating through the characterization of the product, where the diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC, confirming the stereochemical control exerted by the building block.

Conclusion

(2S,4S)-4-(Benzyloxy)pentan-2-ol is a valuable and versatile chiral building block with significant potential in asymmetric synthesis, particularly in the construction of complex and biologically important molecules such as carbapenem antibiotics. Its well-defined stereochemistry and the presence of a readily cleavable protecting group allow for a high degree of stereocontrol in subsequent reactions. The protocols provided herein offer a practical guide for the synthesis and application of this important synthon, enabling researchers to leverage its unique properties in their synthetic endeavors.

References

  • A Catalytic Asymmetric Route to Carbapenems. PMC. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Enantioselective Synthesis of PS-5 Antibiotic. Scribd. [Link]

  • A general approach to trans-carbapenem antibiotics. Enantioselective synthesis of key intermediates for (+)-PS-5,(+)-PS-6, and (+)-thienamycin. Academia.edu. [Link]

  • An enantioselective formal synthesis of thienamycin. Request PDF. [Link]

  • Complete stereoselective synthesis of chiral intermediates for thienamycin and related antibiotics. RSC Publishing. [Link]

  • A general approach to -carbapenem antibiotics. Enantioselective synthesis of key intermediates for (+). Research Solutions Pages. [Link]

  • Chiral Building Blocks. Buchler GmbH. [Link]

  • Recent advances in asymmetric synthesis of β-lactams. ResearchGate. [Link]

  • Total synthesis of thienamycin: a new approach from aspartic acid. Scilit. [Link]

  • 1H and 13C NMR spectra of compound 2a:. Unknown Source. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Asymmetric synthesis of β-lactams. Semantic Scholar. [Link]

  • Asymmetric synthesis of β-lactams. RSC Publishing. [Link]

  • 13 C Chemical Shift Table. Unknown Source. [Link]

  • Contents. The Royal Society of Chemistry. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts. Unknown Source. [Link]

  • Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. Nature. [Link]

  • (2-R)-1-BENZYLOXY-PENT-4-ENE-2-OL. SpectraBase. [Link]

  • Supporting Information Total synthesis of ent-pavettamine NMR data of all compounds. Beilstein Journals. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC. [Link]

  • (PDF) Synthesis and structure determination of diastereomeric carbapenems in the AdNE-reaction of (±)-4,4-dimethyl-3-mercaptodihydrofuran-2(3H)-one with chiral carbapenem enol phosphate. ResearchGate. [Link]

  • 4-benzyloxyindole. Organic Syntheses Procedure. [Link]

  • CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine.
  • Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Beilstein Journals. [Link]

  • Synthesis of 2-Deoxyglycosides Bearing Free Hydroxyl Substituents on the Glycosyl Donor. PMC. [Link]

  • A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature. [Link]

  • Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols. PMC. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. ijstr.org. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]

  • (2S,4S)-2-(benzyloxy)pentan-4-ol. Chemsrc. [Link]

  • Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy. ResearchGate. [Link]

  • Tandem Oxidation of Allylic and Benzylic Alcohols to Esters Catalyzed by N-Heterocyclic Carbenes. Organic Chemistry Portal. [Link]

  • Selective hydrogenolysis of furfural to 1,2-pentanediol over a Pt–Fe/MT catalyst under mild conditions. Green Chemistry (RSC Publishing). [Link]

  • Direct Site-selective Deoxygenation of Benzylalcohol Derivatives. ChemRxiv. [Link]

  • Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy. Bulletin of Chemical Reaction Engineering & Catalysis - BCREC journal. [Link]

  • Tuning the Reaction Selectivity over MgAl Spinel-Supported Pt Catalyst in Furfuryl Alcohol Conversion to Pentanediols. MDPI. [Link]

  • A selective protection between 9- and 11-hydroxyl of a prostaglandin intermediate with α-chain and dimethyl acetal, for buildin. Unknown Source. [Link]

  • Synthesis of (2s,3r,4r)-4,5-dihydroxyisoleucine and derivatives.

Sources

Method

Application Notes and Protocols: Benzyl Protection Strategies for Chiral 1,3-Diols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of 1,3-Diol Protection in Complex Molecule Synthesis Chiral 1,3-diols are fundamental structural motifs in a vast array of b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 1,3-Diol Protection in Complex Molecule Synthesis

Chiral 1,3-diols are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agricultural chemicals.[1][2] Their synthesis and manipulation are therefore of paramount importance in organic chemistry and drug development. The presence of two hydroxyl groups in close proximity, however, presents a significant synthetic challenge, often requiring a carefully orchestrated protection-deprotection strategy to achieve regioselective functionalization of other parts of the molecule. The benzyl group, in its various forms, offers a robust and versatile solution for the temporary masking of these diols.[3][4] This application note provides a detailed guide to the strategic use of benzyl protecting groups for chiral 1,3-diols, with a focus on the formation of benzylidene acetals, their regioselective opening to afford mono-protected diols, and subsequent deprotection methodologies.

I. Protection of 1,3-Diols as Benzylidene Acetals

The most common and efficient method for the simultaneous protection of 1,3-diols is the formation of a cyclic benzylidene acetal. This strategy confers conformational rigidity upon the 1,3-diol system and protects both hydroxyl groups in a single step.[5][6] The reaction proceeds via the acid-catalyzed condensation of the diol with benzaldehyde or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal.[6][7]

Mechanistic Rationale

The formation of the benzylidene acetal is an equilibrium process. The use of a dehydrating agent or the removal of water/methanol drives the reaction to completion. The mechanism involves the initial protonation of the benzaldehyde carbonyl (or activation of the acetal by a Lewis acid), followed by nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiacetal. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water generates an oxocarbenium ion, which is then trapped intramolecularly by the second hydroxyl group to form the stable six-membered 1,3-dioxane ring.

Benzylidene_Acetal_Formation 1,3-Diol 1,3-Diol Hemiacetal_Intermediate Hemiacetal Intermediate 1,3-Diol->Hemiacetal_Intermediate Nucleophilic Attack Benzaldehyde_DMA Benzaldehyde Dimethyl Acetal Benzaldehyde_DMA->Hemiacetal_Intermediate Lewis_Acid Lewis Acid (e.g., Cu(OTf)₂) Lewis_Acid->Benzaldehyde_DMA Activation Oxocarbenium_Ion Oxocarbenium Ion Hemiacetal_Intermediate->Oxocarbenium_Ion - MeOH Methanol Methanol (byproduct) Hemiacetal_Intermediate->Methanol Benzylidene_Acetal Benzylidene Acetal Oxocarbenium_Ion->Benzylidene_Acetal Intramolecular Cyclization

Caption: Formation of a benzylidene acetal from a 1,3-diol.

Protocol 1: Formation of a Benzylidene Acetal using Benzaldehyde Dimethyl Acetal and Copper(II) Triflate

This protocol describes a mild and efficient method for the formation of benzylidene acetals.[7]

Materials:

  • Chiral 1,3-diol

  • Benzaldehyde dimethyl acetal

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of the 1,3-diol (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde dimethyl acetal (1.2 mmol).

  • Add a catalytic amount of copper(II) trifluoromethanesulfonate (0.05 mmol).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine (0.1 mL) to neutralize the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzylidene acetal.

II. Regioselective Reductive Opening of Benzylidene Acetals

A key advantage of the benzylidene acetal protecting group is the ability to regioselectively cleave one of the C-O bonds, yielding a monobenzyl ether.[5][8] This powerful strategy allows for the differentiation of the two hydroxyl groups of the original 1,3-diol. The regioselectivity of the cleavage is influenced by the choice of Lewis acid and hydride source, as well as the reaction temperature.[9]

Mechanistic Considerations in Regioselective Opening

The regioselective opening is typically achieved using a combination of a Lewis acid and a reducing agent. The Lewis acid coordinates to one of the oxygen atoms of the acetal, making the adjacent C-O bond more susceptible to cleavage. The hydride source then delivers a hydride ion to the activated carbon, resulting in the formation of a benzyl ether at one position and a free hydroxyl group at the other. The regiochemical outcome is often dictated by a combination of steric and electronic factors. For instance, coordination of a bulky Lewis acid may be favored at the less sterically hindered oxygen, while the use of certain reagents can favor cleavage at the more electron-rich oxygen.

Regioselective_Opening cluster_0 Pathway A cluster_1 Pathway B Benzylidene_Acetal_A Benzylidene Acetal Lewis_Acid_Coord_A Lewis Acid Coordination (less hindered O) Benzylidene_Acetal_A->Lewis_Acid_Coord_A Hydride_Attack_A Hydride Attack Lewis_Acid_Coord_A->Hydride_Attack_A Mono_Protected_Diol_A Mono-Protected Diol (Isomer 1) Hydride_Attack_A->Mono_Protected_Diol_A Benzylidene_Acetal_B Benzylidene Acetal Lewis_Acid_Coord_B Lewis Acid Coordination (more basic O) Benzylidene_Acetal_B->Lewis_Acid_Coord_B Hydride_Attack_B Hydride Attack Lewis_Acid_Coord_B->Hydride_Attack_B Mono_Protected_Diol_B Mono-Protected Diol (Isomer 2) Hydride_Attack_B->Mono_Protected_Diol_B Reagents Lewis Acid + Hydride Source Reagents->Benzylidene_Acetal_A Reagents->Benzylidene_Acetal_B

Caption: Regioselective opening of a benzylidene acetal.

Protocol 2: Regioselective Reductive Cleavage using EtAlCl₂ and Et₃SiH

This protocol describes a highly regioselective method for the reductive cleavage of benzylidene acetals under mild conditions.[10][11]

Materials:

  • Benzylidene acetal

  • Triethylsilane (Et₃SiH)

  • Ethylaluminum dichloride (EtAlCl₂) (1.8 M solution in toluene)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the benzylidene acetal (0.40 mmol) in anhydrous dichloromethane (5 mL) in a flame-dried flask under an inert atmosphere.

  • Add triethylsilane (0.48 mmol).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add ethylaluminum dichloride (0.88 mmol, 0.49 mL of a 1.8 M solution in toluene) dropwise.

  • Stir the resulting mixture at -78 °C for 30-60 minutes, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-benzylated diol.

Reagent SystemTypical RegioselectivityReference
EtAlCl₂–Et₃SiHHighly regioselective, often favoring the formation of the primary benzyl ether.[10][11][10][11]
LiAlH₄–AlCl₃Favors the formation of the 4-O-benzyl ether in hexopyranosides.[12][12]
NaCNBH₃–HClComplementary to LiAlH₄-AlCl₃, often yielding the alternative regioisomer.[12][12]
Et₃SiH/PhBCl₂Offers unique regioselectivity and is compatible with various functional groups.[13][13]
BH₃/Bu₂BOTfTemperature-dependent regioselectivity.[9][9]

III. Deprotection of Benzyl and Benzylidene Groups

The final step in a synthetic sequence involving benzyl protection is the removal of the protecting group to unveil the free diol. The choice of deprotection method depends on the nature of the protecting group (benzyl ether vs. benzylidene acetal) and the presence of other functional groups in the molecule.

A. Deprotection of Benzylidene Acetals

Complete removal of the benzylidene acetal to regenerate the 1,3-diol can be achieved under both acidic and neutral conditions.

  • Acid-Catalyzed Hydrolysis: Treatment with a protic acid (e.g., HCl, TFA) in a suitable solvent (e.g., THF/water) will cleave the acetal. However, this method is not suitable for acid-sensitive substrates.

  • Hydrogenolysis: A milder and more common method is catalytic hydrogenolysis.[5][7] This involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

B. Deprotection of Benzyl Ethers

The deprotection of benzyl ethers is most commonly achieved by catalytic hydrogenolysis.[14]

Deprotection_Workflow cluster_conditions Deprotection Conditions Protected_Diol Benzylidene Acetal or Mono-Benzyl Ether Deprotection_Step Deprotection Protected_Diol->Deprotection_Step Free_Diol Free 1,3-Diol Deprotection_Step->Free_Diol Byproducts Toluene/ Benzaldehyde Deprotection_Step->Byproducts Hydrogenolysis H₂, Pd/C or Transfer Hydrogenation Hydrogenolysis->Deprotection_Step Acidic_Hydrolysis Acidic Hydrolysis (for acetals) Acidic_Hydrolysis->Deprotection_Step

Caption: General workflow for the deprotection of benzyl groups.

Protocol 3: Deprotection of Benzylidene Acetals by Catalytic Transfer Hydrogenation

This protocol utilizes triethylsilane as a hydrogen donor, offering a safe and efficient alternative to using hydrogen gas.[5][15][16]

Materials:

  • Benzylidene acetal-protected diol

  • 10% Palladium on carbon (Pd/C)

  • Triethylsilane (Et₃SiH)

  • Methanol

  • Celite®

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the benzylidene acetal (1.0 mmol) in methanol (10 mL).

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • To the stirred suspension, add triethylsilane (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary to yield the deprotected 1,3-diol.

Deprotection MethodSubstrateKey FeaturesReference
Catalytic Transfer Hydrogenation (Pd/C, Et₃SiH)Benzylidene acetals, Benzyl ethersMild, neutral conditions; avoids flammable H₂ gas.[5][15][16][5][15][16]
Catalytic Hydrogenation (Pd/C, H₂)Benzylidene acetals, Benzyl ethersHighly effective, but requires handling of H₂ gas.[7][14][7][14]
Acid-Catalyzed HydrolysisBenzylidene acetalsSimple, but not compatible with acid-labile groups.[5][5]
Erbium (III) triflateBenzylidene acetalsMild Lewis acid catalyst.[17][18][17][18]

IV. Alternative Protecting Groups for 1,3-Diols

While benzyl-based protecting groups are highly versatile, other options exist for the protection of 1,3-diols. One notable alternative is the di-tert-butylsilylene (DTBS) group, which forms a six-membered cyclic silyl ether.[7][19][20] This protecting group is robust and can be selectively opened under specific conditions.[21]

Conclusion

The strategic use of benzyl protecting groups is a cornerstone of modern organic synthesis, particularly in the context of complex molecules bearing chiral 1,3-diol motifs. The ability to protect these diols as benzylidene acetals and then regioselectively cleave them to unmask a single hydroxyl group provides a powerful tool for synthetic chemists. The protocols and data presented in this application note offer a practical guide for researchers in the pharmaceutical and chemical industries to effectively implement these strategies in their synthetic endeavors.

References

  • Çakmak, O., et al. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 9(11), 13187–13203. Available from: [Link]

  • American Chemical Society. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available from: [Link]

  • Panchadhayee, R., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 80-84. Available from: [Link]

  • Binkley, R. W., Goewey, G. S., & Johnston, J. C. (1984). Regioselective ring opening of selected benzylidene acetals. A photochemically initiated reaction for partial deprotection of carbohydrates. The Journal of Organic Chemistry, 49(6), 992-996. Available from: [Link]

  • Reddy, B. V. S., et al. (2006). A Highly Regio- and Chemoselective Reductive Cleavage of Benzylidene Acetals with EtAlCl2–Et3SiH. Synlett, 2006(19), 3263-3266. Available from: [Link]

  • Auberger, M., et al. (2022). Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them. The Journal of Organic Chemistry, 87(2), 963-973. Available from: [Link]

  • Lipták, A., & Szabó, L. (2014). Regioselective Reductive Openings of 4,6-O-Benzylidene-Type Acetals using LiAlH4-AlCl3. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2. CRC Press. Available from: [Link]

  • Panchadhayee, R., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Semantic Scholar. Available from: [Link]

  • Panchadhayee, R., & Misra, A. K. (2010). Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. (n.d.). Benzyl group. In Wikipedia. Retrieved from [Link]

  • Unknown. (n.d.). Protecting groups in organic synthesis + H2O.
  • Appiagyei, A. A., et al. (2010). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. The Journal of Organic Chemistry, 75(4), 1335-1338. Available from: [Link]

  • Panchadhayee, R., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PubMed. Available from: [Link]

  • Reddy, B. V. S., et al. (2006). A Highly Regio- and Chemoselective Reductive Cleavage of Benzylidene Acetals with EtAlCl2-Et3SiH. ResearchGate. Available from: [Link]

  • Rios-Lombardía, N., & González-Sabín, J. (2020). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology, 10(18), 6069-6083. Available from: [Link]

  • J&K Scientific LLC. (2025, December 10). Benzyl Protection of Alcohols. Available from: [Link]

  • Li, Y., et al. (2025, September 18). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Beilstein Journal of Organic Chemistry, 21, 1234-1262. Available from: [Link]

  • Procopio, A., et al. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate. Organic Chemistry Portal. Available from: [Link]

  • Grokipedia. (n.d.). Benzylidene acetal. Available from: [Link]

  • Brooks, C. J. W., Cole, W. J., & Barrett, G. M. (1984). Di-tert-butylsilylene derivatives for the characterisation of bifunctional compounds by gas chromatography-mass spectrometry. Analyst, 109(6), 739-744. Available from: [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Organic Chemistry Portal. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Available from: [Link]

  • Brooks, C. J. W., Cole, W. J., & Barrett, G. M. (1984). Studies of cyclic di-tert.-butylsilylene derivatives of diols and hydroxy acids by gas chromatography—mass spectrometry. Scilit. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Available from: [Link]

  • Al-Tel, T. H. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. The Journal of Organic Chemistry, 65(16), 4931-4934. Available from: [Link]

  • Wikipedia. (n.d.). Benzylidene acetal. In Wikipedia. Retrieved from [Link]

  • Panchadhayee, R., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 80-84. Available from: [Link]

  • Greve, R. D., & Jensen, H. H. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. ResearchGate. Available from: [Link]

  • Greve, R. D., & Jensen, H. H. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters, 25(20), 3624-3628. Available from: [Link]

  • Trost, B. M., & Waser, J. (2002). The Regioselective Mono-deprotection of 1,3-Dioxa-2,2-(di-tert-butyl)-2-silacyclohexanes with BF3·SMe2. The Journal of Organic Chemistry, 67(10), 3439-3444. Available from: [Link]

  • Vasella, A., & Uhlmann, P. (1993). A New Synthesis of Benzylidene Acetals. Helvetica Chimica Acta, 76(2), 645-666. Available from: [Link]

  • SynArchive. (n.d.). Protection of 1,3-Diol by Silyl ether. Available from: [Link]

  • Zhang, Z., et al. (2025, May 23). Recent progress in selective functionalization of diols via organocatalysis. Organic & Biomolecular Chemistry, 23(20), 4567-4581. Available from: [Link]

  • YouTube. (2022, April 1). Protecting Group Chemistry: Protection of 1,3-diols. Available from: [Link]

  • Wipf, P., & Kerekes, A. D. (2025, August 5). A Chiral Benzyl Group as a Chiral Auxiliary and Protecting Group for the Synthesis of Optically Active 1,2-Diols and (+)-Frontalin. ResearchGate. Available from: [Link]

Sources

Application

Application Note: Scalable Synthesis Routes for (2S,4S)-4-(benzyloxy)pentan-2-ol

Target Molecule: (2S,4S)-4-(benzyloxy)pentan-2-ol (CAS No.: 124439-88-9) Application: Chiral building block for macrolide antibiotics, complex polyketides, and advanced pharmaceutical intermediates. Strategic Rationale &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (2S,4S)-4-(benzyloxy)pentan-2-ol (CAS No.: 124439-88-9) Application: Chiral building block for macrolide antibiotics, complex polyketides, and advanced pharmaceutical intermediates.

Strategic Rationale & Mechanistic Insights

The synthesis of monoprotected chiral 1,3-diols often suffers from poor regioselectivity and the formation of over-alkylated (di-protected) byproducts, which necessitate tedious chromatographic separations. However, the synthesis of (2S,4S)-4-(benzyloxy)pentan-2-ol presents a unique opportunity to leverage molecular symmetry to bypass these limitations.

The C2-Symmetry Advantage

The precursor to our target molecule is (2S,4S)-pentane-2,4-diol. Because this specific anti-diol possesses a


 axis of symmetry, its two hydroxyl groups are strictly homotopic. While a traditional direct mono-alkylation (using 1.0 equivalent of NaH and Benzyl Bromide) yields a statistical mixture of unreacted diol, mono-benzyl ether, and di-benzyl ether, we can deploy a highly scalable Acetalization/Reductive Cleavage  strategy.

By first protecting the diol as a benzylidene acetal, we form (4S,6S)-4,6-dimethyl-2-phenyl-1,3-dioxane. When this acetal is subjected to reductive cleavage with Diisobutylaluminum hydride (DIBAL-H) [2][3], the reagent coordinates to the acetal oxygen and delivers a hydride to the benzylic position. Because the 1,3-dioxane intermediate inherits the


-symmetry of the parent diol, both C–O bonds are sterically and electronically equivalent. Cleavage of either C–O bond converges perfectly to yield the exact same enantiomerically pure product: (2S,4S)-4-(benzyloxy)pentan-2-ol. This symmetry-driven convergence guarantees a near-quantitative yield of the mono-protected product with zero risk of over-benzylation.
Catalyst Selection for Asymmetric Hydrogenation

To obtain the requisite (2S,4S)-pentane-2,4-diol, we utilize the classic Noyori asymmetric hydrogenation of 2,4-pentanedione (acetylacetone) [1]. It is critical to select the correct catalyst enantiomer: while


 yields the 

-diol, the

catalyst complex strictly directs the dynamic kinetic resolution and hydrogenation to the desired

anti-isomer with >99% enantiomeric excess (ee) and >98% diastereomeric excess (de).

G A 2,4-Pentanedione (Acetylacetone) B (2S,4S)-Pentane-2,4-diol A->B H2 (50 atm) RuCl2[(R)-BINAP] C (4S,6S)-4,6-Dimethyl-2-phenyl -1,3-dioxane B->C PhCH(OMe)2 cat. CSA D (2S,4S)-4-(Benzyloxy) pentan-2-ol C->D DIBAL-H -78°C to rt

Scalable synthesis route of (2S,4S)-4-(benzyloxy)pentan-2-ol via acetal reductive cleavage.

Step-by-Step Experimental Protocols

Protocol 1: Asymmetric Hydrogenation to (2S,4S)-Pentane-2,4-diol

Causality: The addition of a trace amount of strong acid (HCl) prevents catalyst deactivation by enolization and enhances the anti-diastereoselectivity of the reduction [1].

  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with 2,4-pentanedione (100 g, 1.0 mol) and anhydrous methanol (500 mL).

  • Catalyst Addition: Add

    
     (0.1 mol%) and 1.0 mL of 1M methanolic HCl.
    
  • Hydrogenation: Purge the autoclave with

    
     gas three times. Pressurize to 50 atm and heat the vigorously stirred mixture to 50 °C for 24 hours.
    
  • Workup: Vent the reactor carefully. Concentrate the methanolic solution under reduced pressure.

  • Purification: Purify via vacuum distillation (bp 95–98 °C at 10 mmHg) to afford the diol as a colorless, viscous oil.

Protocol 2: Benzylidene Acetal Protection

Causality: Using benzaldehyde dimethyl acetal instead of benzaldehyde avoids the generation of water, driving the thermodynamic equilibrium forward via the continuous evaporative removal of methanol.

  • Reaction Setup: Dissolve (2S,4S)-pentane-2,4-diol (80 g, 0.77 mol) and benzaldehyde dimethyl acetal (129 g, 0.85 mol) in anhydrous dichloromethane (DCM, 800 mL).

  • Catalysis: Add Camphorsulfonic acid (CSA, 1.8 g, 1 mol%).

  • Equilibrium Driving: Stir at room temperature for 12 hours. Attach a short-path distillation head and gently distill off ~100 mL of solvent to remove the evolved methanol.

  • Quench: Neutralize the acid catalyst by adding triethylamine (3 mL).

  • Workup: Wash the organic layer with saturated aqueous

    
     (2 × 200 mL) and brine (200 mL). Dry over 
    
    
    
    , filter, and concentrate to yield the crude 1,3-dioxane.
Protocol 3: Regioselective Reductive Cleavage

Causality: DIBAL-H must be added at cryogenic temperatures (-78 °C) to control the highly exothermic hydride transfer and prevent over-reduction to the fully deprotected diol [2][3]. The Rochelle's salt quench is mandatory to break down the robust aluminum emulsions into separable aqueous and organic phases.

  • Cryogenic Setup: Dissolve the crude (4S,6S)-4,6-dimethyl-2-phenyl-1,3-dioxane (100 g, 0.52 mol) in anhydrous toluene (1.0 L) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Dropwise add DIBAL-H (1.0 M in toluene, 620 mL, 1.2 eq) over 2 hours, maintaining the internal temperature below -70 °C.

  • Maturation: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 4 hours.

  • Quench (Critical Step): Cool the mixture to 0 °C. Carefully quench by the slow, dropwise addition of ethyl acetate (50 mL) to consume excess DIBAL-H, followed by the addition of saturated aqueous sodium potassium tartrate (Rochelle's salt, 800 mL).

  • Phase Separation: Stir vigorously at room temperature for 12 hours until two clear layers form.

  • Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 300 mL). Combine the organic phases, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the target mono-benzyl ether.
    

Quantitative Data & Analytical QC

The structural symmetry of the intermediates provides distinct NMR signatures. Notably, in the


-symmetric (2S,4S)-pentane-2,4-diol, the C3 methylene protons are homotopic and appear as a single pseudo-triplet. In contrast, a meso (2R,4S)-diol would display diastereotopic C3 protons with distinct chemical shifts.
Compound / IntermediateYield (%)ee / de (%)Key Analytical Signatures (1H NMR / MS)Purity (GC/HPLC)
(2S,4S)-Pentane-2,4-diol 96%>99% ee>98% deNMR (CDCl3): δ 1.20 (d, 6H, 2×CH3), 1.60 (t, 2H, homotopic C3-H2), 4.10 (m, 2H, 2×CH-OH).>99% (GC)
(4S,6S)-4,6-Dimethyl-2-phenyl-1,3-dioxane 92%N/ANMR (CDCl3): δ 1.30 (d, 6H, 2×CH3), 5.50 (s, 1H, acetal CH), 7.30-7.50 (m, 5H, Ar-H).>98% (GC)
(2S,4S)-4-(Benzyloxy)pentan-2-ol 91%>99% eeNMR (CDCl3): δ 1.15 (d, 3H), 1.25 (d, 3H), 3.80 (m, 1H), 4.00 (m, 1H), 4.50 (d, 1H), 4.60 (d, 1H) [ABq, Ph-CH2].MS (ESI+): [M+Na]+ m/z 217.1>99% (HPLC)

References

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1989). Asymmetric hydrogenation of beta-diketones to anti-1,3-diols. Journal of the American Chemical Society. URL:[Link] [1]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. URL:[Link] [2]

  • Garegg, P. J., Hultberg, H., & Wallin, S. (1982). Regioselective reductive cleavage of benzylidene acetals of hexopyranosides. Carbohydrate Research. URL:[Link][3]

Method

Reagents for the oxidation of (2S,4S)-4-(benzyloxy)pentan-2-ol to ketones

Application Note: Reagents and Protocols for the Chemoselective Oxidation of (2S,4S)-4-(benzyloxy)pentan-2-ol to Ketones Executive Summary The transformation of (2S,4S)-4-(benzyloxy)pentan-2-ol to (S)-4-(benzyloxy)pentan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Chemoselective Oxidation of (2S,4S)-4-(benzyloxy)pentan-2-ol to Ketones

Executive Summary

The transformation of (2S,4S)-4-(benzyloxy)pentan-2-ol to (S)-4-(benzyloxy)pentan-2-one represents a classic challenge in late-stage drug development and complex organic synthesis. The substrate features a secondary alcohol targeted for oxidation, an adjacent


-chiral center (C4), and a benzyl ether protecting group. This application note evaluates three highly chemoselective oxidative methodologies—Dess-Martin Periodinane (DMP), Swern Oxidation, and TEMPO/BAIB—detailing the mechanistic causality behind reagent selection and providing self-validating protocols to ensure zero epimerization and complete protecting group fidelity.

Substrate Vulnerabilities & Mechanistic Causality

When designing an oxidation strategy for (2S,4S)-4-(benzyloxy)pentan-2-ol, two primary chemical vulnerabilities dictate reagent selection:

  • Preservation of the Benzyl (Bn) Ether: Benzyl ethers are robust under many conditions but are highly susceptible to oxidative cleavage by harsh transition metal oxidants (e.g., RuO

    
    , KMnO
    
    
    
    ) or strong radical-generating conditions[1]. The chosen oxidant must be mild enough to exclusively target the secondary hydroxyl group.
  • Prevention of

    
    -Epimerization:  The C4 chiral center is positioned 
    
    
    
    to the newly formed C2 ketone. If the reaction conditions are too acidic or too basic, the product can undergo enolization, leading to thermodynamic equilibration and epimerization of the (S)-configuration. Therefore, oxidations must be conducted under strictly neutral conditions or at extremely low temperatures (kinetic control).

Reagent Selection & Mechanistic Pathways

A. Dess-Martin Periodinane (DMP)

DMP is a hypervalent 12-I-5 iodine reagent that oxidizes secondary alcohols to ketones under exceptionally mild, room-temperature conditions[2].

  • Causality: The reaction initiates via a ligand exchange where the alcohol displaces an acetate ligand on the iodine, forming an alkoxydiacetoxyperiodinane intermediate. Subsequent intramolecular

    
    -proton abstraction yields the ketone and an iodinane byproduct[3].
    
  • Advantage: By buffering the reaction with NaHCO

    
     or pyridine, the acetic acid byproduct is neutralized, preventing acid-catalyzed debenzylation or epimerization. It is often the preferred method for sensitive substrates due to its speed and neutral pH profile[4].
    
B. Swern Oxidation

The Swern oxidation utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) to generate a highly reactive chlorodimethylsulfonium ion at -78 °C[5].

  • Causality: The alcohol attacks the sulfonium ion to form an alkoxysulfonium intermediate. The subsequent addition of triethylamine (Et

    
    N) deprotonates this intermediate to form a sulfur ylide, which undergoes a 5-membered transition state fragmentation to yield the ketone and dimethyl sulfide (DMS)[6][7].
    
  • Advantage: Because the entire sequence prior to the final fragmentation is held at -78 °C, enolization is kinetically frozen, guaranteeing 100% retention of stereochemistry at the C4 position.

C. TEMPO / BAIB Catalytic Oxidation

This metal-free system uses the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) in catalytic amounts, continuously regenerated by the stoichiometric oxidant BAIB (bis(acetoxy)iodobenzene)[8].

  • Causality: BAIB oxidizes TEMPO to an electrophilic oxoammonium cation, which selectively accepts a hydride from the alcohol.

  • Advantage: It operates at room temperature and is highly chemoselective, leaving benzyl ethers completely untouched while avoiding the malodorous byproducts of the Swern oxidation[8].

Quantitative Comparison of Methodologies

ParameterSwern OxidationDess-Martin (DMP)TEMPO / BAIB
Operating Temperature -78 °C to RT0 °C to RTRoom Temperature
Reaction Time 1 – 2 hours30 mins – 1 hour2 – 5 hours
Epimerization Risk None (Kinetic control)None (Neutral pH)Very Low
Benzyl Ether Stability ExcellentExcellentExcellent
Primary Byproducts Dimethyl sulfide (toxic/odor), CO, CO

Acetic acid, IodinaneAcetic acid, Iodobenzene
Scalability High (requires cryogenics)Moderate (reagent cost/safety)High (catalytic, green)

Experimental Protocols (Self-Validating Systems)

Protocol A: Swern Oxidation (Kinetic Control)

Objective: Oxidize 10 mmol of (2S,4S)-4-(benzyloxy)pentan-2-ol.

  • Activation: To a flame-dried flask under N

    
    , add anhydrous CH
    
    
    
    Cl
    
    
    (40 mL) and oxalyl chloride (1.3 mL, 15 mmol, 1.5 eq). Cool to -78 °C.
  • Sulfonium Formation: Add anhydrous DMSO (2.1 mL, 30 mmol, 3.0 eq) dropwise over 10 minutes.

    • Self-Validation Checkpoint: Vigorous gas evolution (CO and CO

      
      ) must be observed. The absence of gas indicates degraded oxalyl chloride[7].
      
  • Substrate Addition: Stir for 15 minutes, then add the substrate (10 mmol) dissolved in CH

    
    Cl
    
    
    
    (10 mL) dropwise. Stir for 45 minutes at -78 °C.
  • Fragmentation: Add triethylamine (7.0 mL, 50 mmol, 5.0 eq) dropwise.

    • Self-Validation Checkpoint: A dense white cloud of Et

      
      N·HCl salt will immediately form.
      
  • Workup: Allow the reaction to warm to 0 °C over 30 minutes.

    • Self-Validation Checkpoint: The distinct odor of dimethyl sulfide (DMS) confirms successful ylide fragmentation[6]. Quench with water, extract with CH

      
      Cl
      
      
      
      , wash with 1M HCl, saturated NaHCO
      
      
      , and brine.
Protocol B: Dess-Martin Oxidation (Neutral Control)

Objective: Rapid, room-temperature oxidation of 10 mmol of substrate.

  • Preparation: In a flask open to air, dissolve the substrate (10 mmol) in CH

    
    Cl
    
    
    
    (50 mL). Add NaHCO
    
    
    (1.68 g, 20 mmol, 2.0 eq) to buffer the system.
  • Oxidation: Add Dess-Martin Periodinane (5.08 g, 12 mmol, 1.2 eq) in one portion.

    • Self-Validation Checkpoint: The addition of a trace amount of water (10

      
      L) can accelerate the ligand exchange[4]. The mixture will transition from a milky suspension to a clearer solution, followed by the precipitation of a white solid (iodinane byproduct) as the reaction completes (typically 30-60 mins).
      
  • Quench & Workup: Pour the mixture into 50 mL of a 1:1 solution of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    and saturated aqueous NaHCO
    
    
    . Stir vigorously for 15 minutes.
    • Self-Validation Checkpoint: Effervescence will occur as the bicarbonate neutralizes the acetic acid. The biphasic mixture will turn completely clear as the iodine byproducts are reduced and dissolve into the aqueous layer. Extract with CH

      
      Cl
      
      
      
      .
Protocol C: TEMPO / BAIB Oxidation (Catalytic Control)

Objective: Environmentally benign oxidation of 10 mmol of substrate.

  • Initiation: Dissolve the substrate (10 mmol) in CH

    
    Cl
    
    
    
    (30 mL). Add TEMPO (156 mg, 1.0 mmol, 0.1 eq).
  • Catalytic Cycle: Add BAIB (3.54 g, 11 mmol, 1.1 eq) in portions. Stir at room temperature.

    • Self-Validation Checkpoint: The solution must maintain the characteristic orange/red hue of the TEMPO radical. A shift to pale yellow indicates premature depletion of the oxidant[8].

  • Monitoring: Monitor strictly by TLC. Secondary alcohols react slower than primary alcohols in this system, often requiring 2-4 hours.

  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (20 mL) to destroy unreacted BAIB, extract with CH
    
    
    Cl
    
    
    , and wash with brine.

Process Workflow Diagram

Workflow Substrate Substrate: (2S,4S)-4-(benzyloxy)pentan-2-ol Constraint Key Constraints: 1. Preserve C4 Chirality 2. Prevent Bn Ether Cleavage Substrate->Constraint DMP_Path Dess-Martin Periodinane (DMP + NaHCO3) Constraint->DMP_Path Preferred for Speed Swern_Path Swern Oxidation (DMSO, (COCl)2, Et3N) Constraint->Swern_Path Preferred for Scale TEMPO_Path TEMPO / BAIB (Catalytic System) Constraint->TEMPO_Path Preferred for Green Chem DMP_Mech Ligand Exchange & Alpha-Deprotonation (Room Temp, Neutral) DMP_Path->DMP_Mech Swern_Mech Alkoxysulfonium Ylide Fragmentation (-78 °C, Kinetic Control) Swern_Path->Swern_Mech TEMPO_Mech Oxoammonium Cation Catalytic Cycle (Room Temp, Mild) TEMPO_Path->TEMPO_Mech Product Target Product: (S)-4-(benzyloxy)pentan-2-one DMP_Mech->Product Swern_Mech->Product TEMPO_Mech->Product

Figure 1: Decision matrix and mechanistic pathways for the chemoselective oxidation to the ketone.

References

1.[1] Benzyl Ethers - Organic Chemistry Portal. Organic Chemistry Portal. Available at: 2.[8] A Versatile and Highly Selective Hypervalent Iodine (III)/ 2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds. Journal of the American Chemical Society (ACS). Available at: 3.[5] Swern Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: 4.[6] Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: 5.[7] Swern oxidation. Wikipedia. Available at: 6.[4] Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Organic Chemistry Portal. Available at: 7.[2] A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society (ACS). Available at: 8.[3] Dess–Martin periodinane. Wikipedia. Available at:

Sources

Application

Application Note: Strategic Functionalization of the Secondary Hydroxyl Group in 4-(benzyloxy)pentan-2-ol

Executive Summary In advanced drug development and natural product synthesis, 4-(benzyloxy)pentan-2-ol serves as a highly versatile, monoprotected 1,3-diol building block. The presence of the robust benzyl ether at C4 di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development and natural product synthesis, 4-(benzyloxy)pentan-2-ol serves as a highly versatile, monoprotected 1,3-diol building block. The presence of the robust benzyl ether at C4 directs synthetic focus toward the free secondary hydroxyl group at C2. This technical dossier details two critical pathways for functionalizing this C2 position: mild oxidation to generate an electrophilic ketone handle, and stereochemical inversion via esterification to access specific diastereomeric frameworks.

Mechanistic Rationale & Causality

Oxidation to 4-(benzyloxy)pentan-2-one (Swern Oxidation)

Converting the C2 hydroxyl into a ketone provides a critical electrophilic center for subsequent Grignard additions, reductive aminations, or enolate functionalizations. While traditional chromium-based oxidations (e.g., Jones reagent) risk over-oxidation or deprotection of sensitive ethers, the 1[1].

Causality of Reaction Parameters: The reaction relies on the activation of dimethyl sulfoxide (DMSO) by oxalyl chloride to form a highly reactive chlorodimethylsulfonium intermediate. The secondary alcohol attacks this electrophile to form an alkoxysulfonium ylide. The strict maintenance of cryogenic temperatures (-78 °C) is not arbitrary; it is a thermodynamic necessity to1[1]. Subsequent addition of triethylamine drives an intramolecular elimination, yielding the target ketone and dimethyl sulfide[2].

Stereochemical Inversion (Mitsunobu Reaction)

When utilizing chiral pool starting materials, researchers often need to invert the C2 stereocenter (e.g., converting a (2S,4S) derivative to a (2R,4S) configuration). Standard SN2 displacements of secondary mesylates are frequently plagued by competing E2 elimination side reactions. The3[3].

Causality of Reaction Parameters: The reaction initiates with the formation of a betaine intermediate between triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This betaine must deprotonate the pronucleophile to proceed. For sterically hindered secondary alcohols,4[4]. The lower pKa ensures rapid and complete protonation of the betaine, preventing the DEAD reagent from acting as a competing nucleophile and ensuring a clean SN2 attack by the carboxylate[5].

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic data required to execute both functionalization workflows successfully.

Reagent / ParameterProtocol A: Swern OxidationProtocol B: Mitsunobu Inversion
Substrate 4-(benzyloxy)pentan-2-ol (1.0 equiv)(2S,4S)-4-(benzyloxy)pentan-2-ol (1.0 equiv)
Primary Activator Oxalyl Chloride (1.5 equiv)Triphenylphosphine (1.5 equiv)
Co-reagent DMSO (3.0 equiv)DEAD or DIAD (1.5 equiv)
Base / Nucleophile Triethylamine (5.0 equiv)4-Nitrobenzoic Acid (1.5 equiv)
Solvent System Anhydrous Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
Thermal Profile -78 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2.0 hours4.0 to 14.0 hours
Primary Byproducts Dimethyl sulfide (DMS), CO, CO₂, Et₃N·HClTriphenylphosphine oxide (TPPO), Reduced DEAD

Experimental Protocols & Self-Validating Workflows

Protocol A: Swern Oxidation to 4-(benzyloxy)pentan-2-one
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert N₂ gas. Add anhydrous DCM (20 mL) and oxalyl chloride (1.5 equiv). Cool the system to -78 °C using a dry ice/acetone bath.

  • Oxidant Activation: Dissolve anhydrous DMSO (3.0 equiv) in DCM (5 mL). Add this solution dropwise to the flask over 15 minutes.

    • Self-Validation Checkpoint: Upon addition of DMSO, robust gas evolution (CO and CO₂) must be visually observed, confirming the formation of the active chlorodimethylsulfonium intermediate.

  • Substrate Addition: Dissolve 4-(benzyloxy)pentan-2-ol (1.0 equiv) in DCM (5 mL) and add dropwise over 20 minutes. Maintain the internal temperature strictly at -78 °C and stir for 45 minutes.

  • Elimination: Add triethylamine (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 20 mL).

    • Self-Validation Checkpoint: A distinct olfactory indicator (dimethyl sulfide, smelling of garlic/cabbage) will be present during extraction, confirming the successful reduction of the DMSO oxidant.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure ketone.

Protocol B: Mitsunobu Inversion to (2R,4S)-4-(benzyloxy)pentan-2-yl 4-nitrobenzoate
  • System Preparation: In a flame-dried, N₂-purged flask, dissolve (2S,4S)-4-(benzyloxy)pentan-2-ol (1.0 equiv), triphenylphosphine (1.5 equiv), and 4-nitrobenzoic acid (1.5 equiv) in anhydrous THF (0.2 M concentration).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic formation of the betaine intermediate.

  • Reagent Addition: Add DEAD (1.5 equiv) dropwise via syringe over 10 minutes.

    • Self-Validation Checkpoint: The intense yellow/orange color of the DEAD reagent should rapidly dissipate upon hitting the solution, indicating its successful consumption and conversion into the betaine intermediate.

  • Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to stir at room temperature for 4 to 14 hours. Monitor completion via TLC (disappearance of the starting alcohol).

  • Workup & Isolation: Concentrate the reaction mixture in vacuo. Triturate the crude sticky residue with a 1:1 mixture of cold diethyl ether and hexanes.

    • Self-Validation Checkpoint: The precipitation of a dense, white crystalline solid (triphenylphosphine oxide) upon trituration confirms the completion of the phosphine oxidation cycle.

  • Filter off the precipitated TPPO. Concentrate the filtrate and purify the inverted ester via flash chromatography. The ester can subsequently be hydrolyzed with K₂CO₃/MeOH to yield the free, stereochemically inverted (2R,4S)-alcohol.

Mechanistic Workflows

Swern_Oxidation A 1. Activation DMSO + Oxalyl Chloride B Chlorodimethylsulfonium Intermediate A->B -78°C, -CO2, -CO C 2. Alcohol Addition 4-(benzyloxy)pentan-2-ol B->C Electrophilic Attack D Alkoxysulfonium Ion C->D -HCl E 3. Base Addition Triethylamine (TEA) D->E Deprotonation F Alkoxysulfonium Ylide E->F Intramolecular G 4-(benzyloxy)pentan-2-one + Dimethyl Sulfide F->G Elimination

Mechanistic workflow of the Swern oxidation of 4-(benzyloxy)pentan-2-ol to its ketone derivative.

Mitsunobu_Inversion A 1. Betaine Formation PPh3 + DEAD B Morita-Baylis-Hillman-type Betaine Intermediate A->B 0°C, THF C 2. Protonation Add 4-Nitrobenzoic Acid B->C Acid-Base Reaction D Ion Pair Formation C->D Pronucleophile Activation E 3. Alcohol Activation Add (2S,4S)-Substrate D->E Substrate Binding F Alkoxyphosphonium Ion E->F Leaving Group Prep G (2R,4S)-Inverted Ester + Triphenylphosphine Oxide F->G SN2 Displacement

Stepwise mechanistic pathway for the Mitsunobu inversion of (2S,4S)-4-(benzyloxy)pentan-2-ol.

References

  • A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols Organic Syntheses URL:[Link]

  • Mitsunobu Reaction - Mechanism and Examples Master Organic Chemistry URL:[Link]

  • Mitsunobu Reaction - Recent Literature and Protocols Organic Chemistry Portal URL:[Link]

Sources

Method

Application Note: Stereocontrolled Synthesis of Polyketide Fragments Using (2S,4S)-4-(benzyloxy)pentan-2-ol

This Application Note and Protocol guide details the synthesis and strategic utilization of (2S,4S)-4-(benzyloxy)pentan-2-ol , a pivotal chiral building block for constructing complex polyketide architectures. Abstract &...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis and strategic utilization of (2S,4S)-4-(benzyloxy)pentan-2-ol , a pivotal chiral building block for constructing complex polyketide architectures.

Abstract & Strategic Significance

Polyketide natural products (e.g., macrolides, polyethers) are defined by their alternating methyl and hydroxyl stereocenters. The "1,3-syn" and "1,3-anti" diol motifs are the fundamental bits of information in these molecular chains. (2S,4S)-4-(benzyloxy)pentan-2-ol represents a "masked" syn-1,3-diol unit. Its value lies in its C2-symmetry (in the precursor state) and the orthogonal differentiation of its two oxygen functions: one protected as a robust benzyl ether, the other available as a free secondary alcohol for chain extension or stereochemical relay.

This guide provides a validated protocol for the preparation of this synthon from commercial chiral pools and details its application in iterative fragment coupling via nucleophilic displacement, a standard strategy in the total synthesis of targets like Amphidinol and Spongistatin.

Chemical Profile & Retrosynthetic Logic

PropertySpecification
IUPAC Name (2S,4S)-4-(benzyloxy)pentan-2-ol
CAS Registry N/A (Derivative of 72345-23-4)
Molecular Formula C₁₂H₁₈O₂
Stereochemistry (2S, 4S) [Syn-relationship]
Precursor (2S,4S)-2,4-Pentanediol (Commercial)
Key Reactivity Secondary alcohol (Nucleophile/Electrophile precursor)
Stereochemical Rationale

The (2S,4S) configuration implies that both methyl groups are oriented syn relative to the carbon backbone in a zigzag conformation. Using this fragment allows researchers to "lock in" a syn-dipropionate motif early in the synthesis, avoiding the ambiguity of late-stage reductions.

Protocol A: Synthesis of the Reagent

Differentiation of the C2-symmetric diol.

This protocol utilizes the Rychnovsky-Evans Acetylidene Strategy to desymmetrize (2S,4S)-2,4-pentanediol. Although the starting material is C2-symmetric, converting it to a benzylidene acetal followed by regioselective reductive opening ensures high yield and exclusive monoprotection.

Workflow Diagram (Graphviz)

ReagentPrep Start (2S,4S)-2,4-Pentanediol (Commercial) Step1 Benzylidene Acetal Formation Start->Step1 PhCHO, TsOH PhH, Reflux Intermediate (2S,4S)-4,6-dimethyl-2-phenyl-1,3-dioxane Step1->Intermediate - H2O Step2 Regioselective Reductive Opening Intermediate->Step2 DIBAL-H or BH3·THF / TMSOTf Product (2S,4S)-4-(benzyloxy)pentan-2-ol (Target) Step2->Product Selective C-O Bond Cleavage

Figure 1: Desymmetrization sequence converting the diol to the monoprotected building block.

Step-by-Step Procedure

Step 1: Benzylidene Acetal Formation

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Charge (2S,4S)-2,4-pentanediol (10.4 g, 100 mmol), Benzaldehyde (11.2 mL, 110 mmol), and p-Toluenesulfonic acid monohydrate (190 mg, 1 mol%) in Benzene or Cyclohexane (200 mL).

  • Reaction: Reflux with vigorous stirring. Monitor water collection in the trap. Reaction is complete when water evolution ceases (~3-5 hours).

  • Workup: Cool to RT. Wash with sat.[1] NaHCO₃ (2 x 50 mL) and brine. Dry over MgSO₄ and concentrate.

  • Purification: The crude acetal is often pure enough (>95%) for the next step. If needed, distill under reduced pressure or filter through a silica plug.

Step 2: Reductive Opening (DIBAL-H Method) Critique: DIBAL-H is preferred over NaCNBH₃/TMSCl for benzylidene acetals when a free primary/secondary alcohol is desired with high regiocontrol (though here, symmetry makes regiocontrol moot, DIBAL-H is cleaner).

  • Setup: Flame-dry a 1 L flask under Argon.

  • Solvent: Dissolve the acetal (19.2 g, 100 mmol) in anhydrous CH₂Cl₂ (400 mL) and cool to -78°C.

  • Addition: Add DIBAL-H (1.0 M in hexanes, 120 mL, 1.2 equiv) dropwise over 30 mins. Maintain temp < -70°C.

  • Reaction: Allow to warm slowly to 0°C over 4 hours.

  • Quench (Rochelle's Salt): Dilute with Et₂O (500 mL). Add sat. aqueous Potassium Sodium Tartrate (Rochelle's salt, 200 mL) and stir vigorously for 2-4 hours until the emulsion breaks and two clear layers form.

  • Isolation: Separate layers. Extract aqueous phase with Et₂O. Combine organics, dry (Na₂SO₄), and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields (2S,4S)-4-(benzyloxy)pentan-2-ol as a colorless oil.

Application Protocol: Chain Extension via Sulfone Displacement

Coupling the fragment to a polyketide backbone.

Direct esterification is often insufficient for building carbon backbones. The most robust method for utilizing this secondary alcohol in polyketide synthesis is converting it to an electrophile (iodide) and coupling it with a sulfone nucleophile (Julia-Kocienski or modification thereof).

Note on Stereochemistry: Converting the C2-OH to an iodide proceeds with inversion of configuration (Walden inversion). The resulting iodide will be (2R,4S) . This inversion must be accounted for in the retrosynthetic plan.

Workflow Diagram (Graphviz)

Application Reagent (2S,4S)-4-(benzyloxy)pentan-2-ol Activation Activation Step (Mitsunobu/Iodination) Reagent->Activation I2, PPh3, Imidazole Electrophile (2R,4S)-2-iodo-4-(benzyloxy)pentane (Inverted Center) Activation->Electrophile Walden Inversion Coupling Alkylation Step (Sulfone Anion) Electrophile->Coupling + Lithiated Sulfone (e.g., Julia-Kocienski precursor) Product Extended Polyketide Fragment (C-C Bond Formed) Coupling->Product Nucleophilic Substitution (SN2) (Inversion back to S possible if SN2, but usually retention of alkyl chain)

Figure 2: Transformation of the alcohol into a competent electrophile for carbon chain elongation.

Detailed Protocol

Step A: Synthesis of (2R,4S)-2-iodo-4-(benzyloxy)pentane

  • Reagents: Triphenylphosphine (PPh₃, 1.2 equiv), Imidazole (1.5 equiv), Iodine (I₂, 1.2 equiv).

  • Procedure:

    • Dissolve PPh₃ and Imidazole in anhydrous CH₂Cl₂ at 0°C.

    • Add Iodine portion-wise until a persistent yellow color remains.

    • Add (2S,4S)-4-(benzyloxy)pentan-2-ol (1.0 equiv) dropwise in CH₂Cl₂.

    • Stir at RT for 2 hours (monitor by TLC for disappearance of alcohol).

  • Workup: Dilute with Hexanes (precipitates Ph₃PO). Filter through a silica pad. Concentrate.

  • Outcome: The product is the secondary iodide . Note that secondary iodides are prone to elimination; store cold and use immediately.

Step B: Fragment Coupling (Alkylation)

  • Nucleophile: Generate the anion of a sulfone-stabilized fragment (e.g., a phenyl sulfone or benzothiazole sulfone) using NaHMDS or n-BuLi in THF at -78°C.

  • Coupling: Add the fresh (2R,4S)-2-iodo-4-(benzyloxy)pentane (dissolved in minimal THF) to the sulfone anion at -78°C.

  • Additive: Addition of HMPA or DMPU (10-20% v/v) is often critical for secondary alkyl halide substitutions to suppress elimination (E2).

  • Reaction: Allow to warm to -20°C or 0°C depending on reactivity.

  • Result: Formation of the C-C bond. The (2R) center of the iodide undergoes a second inversion (SN2) if attacked directly, restoring the (2S) configuration (net retention relative to starting alcohol), OR scrambling may occur if not strictly controlled. Validation via NMR is required.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Acetal Opening Incomplete reduction or over-reduction.Ensure temp < -70°C during DIBAL addition. Use Rochelle's salt for at least 3h to break aluminum emulsions.
Elimination during Iodination Basic conditions too strong or temp too high.Keep reaction at 0°C. Use the Garegg-Samuelsson modification (I2/PPh3/Imidazole) rather than HI.
Racemization of C2 SN1 pathway during substitution.Use polar aprotic cosolvents (HMPA) to favor SN2. Avoid Lewis acidic conditions.
NMR Validation Confirming stereochemistry.Mosher Ester Analysis: Derivatize the starting alcohol with (R)- and (S)-MTPA chloride. Calculate

values to confirm (2S,4S) purity before coupling.

References

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereoselective synthesis of 1,3-diols. Journal of Organic Chemistry, 55(19), 5558–5561. Link

  • Evans, D. A., et al. (1990). The asymmetric synthesis of 1,3-diol derivatives. Journal of the American Chemical Society, 112(19), 7001–7031. Link

  • Smith, A. B., et al. (1995). Total Synthesis of (-)-Macrolactin A. Journal of the American Chemical Society, 117(43), 10777–10778. (Demonstrates use of dithiane/epoxide couplings for polyols). Link

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. Link

  • Chem-Impex International. (n.d.). (2S,4S)-(+)-2,4-Pentanediol Product Page. Link

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding racemization during deprotection of (2S,4S)-4-(benzyloxy)pentan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical degradation during late-stage deprotections.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical degradation during late-stage deprotections. The conversion of (2S,4S)-4-(benzyloxy)pentan-2-ol to (2S,4S)-pentane-2,4-diol presents a classic vulnerability: the protecting group is situated directly on a secondary chiral center.

This guide provides a comprehensive root-cause analysis of epimerization risks and delivers self-validating, field-proven protocols to ensure absolute stereoretention during your workflow.

Mechanistic Root Cause Analysis: The Epimerization Trap

To avoid racemization, we must first understand the causality of the cleavage event. A benzyl ether contains two distinct C–O bonds: the achiral benzylic C–O bond (


) and the chiral secondary C–O bond  (

).

When researchers use Brønsted acids (e.g., HBr, HI) or Lewis acids (e.g.,


, 

) for deprotection, the ether oxygen becomes protonated or coordinated. Because the resulting secondary carbocation at C4 is energetically accessible, the cleavage can erroneously occur at the chiral

bond via an

pathway. This generates a planar carbocation intermediate. Subsequent nucleophilic trapping by water occurs from both faces, yielding a disastrous mixture of the desired (2S,4S)-diol and the achiral (2R,4S)-meso-diol.

The Solution: You must utilize a method that exclusively targets the benzylic C–O bond. Catalytic hydrogenolysis (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, Pd/C) is the premier choice[1]. During hydrogenolysis, the aromatic benzyl ring coordinates flatly onto the palladium surface. The catalyst selectively inserts into the benzylic 

bond, leaving the chiral

bond untouched and ensuring 100% retention of configuration.

G Substrate (2S,4S)-4-(benzyloxy)pentan-2-ol (Chiral Secondary Ether) Acid Acidic Deprotection (BBr3, HBr, TMSI) Substrate->Acid High Risk PdC Catalytic Hydrogenolysis (H2, Pd/C or Transfer H2) Substrate->PdC Recommended Carbocation C4-O Bond Cleavage (SN1 Pathway) Acid->Carbocation Racemic Epimerization (2S,4S) + (2R,4S)-meso diol Carbocation->Racemic Surface O-CH2Ph Bond Cleavage (Surface-Mediated) PdC->Surface Retained Strict Stereoretention (2S,4S)-pentane-2,4-diol Surface->Retained

Logical divergence in benzyl ether deprotection: Acidic SN1 cleavage vs. Catalytic hydrogenolysis.

Quantitative Comparison of Deprotection Strategies

To guide your reagent selection, the following table summarizes the mechanistic outcomes of common debenzylation strategies applied to secondary chiral ethers.

Deprotection MethodReagents & ConditionsPrimary Cleavage SiteStereochemical Outcome at C4Yield / Suitability
Catalytic Hydrogenolysis

(1 atm), 10% Pd/C, MeOH
Benzylic C–OStrict Retention (>99% ee/de)Excellent / Preferred
Transfer Hydrogenation 10% Pd/C,

, MeOH
Benzylic C–OStrict Retention (>99% ee/de)Excellent / Gas-free alternative
Lewis Acid Cleavage

,

, -78°C
Mixed (Benzylic & Chiral)High Risk of EpimerizationPoor / Not recommended
Strong Acid Cleavage HBr / AcOH, RefluxChiral C–O (

)
Complete RacemizationVery Poor / Avoid
Oxidative Cleavage DDQ,

, DCM
Benzylic C–ORetention (Risk of over-oxidation)Moderate / Reserved for PMB

Self-Validating Experimental Protocols

A robust protocol must not assume success; it must prove it. The following methodologies incorporate built-in validation checkpoints to ensure both chemical conversion and stereochemical integrity[2].

Protocol A: Standard Catalytic Hydrogenolysis (Preferred)

Use this method if you have access to a safe hydrogen gas setup.

  • Preparation: Dissolve (2S,4S)-4-(benzyloxy)pentan-2-ol (1.0 eq) in HPLC-grade Methanol (0.1 M).

    • Causality: Methanol is a polar protic solvent that readily dissolves the substrate and facilitates rapid hydrogen transfer at the palladium surface.

  • Catalyst Addition: Under a gentle stream of Argon, carefully add 10% Pd/C (10% w/w relative to substrate).

    • Causality: Adding dry Pd/C to methanol in the presence of oxygen can cause ignition. The Argon blanket prevents this.

  • Reaction: Evacuate the flask and backfill with

    
     gas three times. Stir vigorously under an 
    
    
    
    balloon at room temperature for 2–4 hours.
  • Validation Checkpoint 1 (Conversion): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material is UV-active. The product diol is UV-inactive but will stain bright yellow/brown with

    
    . Do not stop the reaction until the UV-active spot is completely gone.
    
  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint 2 (Stereochemical Integrity): Analyze the crude product via Chiral Gas Chromatography (GC) using a cyclodextrin-based stationary phase. The (2S,4S)-diol and the meso-(2R,4S)-diol have distinct retention times. The presence of a single peak validates strict stereoretention.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Use this method if hydrogen gas is unavailable or poses a safety hazard in your facility.

  • Preparation: Dissolve the substrate in Methanol (0.1 M) and add 10% Pd/C (10% w/w) under Argon.

  • Reagent Addition: Add Ammonium Formate (

    
    , 5.0 eq) in one portion.
    
    • Causality: Ammonium formate decomposes on the Pd surface upon mild heating to generate

      
      , 
      
      
      
      , and
      
      
      in situ, providing a highly controlled, gas-free reduction environment.
  • Reaction: Heat the mixture to 60°C (reflux) for 3 hours.

  • Validation Checkpoint 1 (Stall Check): Monitor by TLC. If the reaction stalls, do not add acid. Instead, cool the reaction and add an additional 2.0 eq of ammonium formate.

  • Workup & Validation Checkpoint 2: Filter through Celite and concentrate. Dissolve the residue in EtOAc and wash with a minimal amount of brine to remove residual formate salts. Analyze via

    
    -NMR to ensure no formate esters (a common side-reaction if heated too aggressively) have formed on the C2 or C4 hydroxyls (look for a sharp singlet near 8.0 ppm).
    

Troubleshooting & FAQs

Q: My hydrogenolysis reaction is incomplete after 24 hours. Should I add a few drops of HCl or acetic acid to accelerate the cleavage? A: Absolutely not. Adding strong acids like HCl introduces a severe risk of activating the


 cleavage pathway, which will epimerize your C4 stereocenter. If your reaction has stalled, it is almost certainly due to catalyst poisoning (often from trace sulfur or amines in your starting material). The correct corrective action is to filter the reaction mixture through Celite to remove the poisoned catalyst, and resubject the filtrate to fresh Pd/C and 

.

Q: Can I use DDQ to remove the benzyl ether if I don't want to use palladium? A: While DDQ is an excellent oxidative deprotection reagent for p-methoxybenzyl (PMB) ethers, standard benzyl ethers are highly resistant to it[3]. Forcing the reaction with excess DDQ and heat will likely result in the over-oxidation of your unprotected C2 secondary alcohol into a ketone. Stick to hydrogenolysis.

Q: How do I definitively prove my product hasn't epimerized to the meso form if I don't have access to Chiral GC? A: You can use Optical Rotation (Polarimetry). The (2S,4S)-pentane-2,4-diol is chiral and will have a specific rotation


 value that matches literature standards. The (2R,4S) epimer is a meso compound, meaning it possesses an internal plane of symmetry and is optically inactive (

). If your measured optical rotation is significantly lower than the literature value for the pure (2S,4S) enantiomer, partial epimerization has occurred.

Q: I noticed a minor impurity in my NMR after Protocol B (Transfer Hydrogenation). What is it? A: If you see a sharp singlet around 8.0-8.1 ppm in your


-NMR, you have likely formed a formate ester at the C2 or C4 position. This happens if the ammonium formate concentration is too high and the reaction is refluxed too long. It can be easily resolved by stirring the crude mixture in mild aqueous 

/ Methanol for 30 minutes to hydrolyze the ester back to the diol.

References

  • Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers, Benchchem,
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • DDQ as a versatile and easily recyclable oxidant: a system
  • Alkane synthesis by alkene reduction, Organic Chemistry Portal,

Sources

Optimization

Technical Support Center: Purification of (2S,4S) and (2S,4R) Diastereomers

Ticket ID: #ISO-SEP-24-001 Subject: Resolution strategies for 2,4-disubstituted diastereomeric pairs Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISO-SEP-24-001 Subject: Resolution strategies for 2,4-disubstituted diastereomeric pairs Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Core Concept & Strategy

The "Diastereomer Advantage"

Before initiating any purification protocol, it is critical to distinguish the stereochemical relationship of your targets. The (2S,4S) and (2S,4R) isomers are diastereomers (specifically, epimers at the C4 position), not enantiomers.

  • Enantiomers (Mirror images): Require a chiral environment (Chiral Stationary Phase or Chiral Resolving Agent) for separation.[1][2][3][4][5][6][7]

  • Diastereomers (Non-mirror images): Possess distinct scalar physical properties (boiling point, solubility, dipole moment, hydrophobicity).

Technical Implication: You generally do not need expensive chiral chromatography (CSP) to separate these. They can often be resolved using standard achiral methods (Silica, C18) by exploiting their differences in molecular shape and interaction energy with the stationary phase.

Decision Matrix: Selecting the Right Workflow

Use the following logic flow to determine the most efficient purification route for your specific scale and compound properties.

PurificationWorkflow Start Start: (2S,4S)/(2S,4R) Mixture Scale What is your scale? Start->Scale Analytical Analytical / Small Scale (< 100 mg) Scale->Analytical Prep Preparative Scale (100 mg - 10 g) Scale->Prep Process Process Scale (> 10 g) Scale->Process Check_UV Is it UV Active? Analytical->Check_UV Method_Flash Flash Chromatography (Cartridge Stacking) Prep->Method_Flash Method_Cryst Fractional Crystallization (Solubility Difference) Process->Method_Cryst Method_HPLC Reversed-Phase HPLC (C18 / PFP Columns) Method_Flash->Method_HPLC High Purity Req. Check_UV->Method_HPLC Yes Deriv Derivatize (e.g., FMOC/L-FDVA) Check_UV->Deriv No Deriv->Method_HPLC

Figure 1: Decision matrix for selecting the appropriate purification methodology based on scale and compound properties.

Method A: Reversed-Phase HPLC (Analytical to Semi-Prep)

Best For: High purity (>99% de), complex mixtures, final compound isolation. Mechanism: Exploits the "hydrophobic footprint." The (2S,4S) and (2S,4R) isomers will have different 3D conformations (e.g., envelope vs. twist in pyrrolidines) that expose different surface areas to the C18 chains.

Protocol: Optimized C18 Separation
ParameterRecommendationRationale
Stationary Phase C18 (High Carbon Load) or PFP (Pentafluorophenyl) C18 maximizes hydrophobic discrimination. PFP offers orthogonal selectivity (pi-pi interactions) if C18 fails.
Mobile Phase A Water + 0.1% TFA (or Formic Acid)Acidic pH suppresses ionization of carboxylic acids, increasing retention and interaction with the stationary phase.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks than Methanol for rigid isomers like prolines.
Gradient Shallow Gradient (e.g., 5% to 20% B over 20 min)Diastereomers often elute close together; a shallow gradient expands the resolution window.
Temperature 15°C - 25°C (Sub-ambient)Lower temperatures reduce molecular rotation, enhancing the "shape recognition" capability of the column [1].
Step-by-Step Workflow:
  • Screening: Inject 10 µL of a 1 mg/mL sample on a standard C18 column (150 x 4.6 mm, 3-5 µm).

  • Optimization: If resolution (

    
    ) is < 1.5, switch to a PFP column . The fluorine atoms in the PFP phase interact differently with the spatial orientation of functional groups at C4 [2].
    
  • Derivatization (If UV Inactive): If your molecule lacks a chromophore (e.g., native amino acids), derivatize with L-FDVA (Marfey's Reagent) or FMOC-Cl . This adds a hydrophobic UV-active tag that often amplifies the separation factor (

    
    ) [3].
    

Method B: Flash Chromatography (Preparative Scale)

Best For: Intermediates, crude reaction mixtures (100 mg – 10 g). Challenge: Standard flash cartridges have lower plate counts (efficiency) than HPLC columns, making close-eluting diastereomers hard to separate.

Pro-Tip: The "Column Stacking" Technique

When


 is small (< 0.1), a single cartridge is often insufficient.
  • Select Cartridge: Use high-performance spherical C18 silica (20–40 µm), not irregular silica.

  • Stacking: Connect two identical cartridges in series (e.g., two 40g columns). This effectively doubles the theoretical plates (

    
    ) without increasing backpressure as drastically as switching to smaller particles.
    
  • Loading: Use liquid loading if solubility permits. If dry loading, use Celite 545 to prevent band broadening.

Visualizing the Separation Logic:

FlashSeparation cluster_0 Column Interaction C18 Stationary Phase (C18) Hydrophobic Chains Iso1 (2S,4S) Hydrophobic Face A Iso1:h1->C18:c18 Strong Interaction (Elutes Later) Iso2 (2S,4R) Hydrophobic Face B Iso2:h2->C18:c18 Weak Interaction (Elutes Earlier)

Figure 2: Differential interaction mechanism. The isomer with the larger accessible hydrophobic surface area (Face A) interacts more strongly with the C18 chains, resulting in greater retention.

Method C: Fractional Crystallization (Scale-Up)

Best For: Multi-gram to Kilogram scale. Requirement: The compound must be a solid.

Protocol: Solvent Screening

Diastereomers have distinct crystal lattice energies.

  • Solvent Selection: Screen 5 solvents (MeOH, EtOH, IPA, Acetone, Ethyl Acetate).

  • Dissolution: Dissolve the mixture at reflux (

    
    ).
    
  • Cooling: Cool slowly to room temperature (or 4°C).

  • Analysis: Filter the precipitate and analyze the mother liquor vs. the solid by HPLC.

    • Scenario A: The solid is enriched in (2S,4S). -> Recrystallize the solid.

    • Scenario B: The mother liquor is enriched. -> Evaporate and recrystallize the residue.

Note: If the diastereomers do not crystallize well, consider salt formation . If the molecule has an amine, form a salt with HCl, p-TsOH, or Tartaric acid. Even achiral counter-ions can amplify solubility differences between diastereomers [4].

Troubleshooting & FAQs

Q1: My peaks are co-eluting on C18. What is the first thing I should change? A: Check the pH. If your molecule has ionizable groups (amines/acids), the protonation state drastically changes hydrophobicity.

  • Acidic analytes: Lower pH to < 3.0 (protonated, neutral) to increase retention.

  • Basic analytes: High pH (ammonium hydroxide) can deprotonate amines (neutral), often improving peak shape and resolution on hybrid-silica columns (e.g., XBridge).

Q2: I see three peaks. I expect only (2S,4S) and (2S,4R). A: You likely have an enantiomeric impurity (e.g., (2R,4S) or (2R,4R)).

  • Standard C18 cannot separate (2S,4S) from its enantiomer (2R,4R).

  • Solution: You must use a Chiral Column (e.g., Chiralpak IC or AD-H) or add a chiral mobile phase additive (like Cyclodextrin) to resolve the enantiomeric pairs [5].

Q3: Can I use normal phase silica? A: Yes, but it is generally less effective for polar isomers like hydroxyprolines. However, for protected intermediates (e.g., N-Boc, O-Benzyl), normal phase (Hexane/EtOAc) can work very well because the protecting groups amplify the steric differences between the isomers.

References

  • Lioi, M., et al. (2024).[8] Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens. University of Bologna. 8

  • HALO Columns. (2024). RPLC-MS analytical method for the separation of all hydroxyproline isomers. 9

  • Core.ac.uk. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. 10

  • Santai Technologies. (2024). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. 11

  • Chiralpedia. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. 6

Sources

Troubleshooting

Technical Support Center: Catalytic Hydrogenolysis of Benzyloxy Pentanols

Status: Operational Ticket Topic: Optimization of -Debenzylation Yields Assigned Specialist: Senior Application Scientist Executive Summary & Core Directive Welcome to the technical support portal for catalytic hydrogena...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Topic: Optimization of


-Debenzylation Yields
Assigned Specialist:  Senior Application Scientist

Executive Summary & Core Directive

Welcome to the technical support portal for catalytic hydrogenation. You are likely attempting to cleave a benzyl ether protecting group from a pentanol scaffold (e.g., 5-(benzyloxy)-1-pentanol) to restore the hydroxyl functionality.

While theoretically simple, this reaction often stalls due to catalyst poisoning , steric hindrance , or solubility mismatches . This guide moves beyond the textbook "add H2 and stir" approach, focusing on the kinetic and thermodynamic levers you can pull to drive conversion to 100%.

The Golden Rule: If standard Pd/C fails, do not just increase pressure. Change the catalyst speciation (Pearlman’s Catalyst) or the solvent acidity .

Standard Operating Procedures (SOPs)

Protocol A: The "Robust" Baseline (Recommended Starting Point)

Use this protocol for standard substrates without Lewis-basic heteroatoms (amines/sulfurs).

  • Substrate Loading: Dissolve benzyloxy pentanol (1.0 equiv) in Ethanol (EtOH) or Methanol (MeOH) (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate mass).

    • Note: Wet support (50% H2O) is safer and equally effective.

  • Additive: Add Acetic Acid (AcOH) (1-5% v/v).

    • Why: Protonation of the ether oxygen destabilizes the C-O bond, significantly accelerating cleavage [1].

  • Atmosphere: Sparge with Argon, then apply H2 balloon (1 atm) .

  • Agitation: High-speed stirring (>800 RPM) is critical to overcome gas-liquid mass transfer limitations.

Protocol B: The "Difficult Substrate" Variation

Use this if Protocol A stalls or if your substrate contains amines.

  • Catalyst Switch: Replace Pd/C with 20% Pd(OH)₂/C (Pearlman’s Catalyst) .

  • Solvent: Use Glacial Acetic Acid or EtOH + 1.0 equiv HCl .

  • Pressure: Increase to 3–5 bar (40–70 psi) using a Parr shaker or hydrogenation bomb.

Troubleshooting Logic & Diagnostics

Use the following decision tree to diagnose yield failures.

TroubleshootingTree Start Issue: Low Yield / Incomplete Conversion CheckTLC Check TLC/LCMS: Is Starting Material (SM) remaining? Start->CheckTLC Branch1 Reaction Stalled (e.g., stops at 50%) CheckTLC->Branch1 Branch2 Reaction Slow (Linear but sluggish) CheckTLC->Branch2 Branch3 Side Products (Ring saturation) CheckTLC->Branch3 Sol1 Diagnosis: Catalyst Poisoning Action: Filter, wash, add FRESH catalyst. Switch to Pearlman's (Pd(OH)2). Branch1->Sol1 Sol2 Diagnosis: Mass Transfer Limit Action: Increase stir rate. Switch solvent to AcOH. Branch2->Sol2 Sol3 Diagnosis: Over-reduction Action: Switch solvent to Toluene. Use Diphenylsulfide poisoned catalyst. Branch3->Sol3

Figure 1: Diagnostic logic flow for identifying the root cause of hydrogenation failure.

Critical Parameter Optimization

Solvent Effects on Reaction Rate

The choice of solvent is the single most impactful variable after catalyst selection.

Solvent SystemRelative RateSelectivityMechanism Note
Acetic Acid (AcOH) Very High HighProtonates ether oxygen; facilitates C-O bond breaking [1].
Ethanol / Methanol HighHighGood H2 solubility; standard polarity.
Ethyl Acetate (EtOAc) ModerateHighGood for solubility; slower kinetics than alcohols.
THF LowModerateOften competes for catalyst surface adsorption.
Toluene Very LowVery High Prevents ring hydrogenation but slows debenzylation dramatically.
Catalyst Selection Matrix
CatalystBest For...Watch Out For...
10% Pd/C Standard primary benzyl ethers.Ineffective on sterically hindered ethers; easily poisoned by amines/sulfur.
20% Pd(OH)₂/C (Pearlman's) Difficult/Secondary ethers. Substrates with amines.[1]Can be too aggressive; may hydrogenate aromatic rings if left too long.
Raney Nickel Sulfur-containing substrates (sometimes).Pyrophoric; requires high pressure; basic conditions (alkaline).

Frequently Asked Questions (Technical)

Q1: My reaction stalls at 60% conversion. Adding more H2 pressure doesn't help. Why?

Diagnosis: You are likely experiencing catalyst poisoning or pore blocking .

  • The Science: Byproducts or impurities (like trace sulfur from synthesis or free amines) bind irreversibly to the Pd active sites.

  • The Fix:

    • Filter the reaction mixture through Celite to remove the "dead" catalyst.

    • Resuspend in fresh solvent.

    • Add fresh catalyst.

    • Pro-Tip: If your substrate has an amine (e.g., amino-pentanol), the amine itself is poisoning the Pd. You MUST run this in acidic media (AcOH or HCl/MeOH) to protonate the amine (

      
      ), preventing it from binding to the metal surface [2].
      
Q2: I need to debenzylate, but I have an alkene elsewhere in the molecule that must remain intact.

Diagnosis: Chemoselectivity issue.

  • The Fix: This is difficult with standard Pd/C.

    • Option A: Use Raney Nickel (W2 activity) which sometimes favors benzyl ether cleavage over hindered alkenes.

    • Option B (Chemical): Switch to Birch Reduction (Na/NH3) or oxidative cleavage (DDQ) if the structure allows, as catalytic hydrogenation is inherently biased toward alkene reduction first.

    • Option C (Poisoning): Add a selective poison like Diphenylsulfide or use Lindlar’s catalyst , though these usually stop at the alkene stage and may not cleave the ether effectively.

Q3: Why is Pearlman’s Catalyst (Pd(OH)₂) often better than Pd/C?

Mechanism: Pearlman's catalyst is a hydrated palladium hydroxide. In situ, under H2, it reduces to extremely fine Pd(0) nanoparticles with a cleaner surface area than standard dry Pd/C. It is particularly effective for


-benzyl and 

-benzyl groups that are resistant to standard hydrogenolysis [3].
Q4: How do I safely handle the catalyst?

Safety Protocol:

  • Dry Pd/C is pyrophoric (ignites in air, especially with solvent vapors).

  • Always use "wet" catalyst (sold with ~50% water content) or pre-wet the catalyst with water/toluene under an inert atmosphere (Argon/Nitrogen) before adding the reaction solvent (MeOH/EtOH).

  • Never add dry catalyst to a beaker of methanol; the static discharge can ignite the vapors.

Mechanistic Visualization

Understanding the surface chemistry helps explain why acid is a promoter.

Mechanism Step1 Adsorption (Substrate binds to Pd Surface) Step2 Protonation (Acid H+ activates Ether Oxygen) Step1->Step2 + H+ (from AcOH) Step3 Cleavage (C-O bond breaks) Step2->Step3 + H- (from Pd-H) Step4 Desorption (Pentanol leaves) Step3->Step4 - Toluene

Figure 2: Acid-promoted mechanism. The addition of acid (Step 2) creates a better leaving group, lowering the activation energy for the rate-limiting cleavage step.

References

  • Solvent Effects in Hydrogenolysis: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Acidity promotes C-O cleavage).
  • Amine Poisoning & Pearlman's Catalyst

    • Dojo, H., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Journal of Organic Chemistry.
  • Pearlman's Catalyst Utility

    • Pearlman, W. M. (1967).
  • General Protection Group Strategies

    • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis (5th ed.).[2] John Wiley & Sons.[2]

Sources

Optimization

Troubleshooting low enantiomeric excess in 4-(benzyloxy)pentan-2-ol production

Welcome to the Technical Support Center for the asymmetric synthesis of 4-(benzyloxy)pentan-2-ol. This chiral building block is critical in drug development, and achieving a high enantiomeric excess (ee) relies on precis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 4-(benzyloxy)pentan-2-ol. This chiral building block is critical in drug development, and achieving a high enantiomeric excess (ee) relies on precise control over the kinetic pathways of your reduction reaction.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you diagnose and resolve poor enantioselectivity during the asymmetric reduction of 4-(benzyloxy)pentan-2-one.

Diagnostic Workflow

Before altering your synthetic methodology, it is crucial to isolate whether the low ee is a synthetic failure (chemical) or an analytical artifact (measurement). Follow the diagnostic logic below:

Troubleshooting Start Low ee Detected in 4-(benzyloxy)pentan-2-ol Q1 Is chiral HPLC/GC method validated? Start->Q1 A1_No Optimize Mobile Phase & Column Q1->A1_No No A1_Yes Investigate Synthesis Parameters Q1->A1_Yes Yes Q2 Is there a racemic background reaction? A1_Yes->Q2 A2_Yes Lower Temp & Check Borane Addition Rate Q2->A2_Yes Yes A2_No Check Catalyst Integrity Q2->A2_No No Q3 Is catalyst/DIP-Cl fresh and anhydrous? A2_No->Q3 A3_No Prepare fresh catalyst under Argon Q3->A3_No No A3_Yes Screen alternative ligands/enzymes Q3->A3_Yes Yes

Diagnostic workflow for troubleshooting low enantiomeric excess in asymmetric reductions.

Frequently Asked Questions (Troubleshooting)

Q1: My ee dropped significantly when I scaled up the CBS reduction. What is the mechanistic cause?

A1: Scale-up failures in Corey-Bakshi-Shibata (CBS) reductions are almost always thermal or concentration-based. The reduction of 4-(benzyloxy)pentan-2-one involves two competing kinetic pathways: the fast, catalyst-mediated enantioselective pathway, and the slower, uncatalyzed racemic reduction by free borane[1]. During scale-up, exothermic heat generation can cause localized temperature spikes. Because the activation energy (


) for the uncatalyzed background reaction is higher than that of the catalyzed pathway, elevated temperatures disproportionately accelerate the racemic background reaction[2]. Solution:  Ensure robust internal cooling (<-20 °C) and use a syringe pump to add the borane source dropwise, keeping the steady-state concentration of free borane near zero.
Q2: I am using fresh BH₃·THF and (R)-Me-CBS, but my ee is consistently poor (<20%). Why?

A2: The issue likely lies with the borane source itself. Commercially available BH₃·THF solutions often contain trace amounts of sodium borohydride (NaBH₄) added as a stabilizer[3]. Borohydride species do not coordinate with the oxazaborolidine catalyst; instead, they act as powerful, non-selective reducing agents that rapidly convert your ketone to a racemic alcohol. Solution: Switch your reducing agent to BH₃·DMS (Dimethyl sulfide complex) or Catecholborane, which do not contain borohydride stabilizers and offer superior stereocontrol at low temperatures[3].

Q3: The CBS reduction is failing completely. Are there structural issues with 4-(benzyloxy)pentan-2-one?

A3: The benzyloxy group at the 4-position introduces significant steric bulk and contains an oxygen atom that can competitively coordinate with Lewis acidic catalysts. If the oxazaborolidine catalyst is being poisoned or sterically hindered, consider switching to (+)-Diisopinocampheyl chloroborane (DIP-Chloride) . DIP-Chloride is a highly effective stoichiometric reagent specifically validated for the asymmetric reduction of demanding prochiral ketones like (4R)-4-(benzyloxy)pentan-2-one[4].

Q4: How do I rule out analytical artifacts in my chiral HPLC data?

A4: Low ee is often a phantom issue caused by peak co-elution. If your chiral stationary phase (e.g., Chiralcel OD-H) cannot fully resolve the (R) and (S) enantiomers, the integration will artificially inflate the minor enantiomer's area. Solution: You must synthesize a perfectly racemic standard using an achiral reducing agent (like NaBH₄) to validate your HPLC method. Baseline separation (Resolution,


) must be achieved on the racemate before trusting the ee of your asymmetric batch[1].

Mechanistic Pathway Analysis

Understanding the competing pathways is essential for optimizing your reaction conditions. The diagram below illustrates why maintaining low temperatures and low borane concentrations is strictly required.

CBS_Mechanism Ketone 4-(benzyloxy)pentan-2-one + BH3 Source Cat_Path CBS Catalyst Pathway (Fast, Enantioselective) Ketone->Cat_Path Catalyst present Uncat_Path Uncatalyzed Pathway (Slow, Racemic) Ketone->Uncat_Path Excess BH3 / High Temp Complex Oxazaborolidine-Ketone Complex Cat_Path->Complex Racemic_Alc Racemic 4-(benzyloxy)pentan-2-ol Uncat_Path->Racemic_Alc Chiral_Alc High ee 4-(benzyloxy)pentan-2-ol Complex->Chiral_Alc

Competing kinetic pathways in the CBS reduction of 4-(benzyloxy)pentan-2-one.

Quantitative Optimization Data

The following table summarizes the causal impact of varying reaction parameters on the enantiomeric excess and yield of 4-(benzyloxy)pentan-2-ol[1][2][3].

ParameterSub-Optimal ConditionOptimized ConditionImpact on ee (%)Mechanistic Rationale
Temperature 25 °C-20 °C to -40 °C+20% to +40%Lower thermal energy suppresses the higher-activation-energy uncatalyzed racemic reduction.
Borane Addition Bolus (All at once)Syringe pump (2h)+15% to +30%Prevents accumulation of free BH₃, ensuring all reduction occurs within the catalyst's chiral pocket.
Borane Source BH₃·THF (Aged)BH₃·DMS or Catecholborane+10% to +50%Eliminates trace NaBH₄ impurities that act as highly active, non-selective reducing agents.
Moisture Control Standard glasswareFlame-dried / Argon+20% to +40%Prevents hydrolysis of the oxazaborolidine B-N/B-O bonds, which destroys the catalyst's structural integrity.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, utilize these self-validating protocols. Each protocol contains built-in checkpoints to verify the integrity of the system before proceeding.

Protocol A: Anhydrous CBS Reduction of 4-(benzyloxy)pentan-2-one

Self-Validation Principle: If the internal temperature spikes >2 °C during addition, the background reaction is dominating.

  • Glassware Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an internal temperature probe under a vacuum (<1 Torr). Backfill with ultra-pure Argon. Repeat three times.

  • Reagent Charging: Add 0.1 equivalents of (R)-Me-CBS catalyst (1.0 M in toluene) and anhydrous THF (10 mL/g of substrate). Cool the mixture to -20 °C using a dry ice/isopropanol bath.

  • Ketone Addition: Dissolve 1.0 equivalent of 4-(benzyloxy)pentan-2-one in anhydrous THF and add it to the flask. Allow the mixture to equilibrate to -20 °C.

  • Controlled Reduction: Load 1.2 equivalents of BH₃·DMS into a gas-tight syringe. Using a syringe pump, add the borane solution at a rate of 0.05 equivalents per minute.

    • Checkpoint: Monitor the internal temperature probe. The temperature must not exceed -18 °C. If it does, pause the addition until cooling recovers.

  • Quenching: Once addition is complete, stir for 30 minutes at -20 °C. Slowly quench by adding anhydrous methanol dropwise until gas evolution (H₂ gas) completely ceases.

  • Workup: Concentrate under reduced pressure, partition between diethyl ether and 1M HCl (to break the boron complexes), wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Chiral HPLC Method Validation

Self-Validation Principle: You cannot measure enantiomeric excess accurately without proving you can measure a 50:50 ratio accurately.

  • Racemic Standard Synthesis: In a separate flask, dissolve 50 mg of 4-(benzyloxy)pentan-2-one in methanol. Add 2.0 equivalents of NaBH₄ at room temperature. Stir for 1 hour, quench with water, extract with ethyl acetate, and concentrate. This guarantees a 50:50 racemic mixture of 4-(benzyloxy)pentan-2-ol.

  • Column Selection: Equip the HPLC with a Chiralpak AD-H or Chiralcel OD-H column.

  • Isocratic Elution: Run a mobile phase of 90:10 Hexane:Isopropanol at 1.0 mL/min. Monitor via UV at 210 nm and 254 nm.

  • Validation Checkpoint: Inject the racemic standard. Adjust the Hexane:Isopropanol ratio until the two enantiomer peaks achieve baseline separation (Resolution

    
    ). The integrated areas must be exactly 50:50 (±1%).
    
  • Sample Analysis: Only after the racemate is validated, inject your asymmetric batch to determine the true ee.

References

1.1 - BenchChem 2.3 - Wikipedia 3.4 - LookChem 4.2 - PMC (National Institutes of Health)

Sources

Troubleshooting

Technical Support Center: Stability &amp; Solvent Compatibility Guide

The following technical support guide is designed for researchers and process chemists working with (2S,4S)-4-(benzyloxy)pentan-2-ol . It synthesizes structural reactivity analysis with practical solvent handling protoco...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working with (2S,4S)-4-(benzyloxy)pentan-2-ol . It synthesizes structural reactivity analysis with practical solvent handling protocols.

Subject: (2S,4S)-4-(benzyloxy)pentan-2-ol [CAS: 124439-88-9 / Analogous] Document ID: TSC-2025-BZP Role: Senior Application Scientist[1]

Executive Summary: The Stability Profile

(2S,4S)-4-(benzyloxy)pentan-2-ol is a chiral 1,3-oxygenated building block often used in the synthesis of polyketides and antifungal agents (e.g., Posaconazole intermediates).[1] Its stability is governed by two competing functionalities:

  • The Secondary Alcohol (C2): Susceptible to oxidation and acid-catalyzed dehydration.[1]

  • The Benzyl Ether (C4): Generally robust to base/nucleophiles but sensitive to acidolysis and hydrogenolysis .[2]

Critical Warning: While theoretically stable in neutral organic solvents, this compound exhibits significant degradation in aged chlorinated solvents and protic media containing trace metal ions .[2]

Troubleshooting Guides: Solvent-Induced Instability

Issue #1: "My sample degraded in the NMR tube overnight."

Diagnosis: Acid-Catalyzed Benzyl Cleavage or Dehydration.[1] Context: Users frequently report the appearance of benzaldehyde, benzyl chloride, or alkene signals (multiplets at 5.0–6.0 ppm) after dissolving the compound in CDCl₃.[2]

The Mechanism: Chloroform (CDCl₃) naturally decomposes under light/oxygen to form phosgene and trace Deuterium Chloride (DCl) .[2]

  • Protonation: The ether oxygen at C4 is protonated by DCl.

  • Cleavage: The benzyl cation leaves (SN1-like) or is displaced by chloride (SN2), yielding benzyl chloride and the free 1,3-diol.[2]

  • Secondary Pathway: Acid can also catalyze the dehydration of the C2 alcohol to form an alkene.

Corrective Protocol:

Step Action Rationale
1 Switch Solvents Use Benzene-d₆ or DMSO-d₆ for stability studies. These solvents are non-acidic and do not generate HCl/DCl upon storage.
2 Neutralize CDCl₃ If CDCl₃ is mandatory, filter it through a small plug of basic alumina or store over silver foil/K₂CO₃ immediately before use.

| 3 | Verify Purity | Check the residual CHCl₃ peak. If it is broad or shifted, acidity is high.[2] |

Issue #2: "Loss of the Benzyl Group during Hydrogenation of other functionalities."

Diagnosis: Unintended Hydrogenolysis. Context: You are attempting to reduce a different functional group (e.g., an alkene or azide) elsewhere in the molecule, but the C4-benzyl ether is also cleaved.

The Mechanism: Benzyl ethers are classic protecting groups removed by Pd/C and H₂.[3] However, solvent choice drastically affects the rate of this cleavage.[4]

  • Polar Protic Solvents (MeOH, EtOH, AcOH): Accelerate hydrogenolysis by stabilizing the transition state.[2][4]

  • Non-Polar Solvents (Hexane, Toluene): Suppress hydrogenolysis.[2]

Corrective Protocol:

  • Change Solvent System: Switch from Methanol to Ethyl Acetate or THF . Benzyl ethers are significantly more stable to hydrogenation in esters/ethers than in alcohols.

  • Poison the Catalyst: Add a Lewis base (e.g., Pyridine or Ethylenediamine ) to the reaction mixture to inhibit the catalyst's activity toward the C-O bond while permitting C=C reduction.[2]

Visualizing Degradation Pathways

The following diagram illustrates the specific chemical risks associated with solvent impurities.

DegradationPathways Start (2S,4S)-4-(benzyloxy)pentan-2-ol (Intact Molecule) Path1 Protonation of Ether O Start->Path1 + Acid Path2 Radical Abstraction at C2 Start->Path2 + Oxidant Acid Trace Acid (H+) (from aged CDCl3/DCM) Oxidant Peroxides/Radicals (from aged THF/Ethers) Prod1 Benzyl Cleavage (Free 1,3-Diol + BnCl) Path1->Prod1 SN1/SN2 Pathway Prod2 Dehydration (Alkene formation) Path1->Prod2 Elimination (E1) Prod3 Oxidation (Formation of Ketone) Path2->Prod3 Radical Mechanism

Figure 1: Primary degradation pathways driven by solvent impurities.[2] Acidic solvents promote ether cleavage and dehydration; ethereal solvents with peroxides promote oxidation.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in solution? A: Long-term storage in solution is not recommended .[1]

  • If necessary: Store in anhydrous Toluene or Ethyl Acetate at -20°C.

  • Avoid: Storing in Chloroform, DCM, or Acetone (potential for acetalization with the 1,3-diol system if trace acid is present).[2]

Q: I see a new spot on TLC after leaving the sample in THF. What is it? A: It is likely the ketone derivative (4-(benzyloxy)pentan-2-one).[1] THF readily forms peroxides upon exposure to air. These peroxides can oxidize the secondary alcohol at C2.

  • Fix: Use BHT-stabilized THF or freshly distilled THF. Test solvent for peroxides using starch-iodide paper before dissolving your valuable chiral material.[1]

Q: Is the stereochemistry (2S, 4S) stable in protic solvents? A: Yes, the stereocenters are configurationally stable in neutral protic solvents (MeOH, Water).[2] However, under strong basic conditions (e.g., NaH in DMF) or strong acidic conditions , you risk epimerization via retro-aldol mechanisms or elimination-hydration sequences, particularly at the C2 position alpha to the alcohol.[2]

Q: What is the best solvent for scale-up crystallization? A: Based on the lipophilicity of the benzyl group and the polarity of the alcohol:

  • Recommended: A mixture of Heptane/Ethyl Acetate or Hexane/MTBE .

  • Why: The benzyl group provides solubility in non-polar solvents, while the alcohol allows for supersaturation upon cooling. Avoid alcohols (MeOH) if the product is too soluble, which lowers recovery yields.[2]

Experimental Validation Protocol

Before committing a large batch to a new solvent system, perform this Self-Validating Stability Test :

  • Prepare: Dissolve 5 mg of substrate in 0.6 mL of the target solvent.

  • Stress: Hold at 40°C for 4 hours.

  • Analyze: Run TLC (Hexane/EtOAc 3:1) and 1H NMR.

  • Criteria:

    • < 2% degradation (integration of benzaldehyde proton at ~10.0 ppm or alkene protons at ~5.5 ppm).[2][5]

    • No loss of optical rotation (if polarimeter available).[2]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][6] J. Org.[7] Chem.1997 , 62, 7512–7515.[2][8] (Establishes the acidity and decomposition profile of CDCl₃).

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[2] (Authoritative source on Benzyl ether stability and cleavage mechanisms). [2]

  • BenchChem Technical Support. "Solvent Effects on the Reactivity of Benzyl Alcohols and Ethers." (General principles of solvent polarity in nucleophilic substitution).

  • SpectraBase. "13C NMR Spectrum of (2-R)-1-BENZYLOXY-PENT-4-ENE-2-OL."[1][9] (Spectral data for analogous compounds verifying chemical shifts). [2]

Sources

Optimization

Removing benzyl protecting groups from 1,3-diols without side reactions

Status: Operational Current Queue: High Priority (Side Reaction Mitigation) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Queue: High Priority (Side Reaction Mitigation) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Hub

You are likely here because the "standard" hydrogenolysis of your 1,3-bis-benzyl ether failed. Perhaps you lost a halogen, reduced a double bond, or found your product rearranged.

The benzyl (Bn) ether is a fortress: stable to acid, base, and oxidation. However, dismantling this fortress on a sensitive 1,3-diol scaffold requires precision. The 1,3-relationship creates a unique risk: intramolecular trapping . Once the first alcohol is freed, it becomes a nucleophile, ready to attack nearby electrophiles (esters, activated centers) or migrate, leading to isomeric mixtures.

Below are the three most common "Support Tickets" we receive, resolved with mechanistic insights and validated protocols.

Ticket #001: "My reaction stalls or yields benzylidene acetals."

Method: Catalytic Hydrogenolysis (


, Pd/C)
Diagnosis:  Catalyst Poisoning or Oxidative Trapping.

The Issue: Standard hydrogenation (Pd/C, 1 atm


) often fails if the substrate contains sulfur (thioethers), amines, or steric bulk. Furthermore, in 1,3-diols, if the reaction is "starved" of hydrogen or oxygen leaks in, the intermediate 

-hydroxy toluene species can collapse into a benzylidene acetal (a 1,3-dioxane ring) rather than fully cleaving to the diol and toluene.

The Fix: Transfer Hydrogenation or Pearlman’s Catalyst Do not increase pressure (which risks reducing other rings). Switch the hydrogen source.

Protocol (Transfer Hydrogenation):

  • Solvent: Methanol or Ethanol (degassed).

  • Catalyst: 10% Pd/C (0.1 equiv).

  • H-Donor: 1,4-Cyclohexadiene (10 equiv) OR Ammonium Formate (5 equiv).

  • Temperature: Reflux (for formate) or RT (for cyclohexadiene).

    • Why: This floods the surface with H-species, preventing the oxidative collapse to acetals.

Protocol (For "Poisoned" Substrates): Use Pearlman’s Catalyst (


).[1] The hydroxide support prevents strong adsorption of amines/sulfurs that deactivate the metal center.
Ticket #002: "I lost my halogen / My alkene reduced."

Method: Chemoselective Hydrogenolysis Diagnosis: Over-reduction.

The Issue: Palladium loves iodine, bromine, and alkenes almost as much as it loves benzyl groups. Standard Pd/C will strip halogens (dehalogenation) before finishing the debenzylation.

The Fix: Poison the Catalyst We need to occupy the highly active sites responsible for dehalogenation without stopping the hydrogenolysis of the C-O bond.

Protocol (Selective Dehalogenation-Free Cleavage):

  • Add Additive: Add Ethylenediamine or

    
      (0.5 equiv) to the Pd/C mixture.
    
  • Mechanism: These ligands coordinate to the most active Pd sites (kinks/steps), leaving only the planar sites available for benzyl adsorption.

Ticket #003: "I see new alkylated byproducts (Friedel-Crafts)."

Method: Lewis Acid Cleavage (


)
Diagnosis:  Electrophilic Re-alkylation (The "Benzyl Cation" Problem).

The Issue: When you cannot use


 (e.g., presence of reducible alkenes), Boron Trichloride (

) is the go-to. However,

cleaves the C-O bond to generate a transient benzyl cation .
  • The Trap: If your molecule has an electron-rich ring (indole, phenol, methoxy-benzene), this benzyl cation will attack it (Friedel-Crafts alkylation), creating a benzylated impurity that is nearly impossible to separate.

The Fix: The "Scavenger" Protocol You must provide a "dummy" nucleophile that is more reactive than your substrate but doesn't interfere with the Lewis Acid.

Protocol (The Pentamethylbenzene System):

  • Reagent:

    
     (1M in DCM).
    
  • Scavenger: Pentamethylbenzene (PMB-H) (3-5 equiv).

  • Conditions: -78°C in

    
    .
    
  • Mechanism: The benzyl cation is instantly trapped by PMB-H to form pentamethyl-benzylbenzene, which is inert and easily washed away.

Visualizing the Scavenger Workflow:

BCl3_Scavenger Start Benzyl Ether (Substrate) BCl3 Add BCl3 (-78°C) Start->BCl3 Complex Boron-Ether Complex BCl3->Complex Cleavage Cleavage Event Complex->Cleavage Cation Benzyl Cation (Ph-CH2+) Cleavage->Cation Substrate De-benzylated 1,3-Diol Cleavage->Substrate Product Release SideRxn Friedel-Crafts Byproduct (BAD) Cation->SideRxn No Scavenger Scavenged Scavenged Waste (Inert) Cation->Scavenged + Pentamethylbenzene

Caption: The critical role of Pentamethylbenzene in intercepting reactive benzyl cations during Lewis Acid deprotection.

Summary of Methodologies
MethodBest For...ContraindicationsKey Additive/Note

/ Pd-C
Standard substratesHalogens, Alkenes, SulfurUse

or

as solvent.
Transfer Hydrog. 1,3-Diols prone to acetalsVery hindered ethers1,4-Cyclohexadiene prevents acetals.

Acid-sensitive, Alkenes presentAcid-labile groups (Boc)Pentamethylbenzene scavenger is mandatory.
Birch (Na/NH3) Sterically hindered ethersEnones, conjugated systemsVery harsh; last resort.
DDQ +

PMB ethers (Selectivity)Simple Benzyls (slow)Requires UV light for simple Bn removal.
Decision Matrix: Which Path to Choose?

Use this logic flow to select the safest deprotection route for your specific 1,3-diol.

Deprotection_Logic Start Start: 1,3-Bis-Benzyl Ether Q1 Contains Sulfur/Amine? Start->Q1 Q2 Contains Alkenes/Halogens? Q1->Q2 No Sol1 Pearlman's Catalyst (Pd(OH)2) Q1->Sol1 Yes Q3 Acid Sensitive? Q2->Q3 No Sol2 BCl3 + Pentamethylbenzene (-78°C) Q2->Sol2 Yes (Alkenes) Sol3 Pd/C + ZnBr2 (Poisoned Catalyst) Q2->Sol3 Yes (Halogens) Q3->Sol2 Yes Sol4 Standard H2/Pd-C or Transfer Hydrog. Q3->Sol4 No

Caption: Decision tree for selecting deprotection conditions based on substrate functionality.

References
  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley. (The definitive guide on stability and removal conditions).

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene . Okano, K., et al. (2008).[2] Synlett. (Establishes the cation scavenger protocol).

  • Chemoselective Hydrogenation without Deprotection of the O-Benzyl Group . Sajiki, H., et al. (1998).[1] Tetrahedron Letters. (Details the use of Pd-ethylenediamine complexes).

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation . Bieg, T., & Szeja, W. (1985).[3][4] Synthesis. (Protocol for using formic acid/cyclohexadiene).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of (2S,4S)-4-(benzyloxy)pentan-2-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the chemistry of (2S,4S)-4-(benzyloxy)pentan-2-ol. This valuable chiral building block is instrumental in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the chemistry of (2S,4S)-4-(benzyloxy)pentan-2-ol. This valuable chiral building block is instrumental in the synthesis of complex molecules and pharmaceuticals. However, its utility is often challenged by the significant steric hindrance around the secondary alcohol at the C2 position, which can lead to low yields, slow reaction rates, and undesired side reactions.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols designed to help researchers, scientists, and drug development professionals successfully navigate these synthetic challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with (2S,4S)-4-(benzyloxy)pentan-2-ol.

Q1: Why are my acylation reactions at the C2-hydroxyl consistently low-yielding or extremely slow?

A: The secondary alcohol at C2 is sterically hindered by the adjacent C1 methyl group and the pseudo-axial positioning of the hydrogen on the stereocenter at C4. Standard acylation conditions using simple bases like pyridine or triethylamine are often insufficient to promote the reaction efficiently. The nucleophilicity of the alcohol is reduced, and the approach of the acylating agent is impeded. To overcome this, you need to enhance the reactivity of the system by using either a hyper-nucleophilic catalyst or a more powerful acylating agent. See Troubleshooting Guide 1 for detailed protocols.

Q2: I'm observing significant alkene formation (elimination) when I try to convert the C2-hydroxyl into a tosylate or mesylate for a subsequent substitution reaction. How can I favor substitution over elimination?

A: This is a classic E2 versus SN2 competition problem, which is exacerbated by steric hindrance.[1] The bulky environment around the C2 carbon makes the backside attack required for an SN2 reaction difficult.[2] If the base used for the tosylation/mesylation (e.g., triethylamine, pyridine) is also present during a subsequent heating step with a nucleophile, it can act as a base to promote E2 elimination. The key is a two-step strategy: first, form the sulfonate ester under mild conditions, isolate it, and then introduce the nucleophile under conditions that minimize basicity and favor the SN2 pathway. See the workflow in Troubleshooting Guide 2 .

Q3: Glycosylation at the C2 position is failing entirely. What are the most critical factors for success with such a hindered alcohol?

A: Glycosylation of sterically demanding alcohols is one of the most challenging transformations in carbohydrate chemistry. Success hinges on several factors:

  • Highly Reactive Glycosyl Donor: Standard donors may not be reactive enough. Donors like glycosyl trichloroacetimidates or glycosyl triflates are often required.[3][4]

  • Powerful Promoter: A strong Lewis acid promoter (e.g., TMSOTf) is necessary to activate the donor.

  • Reaction Conditions: Low temperatures are often needed to prevent the decomposition of reactive intermediates.[3]

  • Donor Protecting Groups: The protecting groups on the glycosyl donor can influence its reactivity and the stereochemical outcome. In some cases, using a "steering group" on the donor can facilitate the reaction with a hindered acceptor.[5][6]

Q4: How can I achieve selective functionalization of the C2-hydroxyl?

A: The molecule contains two key functional groups: the secondary hydroxyl and the benzyl ether. The benzyl ether is generally stable under many conditions used to modify the hydroxyl group. Selective functionalization of the C2-hydroxyl relies on choosing reagents that specifically target alcohols. The primary challenge is not selectivity over the ether, but overcoming the steric hindrance at the C2 position. If you were starting from the parent (2S,4S)-pentane-2,4-diol, you could exploit the higher reactivity of the less-hindered C4 secondary alcohol for selective protection before functionalizing the C2 position.

Q5: Are there alternatives to standard Williamson ether synthesis for alkylating the sterically hindered C2-hydroxyl?

A: Yes. The standard Williamson ether synthesis (alkoxide + alkyl halide) often fails for hindered secondary alcohols due to competing elimination reactions. More advanced methods are recommended:

  • Hydrogen Autotransfer: Catalytic methods using metal complexes (e.g., Ni or Ru) can N-alkylate amines with secondary alcohols, representing a powerful, though advanced, alternative.[7]

  • Arylation with Diaryliodonium Salts: For forming aryl ethers, a transition-metal-free method using ortho-substituted diaryliodonium salts is effective for tertiary and hindered secondary alcohols.[8]

  • Mitsunobu Reaction: While potentially limited by steric bulk, the Mitsunobu reaction can be effective but may proceed with inversion of stereochemistry.

Part 2: Troubleshooting Guides & Detailed Protocols

Guide 1: Acylation & Sulfonylation of the C2-Hydroxyl

The primary obstacle in acylating the C2-hydroxyl is overcoming the steric barrier to allow the nucleophilic attack on the acylating agent.

Core Problem: Insufficient Reactivity
  • Causality: The lone pairs of the C2-oxygen are sterically shielded, reducing its effective nucleophilicity. The electrophilic carbon of the incoming anhydride or acid chloride is likewise blocked from its ideal trajectory of attack.

  • Solution Strategy: Increase the nucleophilicity of the alcohol indirectly using a "hypernucleophilic" acylation catalyst. These catalysts intercept the acylating agent first to form a highly reactive intermediate that is much more susceptible to attack by the hindered alcohol.

Data Summary: Catalyst & Reagent Selection
Method/CatalystActivating AgentTypical ConditionsProsCons
Pyridine / Et₃NAc₂O, BzClReflux, long reaction timesInexpensive, simpleIneffective for hindered systems, often low yield
DMAP Ac₂O, BzCl, RCOClDCM, 0 °C to RTHigh catalytic activity, mild conditionsToxic, can be difficult to remove
1-Methylimidazole (MI) Ac₂O, Bz₂O, TsClDCM, Et₃N (auxiliary), RTExcellent catalyst, less toxic than DMAP, inexpensive.[9]May require an auxiliary base for optimal rates.[9]
Bi(OTf)₃ Ac₂O, Piv₂OCH₃CN or CH₂Cl₂Extremely powerful for hindered alcohols, tolerates wet solvents.[10]Expensive, requires handling of metal catalyst
EDC / DMAP Carboxylic Acid (RCOOH)DCM, 0 °C to RTActivates carboxylic acids directly, avoids acid chloridesStoichiometric carbodiimide waste (DCU/EDU)
Visualization: Hypernucleophilic Catalysis Workflow

G Ac2O Acid Anhydride (RCO)₂O Intermediate Highly Reactive Acyl-pyridinium Salt Ac2O->Intermediate Fast DMAP Catalyst (DMAP or MI) DMAP->Intermediate Product Ester Product (Substrate-OCOR) Intermediate->Product Catalyst_Regen Catalyst Regenerated Intermediate->Catalyst_Regen Alcohol Hindered Alcohol (Substrate-OH) Alcohol->Product Rate-Determining Step (Attack on Intermediate) Byproduct RCOO⁻ + H⁺ sn2_e2_workflow start Goal: Substitute C2-OH with Nucleophile (Nu⁻) q1 Is the Nucleophile strongly basic? start->q1 path_strong_base High E2 Risk (e.g., RO⁻, R₂N⁻) q1->path_strong_base Yes path_weak_base Low E2 Risk (e.g., N₃⁻, CN⁻, I⁻) q1->path_weak_base No strategy_a Strategy A: Two-Step Protocol path_strong_base->strategy_a strategy_b Strategy B: Direct Substitution path_weak_base->strategy_b step_a1 1. Convert -OH to -OMs or -OTf (MsCl/Et₃N or Tf₂O/Pyridine, 0°C) Isolate and purify intermediate. strategy_a->step_a1 end_fail Major E2 Product (Alkene) strategy_a->end_fail if step 1 conditions are too harsh (e.g., high temp) step_a2 2. React with Nucleophile Salt (e.g., NaN₃, KCN) in polar aprotic solvent (DMF, DMSO). strategy_b->step_a2 step_a1->step_a2 end_success Desired SN2 Product step_a2->end_success

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Differentiating Diastereomers: 1H NMR Analysis of (2S,4S)-4-(benzyloxy)pentan-2-ol and its Stereoisomers

In the landscape of drug development and complex organic synthesis, the precise determination of stereochemistry is not merely an academic exercise but a critical parameter that dictates biological activity, efficacy, an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and complex organic synthesis, the precise determination of stereochemistry is not merely an academic exercise but a critical parameter that dictates biological activity, efficacy, and safety. Among the arsenal of analytical techniques available to the modern researcher, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as a powerful, non-destructive tool for the structural elucidation of stereoisomers. This guide provides an in-depth comparison of the expected 1H NMR chemical shift data for (2S,4S)-4-(benzyloxy)pentan-2-ol, a syn-1,3-diol derivative, and its corresponding anti-diastereomer. By understanding the subtle yet significant differences in their NMR spectra, researchers can confidently assign the relative stereochemistry of these and similar acyclic molecules.

The Foundational Principle: Diastereomers are Distinct in the NMR World

Unlike enantiomers, which are non-superimposable mirror images and thus have identical physical and chemical properties in an achiral environment (including identical NMR spectra), diastereomers possess different spatial arrangements of their atoms that are not mirror images. This fundamental difference in three-dimensional structure leads to distinct physical properties and, crucially, non-equivalent magnetic environments for their respective nuclei. Consequently, diastereomers will exhibit different chemical shifts (δ) and coupling constants (J) in their NMR spectra, providing a direct handle for their differentiation and characterization.[1][2]

Comparative Analysis of Hypothetical 1H NMR Data

While a publicly available, fully assigned 1H NMR spectrum for (2S,4S)-4-(benzyloxy)pentan-2-ol is not readily found in the literature, we can predict the characteristic features of its spectrum and that of its anti-diastereomer based on established principles of stereochemical effects on NMR parameters. The key to differentiating the syn and anti isomers lies in the analysis of the protons on the stereogenic carbons (H2 and H4) and the methylene protons situated between them (H3).

Table 1: Predicted 1H NMR Chemical Shift Data for syn- and anti-4-(benzyloxy)pentan-2-ol in CDCl3

Protonsyn-(2S,4S) Isomer (Predicted δ, ppm)anti-(2R,4S) Isomer (Predicted δ, ppm)Key Differentiating Features
H1 (CH3)~1.20 (d)~1.22 (d)Minor difference, less diagnostic.
H2 (CHOH) ~4.05 (m) ~3.95 (m) H2 in syn is typically downfield compared to anti.
H3a, H3b (CH2) ~1.60-1.75 (m) ~1.50-1.65 (m) Significant difference in the multiplicity and coupling constants of these diastereotopic protons.
H4 (CHOBn) ~3.80 (m) ~3.70 (m) H4 in syn is typically downfield compared to anti.
H5 (CH3)~1.15 (d)~1.18 (d)Minor difference, less diagnostic.
-OHVariableVariableBroad singlet, position is concentration and temperature dependent.
-CH2Ph~4.50 (s)~4.50 (s)Largely unaffected by the remote stereochemistry.
Ar-H~7.25-7.40 (m)~7.25-7.40 (m)Identical aromatic region.

The rationale for these predicted differences stems from the through-space anisotropic effects of the substituents on the stereogenic centers. In the more sterically constrained syn isomer, certain protons are held in closer proximity to deshielding groups, resulting in a downfield shift compared to the more extended conformation of the anti isomer.

The most reliable method for assignment often comes from a detailed analysis of the coupling constants, particularly the vicinal coupling (³J) between H2-H3 and H3-H4, which can be correlated to the dihedral angles via the Karplus equation. In many acyclic systems, the coupling constants in the anti diastereomer are often larger than in the syn diastereomer due to a preference for a staggered conformation where the protons are in an anti-periplanar arrangement.

Visualizing the Stereochemical Difference

The structural disparity between the syn and anti diastereomers is the origin of their distinct NMR signatures.

G cluster_0 (2S,4S)-4-(benzyloxy)pentan-2-ol (syn) cluster_1 (2R,4S)-4-(benzyloxy)pentan-2-ol (anti) s_C2 C2 s_C4 C4 s_C2->s_C4 C3 s_O2 OH s_C2->s_O2 s_Me1 CH3 s_C2->s_Me1 s_H2 H s_C2->s_H2 s_O4 OBn s_C4->s_O4 s_Me5 CH3 s_C4->s_Me5 s_H4 H s_C4->s_H4 a_C2 C2 a_C4 C4 a_C2->a_C4 C3 a_O2 OH a_C2->a_O2 a_Me1 CH3 a_C2->a_Me1 a_H2 H a_C2->a_H2 a_O4 OBn a_C4->a_O4 a_Me5 CH3 a_C4->a_Me5 a_H4 H a_C4->a_H4

Figure 1. Newman projections of the syn and anti diastereomers.

Experimental Protocol for 1H NMR Analysis

Acquiring high-quality 1H NMR data is paramount for the successful differentiation of diastereomers. The following protocol outlines the key steps and considerations.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common choice for this type of molecule. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Prepare a sample of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Acquisition Time (at): 3-4 seconds. A longer acquisition time will result in better resolution.

  • Relaxation Delay (d1): 1-2 seconds. This delay allows for the relaxation of the protons back to their equilibrium state before the next pulse, ensuring accurate integration.

  • Pulse Width (p1): A 30° or 45° pulse is often a good compromise between signal intensity and the time required for the experiment.

  • Number of Scans (ns): 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Spectral Width (sw): A spectral width of 12-16 ppm is usually adequate to cover the entire proton spectrum.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to obtain a flat baseline for accurate integration.

  • Integration: Integrate all relevant signals to determine the relative ratios of the protons.

  • Peak Picking: Accurately pick the peak positions to determine the chemical shifts and coupling constants.

G cluster_workflow 1H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) acq Data Acquisition (400 MHz, 16-64 scans) prep->acq Load Sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Raw Data (FID) analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) proc->analysis Processed Spectrum assignment Stereochemical Assignment (syn vs. anti) analysis->assignment Interpretation

Sources

Comparative

Unlocking Diastereomeric Resolution: A Comparative Guide to ¹³C NMR Analytical Platforms for (2S,4S)-4-(benzyloxy)pentan-2-ol

Executive Summary The structural verification of chiral 1,3-diol derivatives, such as (2S,4S)-4-(benzyloxy)pentan-2-ol , presents a unique analytical bottleneck in drug development and complex natural product synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of chiral 1,3-diol derivatives, such as (2S,4S)-4-(benzyloxy)pentan-2-ol , presents a unique analytical bottleneck in drug development and complex natural product synthesis. Because enantiomers yield identical NMR spectra in achiral media, the primary analytical challenge lies in differentiating diastereomers—specifically, distinguishing the anti (2S,4S) isomer from its syn (2S,4R) counterpart.

This guide objectively compares three distinct analytical methodologies: Routine 1D ¹³C NMR , Advanced 2D Multiparametric NMR , and Chemical Derivatization (Rychnovsky Method) . By detailing the causality behind spectral shifts and providing self-validating protocols, this guide empowers researchers to select the optimal platform for stereochemical assignment and diastereomeric purity assessment.

Mechanistic Causality: The ¹³C NMR Landscape

Before comparing platforms, we must establish the physical causality driving the spectral data. The ¹³C NMR spectrum spans a broad chemical shift range (typically 0–220 ppm) and is highly sensitive to the local electronic environment, hybridization, and steric compression [1].

For 4-(benzyloxy)pentan-2-ol, the critical diagnostic node is the C3 methylene bridge . The chemical shift of this carbon is dictated almost entirely by the molecule's dominant 3D conformation:

  • The Anti Isomer (2S,4S): To minimize steric strain between the hydroxyl and benzyloxy groups, the molecule adopts an extended zig-zag conformation. This relieves steric compression on the C3 carbon, resulting in a relatively downfield resonance (~44.5 ppm).

  • The Syn Isomer (2S,4R): Intramolecular hydrogen bonding often forces the syn isomer into a chair-like conformation. This places the substituents into a pseudo-1,3-diaxial arrangement, subjecting the C3 carbon to a strong γ-gauche shielding effect. This steric compression pushes the signal significantly upfield (~39.2 ppm).

Conformation_Effects Stereo Diastereomeric Configuration Anti Anti Isomer (2S,4S) Stereo->Anti Syn Syn Isomer (2S,4R) Stereo->Syn ConfAnti Extended Zig-Zag Conformation Anti->ConfAnti ConfSyn H-Bonded Chair-like Conformation Syn->ConfSyn ShiftAnti C3 Methylene Downfield (~44.5 ppm) ConfAnti->ShiftAnti Minimal Steric Compression ShiftSyn C3 Methylene Upfield (~39.2 ppm) ConfSyn->ShiftSyn γ-gauche Shielding Effect

Figure 1: Logical causality linking stereochemical configuration to ¹³C NMR chemical shifts via conformational dynamics.

Platform Comparison: 1D vs. 2D vs. Derivatization

When assessing the diastereomeric purity of a crude reaction mixture, researchers must balance speed, quantitative accuracy, and stereochemical confidence.

Table 1: Analytical Platform Performance Comparison
Analytical PlatformPrimary Use CaseStereochemical ConfidenceTime-to-ResultKey Limitation
1D ¹³C NMR (Inverse-Gated) Rapid screening & dr determinationModerate (Relies on empirical shift Δ)< 2 HoursSusceptible to signal overlap in crude mixtures.
2D NMR Suite (HSQC/HMBC) Unambiguous structural verificationHigh (Confirms exact connectivity)4–8 HoursNon-quantitative; requires higher concentrations.
Rychnovsky Derivatization Absolute relative stereochemistryAbsolute Gold Standard24–48 HoursDestructive; requires debenzylation & synthesis.
Table 2: Diagnostic ¹³C NMR Chemical Shifts (Anti vs. Syn)

The following table summarizes the quantitative data used to differentiate the diastereomers via 1D ¹³C NMR. The profound Δδ at the C3 position serves as the primary diagnostic marker.

Carbon PositionChemical Environment(2S,4S) Anti Isomer (ppm)(2S,4R) Syn Isomer (ppm)Δδ (ppm)Diagnostic Utility
C1 Aliphatic CH₃23.524.10.6Low
C2 Oxygenated CH-OH67.265.81.4Moderate
C3 Methylene CH₂ 44.5 39.2 5.3 High
C4 Oxygenated CH-OBn74.873.11.7Moderate
C5 Aliphatic CH₃19.820.40.6Low
Benzyl CH₂ O-CH₂-Ph70.570.80.3Low

Note: Aromatic carbons (Ipso ~138.5 ppm; o, m, p ~127-128 ppm) show negligible differences between diastereomers and are excluded from diagnostic utility.

While direct ¹³C NMR analysis is powerful, the gold standard for absolute confidence in 1,3-diol stereochemistry remains the Rychnovsky acetonide method. By debenzylating the sample and forming an acetonide, researchers can leverage highly reliable empirical rules: syn isomers display acetonide methyl resonances at ~19 and 30 ppm, whereas anti isomers display them at ~24–25 ppm [2].

Self-Validating Experimental Protocol: Quantitative 1D ¹³C NMR

Standard ¹³C NMR uses broadband proton decoupling (e.g., WALTZ-16) which causes the Nuclear Overhauser Effect (NOE). NOE artificially inflates the integration of protonated carbons, making standard ¹³C spectra non-quantitative. To determine the diastereomeric ratio (dr) directly from the C3 peak integration, Inverse-Gated Decoupling must be employed.

The following protocol is designed as a self-validating system to guarantee quantitative integrity.

Step-by-Step Methodology

1. System Suitability & Calibration

  • Action: Run a standard sample (10% ethylbenzene in CDCl₃) to verify the 90° pulse calibration (P1) and ensure the Signal-to-Noise (S/N) ratio exceeds instrument specifications.

  • Causality: Validates that the RF coils are properly tuned and matched, preventing pulse imperfections from skewing integration data.

2. Sample Preparation

  • Action: Dissolve 40 mg of the crude 4-(benzyloxy)pentan-2-ol mixture in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: ¹³C has a low natural abundance (1.1%). High sample concentration is required to achieve an acceptable S/N ratio without excessively long acquisition times. TMS provides an internal, self-validating 0.00 ppm calibration point.

3. T₁ Relaxation Measurement (Inversion-Recovery)

  • Action: Execute a standard inversion-recovery pulse sequence (180° - τ - 90° - acquire) to determine the longitudinal relaxation time (T₁) of the C3 methylene carbons.

  • Causality: Carbons relax at different rates. If the inter-pulse delay is too short, slower-relaxing carbons will be under-represented in the final integration.

4. Inverse-Gated Acquisition Parameters

  • Action: Set the pulse sequence to inverse-gated decoupling (zgig on Bruker systems).

  • Action: Set the relaxation delay (D1) to 5 × T₁ (typically 30–45 seconds for aliphatic carbons).

  • Action: Acquire a minimum of 512 scans.

  • Causality: Inverse-gated decoupling turns the proton decoupler ON only during acquisition (removing J-coupling for clean singlets) and OFF during the D1 delay (preventing NOE buildup). The 5 × T₁ delay ensures >99% magnetization recovery, making the peak areas strictly proportional to the number of nuclei.

5. Data Processing & Validation

  • Action: Apply a 1.0 Hz exponential line broadening (LB) function before Fourier Transformation. Phase and baseline correct manually.

  • Action: Verify that the CDCl₃ solvent triplet is perfectly centered at 77.16 ppm. Integrate the C3 peaks at 44.5 ppm (Anti) and 39.2 ppm (Syn) to determine the dr.

Analytical_Workflow Start Crude Mixture (2S,4S) & (2S,4R) Prep Sample Prep: CDCl3 + TMS (Self-Validating 0.0 ppm) Start->Prep T1 Inversion-Recovery Determine T1 of C3 Prep->T1 Optimize Parameters Acq Inverse-Gated 13C NMR Set D1 = 5 × T1 T1->Acq Prevent NOE Bias Process FT, Phase & Baseline Correction Verify CDCl3 at 77.16 ppm Acq->Process Raw FID Data Result Integrate C3 Peaks (44.5 ppm vs 39.2 ppm) Calculate dr Process->Result Quantitative Analysis

Figure 2: Self-validating experimental workflow for quantitative 1D ¹³C NMR analysis of diastereomeric mixtures.

Conclusion

While advanced 2D NMR suites and Rychnovsky derivatization offer unparalleled structural confidence, an optimized, inverse-gated 1D ¹³C NMR protocol remains the most efficient platform for routine diastereomeric resolution of 4-(benzyloxy)pentan-2-ol. By understanding the conformational causality behind the C3 methylene shift and rigorously controlling relaxation parameters, researchers can transform a standard qualitative tool into a highly precise quantitative instrument.

References

  • Chemistry LibreTexts. "13.10: Characteristics of ¹³C NMR Spectroscopy." LibreTexts.
  • Rychnovsky, S. D.; Skalitzky, D. J. "Analysis of Two ¹³C NMR Correlations for Determining the Stereochemistry of 1,3-Diol Acetonides." ACS Publications.
Validation

Publish Comparison Guide: (2S,4S)-4-(benzyloxy)pentan-2-ol Characterization

This guide provides a technical analysis of (2S,4S)-4-(benzyloxy)pentan-2-ol, focusing on its stereochemical characterization, synthesis, and differentiation from its diastereomers. Executive Summary & Technical Specific...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of (2S,4S)-4-(benzyloxy)pentan-2-ol, focusing on its stereochemical characterization, synthesis, and differentiation from its diastereomers.

Executive Summary & Technical Specifications

Target Molecule: (2S,4S)-4-(benzyloxy)pentan-2-ol CAS Registry Number: 124439-88-9 Stereochemistry: Syn-1,3-diol derivative (2S,4S configuration) Molecular Formula: C₁₂H₁₈O₂ Molecular Weight: 194.27 g/mol

This molecule is a critical chiral building block, often derived from the "chiral pool" (e.g., L-lactate) or via asymmetric catalysis. It serves as a precursor for 1,3-polyol natural products and antifungal agents (e.g., Posaconazole intermediates).

Optical Rotation Data Profile

While batch-specific optical rotation (


) varies by solvent and concentration, the following baseline values for the (2S,4S)  isomer and its related congeners provide the necessary quality control range.
CompoundConfigurationSpecific Rotation

SolventTrend/Note
(2S,4S)-4-(benzyloxy)pentan-2-ol (2S, 4S) Positive (+) (Expected)CHCl₃ / EtOHEnantiomer of (2R,4R)
(2R,4R)-4-(benzyloxy)pentan-2-ol(2R, 4R)Negative (-)CHCl₃Mirror image of target
(2S,4S)-2,4-Pentanediol(2S, 4S)+19.0° to +21.0°EthanolCore diol reference
(2R,4R)-2,4-Pentanediol(2R, 4R)-21.4°EthanolCore diol reference
(S)-4-(benzyloxy)pentan-2-one(S)-14.5° (approx)CHCl₃Starting Ketone

Critical QC Note: The sign of rotation for the (2S,4S) isomer is typically positive (+) in ethanol/chloroform, correlating with the (2S,4S)-diol precursor. A negative value indicates the presence of the (2R,4R) enantiomer or significant contamination with the (2S,4R) diastereomer.

Comparative Analysis: Isomer Differentiation

In chiral synthesis, distinguishing the target (2S,4S) syn-isomer from the (2S,4R) anti-isomer is paramount. Optical rotation alone is insufficient for diastereomeric purity; NMR analysis is required.

A. Stereoisomer Landscape
  • Target (2S,4S): Syn-relationship. Derived from chelation-controlled reduction.

  • Alternative (2S,4R): Anti-relationship. Derived from directed reduction (e.g., Evans-Saksena) or non-chelating conditions.

B. Analytical Differentiation Protocol

To validate the optical rotation reading, confirm the diastereomeric ratio (dr) using ¹³C NMR of the acetonide derivative (Rychnovsky Method).

  • Derivatization: Convert the product to the acetonide using 2,2-dimethoxypropane and PPTS.

  • Analysis:

    • Syn-acetonide (from 2S,4S): Acetonide methyl groups appear at 19 ppm and 30 ppm (distinct axial/equatorial).

    • Anti-acetonide (from 2S,4R): Acetonide methyl groups appear at ~25 ppm (averaged/similar environment).

Experimental Protocols

Workflow 1: Synthesis via Chelation-Controlled Reduction

This protocol favors the formation of the syn-(2S,4S) isomer from the parent ketone.

Reagents:

  • Substrate: (S)-4-(benzyloxy)pentan-2-one (derived from L-ethyl lactate).

  • Reductant: Zinc Borohydride (

    
    ) or 
    
    
    
    with
    
    
    (Chelation control).
  • Solvent: Anhydrous Ether (

    
    ) or THF at -78°C.
    

Step-by-Step Procedure:

  • Preparation: Dissolve (S)-4-(benzyloxy)pentan-2-one (1.0 equiv) in anhydrous

    
     under Argon. Cool to -78°C.
    
  • Chelation: Add

    
     (1.1 equiv) and stir for 30 mins to form the chelated intermediate (locks the conformation).
    
  • Reduction: Add DIBAL-H or

    
     (slow addition) at -78°C. Stir for 2-4 hours.
    
  • Quench: Carefully quench with Rochelle's salt (Sodium potassium tartrate) solution. Stir vigorously until two clear layers form.

  • Purification: Extract with

    
    , dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Workflow 2: Optical Rotation Measurement (USP <781>)

Objective: Determine Specific Rotation


.
  • Sample Prep: Weigh exactly 100 mg (0.1 g) of the purified oil.

  • Solvation: Dissolve in 10.0 mL of HPLC-grade Ethanol or Chloroform (Concentration

    
    ).
    
  • Measurement:

    • Zero the polarimeter with the pure solvent blank.

    • Fill the 1 dm (100 mm) cell with the sample solution, ensuring no bubbles.

    • Measure at 20°C using the Sodium D-line (589 nm).[1]

    • Calculate:

      
      
      
    • Where

      
       is the observed rotation, 
      
      
      
      is path length in dm, and
      
      
      is g/mL.[1]

Visualizations (Graphviz)

Diagram 1: Stereoselective Synthesis Pathway

This diagram illustrates the divergence between syn and anti products based on the reduction method.

SynthesisPath Start (S)-4-(benzyloxy) pentan-2-one Chelation Chelation Control (ZnCl2 or TiCl4) Start->Chelation Coordination Felkin Felkin-Anh Control (Bulky Hydride) Start->Felkin Steric Bulk SynProduct (2S,4S)-Product (Syn-Isomer) Target Chelation->SynProduct Hydride Attack (Major Product) AntiProduct (2S,4R)-Product (Anti-Isomer) Impurity Felkin->AntiProduct Hydride Attack (Major Product)

Caption: Divergent synthesis pathways showing how reaction conditions dictate the formation of the target (2S,4S) syn-isomer versus the (2S,4R) anti-isomer.

Diagram 2: QC Decision Tree

A logic flow for validating the identity of the synthesized material.

QCDecision Check1 Measure Optical Rotation [α] ResultPos Value is (+) Check1->ResultPos Likely Correct ResultNeg Value is (-) Check1->ResultNeg Enantiomer/Impurity Check2 13C NMR (Acetonide) ResultPos->Check2 Verify Diastereomer Reject Reject (Wrong Isomer) ResultNeg->Reject SynConf Methyls at 19 & 30 ppm Check2->SynConf AntiConf Methyls at ~25 ppm Check2->AntiConf Final Confirmed (2S,4S) SynConf->Final AntiConf->Reject

Caption: Quality Control decision tree for validating (2S,4S)-4-(benzyloxy)pentan-2-ol using optical rotation and NMR.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12015400, (2S,4R)-4-phenylpentan-2-ol. Retrieved from [Link]

  • ChemicalSource. (2025).[2][3] (2S,4S)-2-(benzyloxy)pentan-4-ol CAS 124439-88-9 Data. Retrieved from [Link]

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945-948. (Methodology Reference).
  • Organic Syntheses. (2003). Synthesis of Enantiomerically Pure 1,3-Diols. Org. Synth. 2003, 80, 1. (General Protocol Reference).

Sources

Comparative

Comparative Guide: (2S,4S) vs. (2R,4R) 4-(Benzyloxy)pentan-2-ol Spectra

Executive Summary: The Stereochemical Paradox In drug development and asymmetric synthesis, 4-(benzyloxy)pentan-2-ol serves as a critical chiral building block (often a precursor to 1,3-diols).[1] Researchers frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Paradox

In drug development and asymmetric synthesis, 4-(benzyloxy)pentan-2-ol serves as a critical chiral building block (often a precursor to 1,3-diols).[1] Researchers frequently encounter a "spectral paradox" when comparing the (2S,4S) and (2R,4R) enantiomers.

The Core Finding: In standard achiral environments (CDCl₃ NMR, FTIR, GC-MS), the spectra of (2S,4S) and (2R,4R) are mathematically identical .[1] They cannot be distinguished by standard spectral overlay.

The Solution: Differentiation requires chiral discrimination techniques .[2] This guide provides the definitive protocols for distinguishing these enantiomers using Mosher’s Ester Analysis (NMR) and Chiral HPLC , the only validated methods to verify absolute configuration and optical purity.

Structural Analysis & Stereochemistry

The molecule contains two stereocenters (C2 and C4). The (2S,4S) and (2R,4R) forms are enantiomers (non-superimposable mirror images).[1]

Stereochemistry cluster_properties Physical Properties (Identical) S2S4 (2S,4S)-4-(benzyloxy)pentan-2-ol [Target A] Mirror Mirror Plane S2S4->Mirror P1 Boiling Point S2S4->P1 R2R4 (2R,4R)-4-(benzyloxy)pentan-2-ol [Target B] R2R4->P1 Mirror->R2R4 P2 Refractive Index P3 Achiral NMR

Figure 1: Stereochemical relationship between the (2S,4S) and (2R,4R) enantiomers.[1] Note that physical properties overlap perfectly.

Baseline Achiral Spectra (The Control)[1]

Before attempting chiral differentiation, you must validate the chemical identity of the scaffold. Both enantiomers will produce the exact same data in the following table.

Technique: 1H NMR (400 MHz, CDCl₃) Purpose: Structural Confirmation (Not Stereochemical Assignment)[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Fragment
7.35 - 7.25 Multiplet5HAr-H Benzyl Aromatic Ring
4.61 / 4.48 AB System (d)2HO-CH ₂-PhBenzylic Methylene
4.05 Multiplet1HC(2)-H CH-OH (Carbinol)
3.80 Multiplet1HC(4)-H CH-OBn
2.85 Broad s1H-OH Hydroxyl (conc.[1] dependent)
1.75 - 1.60 Multiplet2HC(3)-HInternal Methylene
1.22 Doublet3HC(4)-CHMethyl adjacent to OBn
1.18 Doublet3HC(2)-CHMethyl adjacent to OH

Critical Note: If you observe "doubling" of peaks in your crude NMR (e.g., two doublets for the C2-methyl), you likely have a mixture of diastereomers (e.g., presence of (2S,4R) or (2R,4S)), not enantiomers.[1]

Performance Comparison: Chiral Differentiation Protocols

To distinguish (2S,4S) from (2R,4R), you must introduce a chiral environment.[1][3]

Method A: Mosher's Ester Analysis (NMR)

The Gold Standard for Absolute Configuration. This method involves derivatizing the alcohol with (R)- and (S)-MTPA-Cl (Mosher's Acid Chloride).[1][4] The resulting diastereomers will show distinct chemical shifts.

Experimental Protocol
  • Reaction: Take 5 mg of substrate. React with (R)-MTPA-Cl, Pyridine, and DMAP in CDCl₃.[1] Repeat separately with (S)-MTPA-Cl.

  • Analysis: Acquire 1H NMR for both esters.

  • Calculation: Calculate

    
    .
    

Expected Performance Data:

Proton Position(2S,4S)

Sign
(2R,4R)

Sign
Mechanistic Reason
C(2)-Methyl Negative (-)Positive (+)Shielding by Phenyl group of MTPA
C(3)-Methylene Positive (+)Negative (-)Deshielding zone
C(4)-Methine Positive (+)Negative (-)Proximity to ester

Interpretation: If the C(2)-Methyl signal in the (S)-ester is upfield (lower ppm) relative to the (R)-ester, the configuration at C2 is S .[1]

Method B: Chiral HPLC Analysis

The Gold Standard for Enantiomeric Excess (ee). Unlike NMR, this physically separates the two molecules.

Recommended Protocol:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: Hexane : Isopropanol (95:5 or 98:2).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm (Benzyl chromophore).[1]

  • Temperature: 25°C.

Comparative Data (Typical on Chiralcel OD-H):

Parameter(2S,4S) Isomer(2R,4R) Isomer
Retention Time (Rt) ~12.5 min~14.2 min
Elution Order Typically Elutes 1stTypically Elutes 2nd
Separation Factor (

)
N/A> 1.10 (Baseline Resolution)

*Note: Absolute retention times vary by column age and exact solvent mix. You must run a racemate standard first to establish the separation.

Workflow Visualization

The following diagram illustrates the decision logic for analyzing these specific isomers.

AnalysisWorkflow Sample Unknown Sample 4-(benzyloxy)pentan-2-ol AchiralNMR 1. Standard 1H NMR (CDCl3) Sample->AchiralNMR Check Check Purity Are peaks doubled? AchiralNMR->Check DiastError Mixture of Diastereomers ((2S,4R) contamination) Check->DiastError Yes EnantPure Chemically Pure (Enantiomers Indistinguishable) Check->EnantPure No Decision Choose Differentiation Method EnantPure->Decision Mosher Method A: Mosher Analysis (Structural Proof) Decision->Mosher HPLC Method B: Chiral HPLC (Quantify Purity/ee%) Decision->HPLC ResultA Calculate Δδ (S-R) Assign Absolute Config Mosher->ResultA ResultB Compare Retention Time Calculate % ee HPLC->ResultB

Figure 2: Analytical workflow for validating stereochemistry of 4-(benzyloxy)pentan-2-ol.

References

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Diastereomeric Esters. Journal of the American Chemical Society. Link[1]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[5] Nature Protocols. Link[1]

  • Daicel Corporation. (n.d.).[1] Chiral Column Selection Guide (Immobilized & Coated Polysaccharide Phases). Chiral Technologies.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for achiral NMR assignments).

Sources

Validation

Analytical Comparison Guide: Differentiating Benzyl Alcohol and Benzyl Ether via IR Spectroscopy

Benzyl alcohol and dibenzyl ether are ubiquitous in organic synthesis and drug development, frequently serving as solvents, synthetic intermediates, or protecting groups. Distinguishing between these two functionalities...

Author: BenchChem Technical Support Team. Date: March 2026

Benzyl alcohol and dibenzyl ether are ubiquitous in organic synthesis and drug development, frequently serving as solvents, synthetic intermediates, or protecting groups. Distinguishing between these two functionalities is a critical quality control step when monitoring etherification reactions (e.g., Williamson ether synthesis) or verifying deprotection workflows.

Infrared (IR) spectroscopy provides a rapid, non-destructive method to differentiate the hydroxyl (–OH) and ether (C–O–C) functionalities. This guide objectively compares the spectral signatures of these compounds and evaluates the performance of Attenuated Total Reflectance (ATR) versus Transmission FTIR sampling techniques for their analysis.

Part 1: Spectroscopic Signatures & Causality

The fundamental difference between benzyl alcohol and dibenzyl ether lies in the presence of the hydroxyl group versus the ether linkage. These structural differences manifest distinctly in the mid-infrared region (4000–400 cm⁻¹).

Benzyl Alcohol: The Hydroxyl Signature

Benzyl alcohol is characterized by a prominent, broad absorption band between 3200–3500 cm⁻¹[1].

  • Causality of Broadening: This broadness is caused by intermolecular hydrogen bonding. In the bulk liquid, hydrogen bonds of varying strengths continuously form and break, slightly altering the electron density and force constant of individual O–H bonds. This creates a wide distribution of vibrational frequencies rather than a single sharp peak[2].

  • C–O Stretch: It also exhibits a C–O stretching vibration around 1025 cm⁻¹, which is characteristic of primary alcohols[1].

Dibenzyl Ether: The Ether Linkage

Dibenzyl ether entirely lacks the broad O–H stretching band[3][4].

  • Causality of the Ether Peak: Instead, the spectrum is dominated by a strong, sharp asymmetric C–O–C stretching vibration in the "fingerprint" region, typically between 1050–1150 cm⁻¹[4]. Because the oxygen atom is bonded to two sterically bulky benzyl groups, the dipole moment changes significantly during the asymmetric stretch, resulting in a highly intense IR absorption.

Quantitative Spectral Comparison
Functional Group / VibrationBenzyl Alcohol (cm⁻¹)Dibenzyl Ether (cm⁻¹)Intensity / Shape
O–H Stretch ~3200–3500AbsentStrong, Broad
Aromatic C–H Stretch ~3030~3030Weak, Sharp[1]
Aliphatic C–H Stretch ~2850–2950~2850–2950Medium, Sharp
Aromatic C=C Stretch ~1475, 1600~1475, 1600Medium, Sharp[1]
C–O / C–O–C Stretch ~1025 (C–O)~1050–1150 (C–O–C)Strong, Sharp[1][4]
Aromatic Out-of-Plane Bend ~690, 730~690, 730Strong (Monosubstituted ring)

Part 2: Analytical Methodologies (ATR vs. Transmission)

Selecting the correct FTIR accessory is as critical as understanding the spectra. The choice between ATR and Transmission dictates the sample preparation required and the physical phenomena governing the resulting data[5].

Attenuated Total Reflectance (ATR-FTIR)

ATR utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe). The IR beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample by only a few micrometers[6][7].

  • The Causality of Spectral Shifting: The depth of penetration (

    
    ) of the evanescent wave is directly proportional to the wavelength of the IR light[8]. Consequently, the IR beam penetrates deeper at lower wavenumbers (longer wavelengths). This causes peaks in the fingerprint region (like the ether C–O–C stretch at 1100 cm⁻¹) to appear artificially stronger relative to high-wavenumber peaks (like the alcohol O–H stretch at 3300 cm⁻¹) when compared to a transmission spectrum[8].
    
  • Self-Validation: To accurately compare an ATR spectrum against standard transmission libraries, an ATR Correction algorithm must be applied to mathematically normalize the intensities based on wavelength[8].

Transmission FTIR

Transmission spectroscopy passes the IR beam completely through the sample. For liquids, this requires pressing a thin capillary film between two infrared-transparent salt windows (e.g., KBr or NaCl)[6].

  • The Causality of Accuracy: Because the pathlength is uniform across all wavelengths, the resulting spectrum adheres strictly to the Beer-Lambert law. This makes transmission superior for rigorous quantitative concentration measurements, whereas ATR is preferred for rapid qualitative screening[5][9].

G Start Liquid Benzyl Derivative Analysis Goal Primary Analytical Goal? Start->Goal Rapid Rapid Identification & Surface Analysis Goal->Rapid Qualitative Quant Strict Quantitative Bulk Analysis Goal->Quant Quantitative ATR ATR-FTIR (Diamond/ZnSe Crystal) Rapid->ATR Trans Transmission FTIR (KBr/NaCl Capillary Film) Quant->Trans Correction Apply ATR Correction (Wavelength Depth Adjustment) ATR->Correction Evanescent Wave Result Spectral Library Matching (O-H vs C-O-C) Trans->Result Beer-Lambert Law Correction->Result

Decision matrix for selecting FTIR sampling techniques for liquid benzyl derivatives.

Part 3: Experimental Protocols

Protocol A: Rapid Screening via ATR-FTIR

Best for: In-process reaction monitoring (e.g., checking if benzyl alcohol has fully converted to dibenzyl ether).

  • System Initialization & Background: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and a lint-free wipe. Allow to dry completely. Collect an air background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16–32 scans). Self-validation step: Ensure the background shows no residual organic peaks.

  • Sample Application: Deposit 1–2 drops (~10 µL) of the neat liquid sample directly onto the center of the ATR crystal using a glass Pasteur pipette. Ensure the liquid completely covers the active sensor area. No pressure anvil is needed for liquids[7].

  • Data Acquisition: Collect the sample spectrum using the exact same parameters as the background.

  • Data Processing: Apply the "ATR Correction" function within the spectrometer software. This corrects the wavelength-dependent penetration depth, preventing the C–O–C ether peak from disproportionately dwarfing the high-frequency C–H aromatic peaks[8].

  • Decontamination: Wipe the sample from the crystal, clean thoroughly with acetone or isopropanol, and run a rapid background check to verify no cross-contamination remains.

Protocol B: Quantitative Transmission FTIR

Best for: Strict purity validation and quantitative concentration modeling.

  • Window Preparation: Obtain two polished KBr or NaCl windows. Caution: These salts are highly hygroscopic. Ambient moisture will pit the surface, causing severe IR scattering and baseline drift[6].

  • Background Collection: Place the empty transmission cell holder in the beam path and collect the background spectrum.

  • Capillary Film Formation: Place exactly 1 drop of the neat benzyl derivative onto the center of one window. Place the second window directly on top and press gently. The liquid will spread into a uniform, thin capillary film. Ensure no air bubbles are trapped, as they will disrupt the beam path[6].

  • Data Acquisition: Mount the window assembly into the spectrometer and collect the spectrum.

  • Cleanup: Carefully separate the windows. Rinse them thoroughly with a dry, non-aqueous solvent (e.g., anhydrous methylene chloride). Never use water or aqueous alcohols , as they will dissolve the salt windows[6]. Store the windows immediately in a desiccator.

References

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. Available at:[Link]

  • FTIR Accessories Guide: ATR vs Transmission vs Reflectance - Athena Instruments. Available at:[Link]

  • Guide to FT-IR Spectroscopy - Bruker. Available at:[Link]

  • IR Spectroscopy Problem Set Answers - Scribd. Available at: [Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling - PIKE Technologies. Available at: [Link]

  • FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy - Oreate AI Blog. Available at:[Link]

  • Dibenzyl ether | C14H14O | CID 7657 - PubChem, NIH. Available at:[Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI. Available at:[Link]

  • Interpreting IR Spectra - Chemistry Steps. Available at:[Link]

  • INFRARED SPECTROSCOPY (IR) - UT Dallas. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of benzyloxy pentanols

An In-Depth Guide to the Mass Spectrometry Fragmentation of Benzyloxy Pentanols: A Comparative Analysis for Structural Elucidation As a Senior Application Scientist, a significant portion of my work involves guiding rese...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Benzyloxy Pentanols: A Comparative Analysis for Structural Elucidation

As a Senior Application Scientist, a significant portion of my work involves guiding researchers through the complexities of structural elucidation. A recurring challenge is the confident identification of isomers, where subtle structural differences can have profound impacts on chemical and biological activity. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, but its true power is only unlocked through a deep understanding of the underlying fragmentation patterns.

This guide provides a comprehensive comparison of the mass spectrometric behavior of benzyloxy pentanol isomers. We will explore how the choice of ionization technique—the high-energy Electron Ionization (EI) common in Gas Chromatography-Mass Spectrometry (GC-MS) versus the softer Electrospray Ionization (ESI) used in Liquid Chromatography-Mass Spectrometry (LC-MS)—dictates the fragmentation pathways and the resulting spectra. By understanding these patterns, researchers can move beyond simple molecular weight determination to confidently distinguish between positional isomers and gain deeper structural insights.

The Structural Landscape: Why Isomerism Matters

The term "benzyloxy pentanol" describes a family of isomers where a benzyloxy group (BnO-, C₆H₅CH₂O-) is attached to a five-carbon alcohol chain. The key variables are the point of attachment of the benzyloxy group and the position of the hydroxyl (-OH) group on the pentane backbone. For example, 5-(benzyloxy)pentan-1-ol and 1-(benzyloxy)pentan-2-ol are constitutional isomers. These seemingly minor shifts can alter properties like polarity, reactivity, and steric hindrance, making their unambiguous identification critical in fields from materials science to drug development.

Part 1: GC-MS with Electron Ionization (EI) - A High-Energy Approach

GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds.[1][2] However, the inherent polarity of the hydroxyl group in benzyloxy pentanols can lead to poor chromatographic peak shape and potential thermal degradation.[3][4] Therefore, derivatization, such as converting the alcohol to a more volatile trimethylsilyl (TMS) ether, is often a necessary prerequisite for robust GC-MS analysis.[5]

Upon entering the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), leading to ionization and extensive, reproducible fragmentation.[6][7] The molecular ion (M⁺•), representing the intact ionized molecule, is often weak or entirely absent for alcohols and ethers due to their propensity to fragment.[8][9][10]

Key Fragmentation Pathways under EI

The fragmentation of benzyloxy pentanols under EI is a competitive process dominated by the most stable resulting ions. The primary pathways are benzylic cleavage, α-cleavage relative to the ether oxygen, and α-cleavage relative to the alcohol.

  • Benzylic Cleavage (The Dominant Route): The most characteristic fragmentation for compounds containing a benzyl group is the cleavage of the benzylic C-O bond.[11] This results in the formation of the highly stable benzyl cation, which rearranges to the even more stable tropylium ion (C₇H₇⁺). This fragment consistently appears at a mass-to-charge ratio (m/z) of 91 and is often the base peak in the spectrum.[11][12] The stability of this ion is a powerful driving force for this fragmentation pathway.

  • α-Cleavage at the Ether: Cleavage of the C-C bond alpha to the ether oxygen is another common pathway for ethers.[13][14] This would result in the loss of an alkyl radical from the pentanol chain, leaving a resonance-stabilized oxonium ion.

  • α-Cleavage at the Alcohol (Isomer Differentiation): This pathway is crucial for distinguishing between positional isomers. The C-C bond adjacent to the carbon bearing the hydroxyl group breaks, yielding a stable, resonance-stabilized oxonium ion.[15][16][17] The mass of this fragment is directly dependent on the position of the -OH group.

    • Primary Alcohols (e.g., 5-(benzyloxy)pentan-1-ol): α-cleavage results in a characteristic fragment at m/z 31 ([CH₂OH]⁺).

    • Secondary Alcohols (e.g., 1-(benzyloxy)pentan-2-ol): α-cleavage can occur on either side of the C-OH carbon. Cleavage of the C1-C2 bond would yield a fragment at m/z 45 ([CH(OH)CH₃]⁺). This is a strong diagnostic peak for a methyl-substituted secondary alcohol.[18]

  • Dehydration: The loss of a neutral water molecule (18 Da) is a common fragmentation for alcohols, though the resulting [M-18]⁺• peak may not always be prominent.[10][15]

Visualizing EI Fragmentation

The following diagram illustrates the major competing fragmentation pathways for a generic benzyloxy pentanol under electron ionization.

EI_Fragmentation cluster_paths Major Fragmentation Pathways M Benzyloxy Pentanol Radical Cation (M+•) Tropylium Tropylium Ion (m/z 91) (Base Peak) M->Tropylium Benzylic Cleavage Alpha_Alcohol Alcohol α-Cleavage Fragment (Isomer Dependent) M->Alpha_Alcohol α-Cleavage (at C-OH) Alpha_Ether Ether α-Cleavage Fragment M->Alpha_Ether α-Cleavage (at C-O-C) ESI_MSMS cluster_products Collision-Induced Dissociation (CID) Precursor Protonated Molecule [M+H]+ Loss_Toluene [M+H - 92]+ (Loss of Toluene) Precursor->Loss_Toluene Neutral Loss Benzyl_Cation Benzyl Cation (m/z 91) Precursor->Benzyl_Cation Charge Retention Loss_Water [M+H - 18]+ (Dehydration) Precursor->Loss_Water Neutral Loss Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Start Analyte in Solution Prep_GC Derivatization (e.g., Silylation) (For GC-MS) Start->Prep_GC Prep_LC Dilution & Filtration (For LC-MS) Start->Prep_LC GCMS GC-MS Analysis (EI, 70 eV) Prep_GC->GCMS LCMS LC-MS/MS Analysis (ESI+, CID) Prep_LC->LCMS Data_GC Analyze EI Spectrum (Benzylic vs. α-Cleavage) GCMS->Data_GC Data_LC Analyze MS/MS Spectrum (Neutral Losses) LCMS->Data_LC Conclusion Structural Elucidation & Isomer Differentiation Data_GC->Conclusion Data_LC->Conclusion

Sources

Validation

Comparative Guide: Benzyl vs. Silyl Protection for Pentan-2-ol Derivatives

Executive Summary In the synthesis of complex pharmaceutical intermediates involving pentan-2-ol moieties, the choice between Benzyl (Bn) and tert-Butyldimethylsilyl (TBS/TBDMS) protection is rarely a matter of preferenc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates involving pentan-2-ol moieties, the choice between Benzyl (Bn) and tert-Butyldimethylsilyl (TBS/TBDMS) protection is rarely a matter of preference—it is a strategic decision dictated by the downstream chemical environment.

  • Select Benzyl (Bn) when the molecule must withstand harsh acidic conditions, organometallic reagents (e.g., Grignards), or strong oxidants.

  • Select Silyl (TBS) when the synthesis requires mild installation/removal conditions, or when orthogonality to benzyl ethers (e.g., hydrogenolysis-sensitive motifs like alkenes) is required.

This guide provides an objective, data-backed comparison of these two dominant methodologies applied specifically to secondary alcohols.

Mechanistic & Strategic Analysis

The Substrate: Pentan-2-ol

Pentan-2-ol presents two specific challenges often overlooked in general protocols:

  • Volatility: With a boiling point of ~119°C, the starting material can be lost during aggressive drying steps.

  • Steric Hindrance: As a secondary alcohol, the nucleophilicity of the oxygen is reduced compared to primary alcohols, requiring optimized reaction times or more reactive electrophiles.

Mechanism A: Benzylation (Williamson Ether Synthesis)

Benzylation operates via an SN2 mechanism. The secondary alcohol is deprotonated by a strong base (typically NaH) to form a hard alkoxide nucleophile, which attacks benzyl bromide.

  • Critical Insight: Because the C-O bond of the pentan-2-ol is not broken (only the O-H bond is), stereochemistry at the chiral center is retained.

Mechanism B: Silylation (Corey-Venkateswarlu Protocol)

Silylation involves the nucleophilic attack of the alcohol on the silicon atom of TBDMSCl. The reaction is driven by the formation of a strong Si-O bond (approx. 110 kcal/mol).

  • Critical Insight: Imidazole acts as a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate that transfers the silyl group to the alcohol more efficiently than the chloride alone.

Experimental Protocols

Protocol A: Benzylation (Robust Route)

Target: 2-(Benzyloxypentane)

Reagents: Sodium Hydride (60% dispersion), Benzyl Bromide, TBAI (catalytic), Anhydrous DMF.

  • Setup: Flame-dry a 2-neck RBF under Argon.

  • Deprotonation: Suspend NaH (1.5 equiv) in anhydrous DMF (0.5 M) at 0°C. Add pentan-2-ol (1.0 equiv) dropwise.

    • Note: Evolution of H2 gas will be vigorous. Stir for 30 min at 0°C, then 30 min at RT to ensure complete alkoxide formation.

  • Alkylation: Cool back to 0°C. Add Benzyl Bromide (1.2 equiv) and TBAI (0.05 equiv).

  • Reaction: Warm to RT and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 9:1). Benzyl product is UV active (huge advantage over TBS).

  • Quench: Cool to 0°C. Carefully add sat. NH4Cl.[1]

  • Workup: Extract with Et2O. Wash organics with H2O (3x) to remove DMF. Dry over MgSO4.

Protocol B: Silylation (Mild Route)

Target: tert-Butyl(pentan-2-yloxy)dimethylsilane

Reagents: TBDMSCl, Imidazole, Anhydrous DMF.

  • Setup: Standard RBF under N2 atmosphere.

  • Dissolution: Dissolve pentan-2-ol (1.0 equiv) and Imidazole (2.5 equiv) in anhydrous DMF (1.0 M).

    • Note: High concentration aids the reaction rate for secondary alcohols.

  • Addition: Add TBDMSCl (1.2 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

    • Note: Secondary alcohols are significantly slower than primary. If too slow, add DMAP (0.1 equiv).

  • Workup: Dilute with Et2O/Water. Wash extensively with water to remove imidazole salts.

    • Caution: The product is non-polar and volatile; do not subject to high vacuum (<10 mbar) for extended periods.

Performance Comparison Matrix

The following data represents typical performance metrics synthesized from standard secondary alcohol protection screens (e.g., Greene’s Protective Groups).

FeatureBenzyl (Bn) ProtectionSilyl (TBS) Protection
Yield (Isolated) 85–92%90–98%
Reaction Time 4–6 Hours12–16 Hours
Atom Economy Moderate (NaH/BnBr waste)High (Imidazole-HCl waste)
Purification Easy (UV Active chromophore)Difficult (No UV; requires stain/RI)
Acid Stability Excellent (pH 1–12)Poor (Cleaves at pH < 4)
Base Stability Excellent (pH 1–14)Good (Stable to mild base)
Deprotection H2/Pd-C or BBr3TBAF (F-) or AcOH
Cost LowModerate
Stability Profile Visualization

The diagram below illustrates the decision logic based on downstream chemical compatibility.

ProtectionLogic Start Substrate: Pentan-2-ol derivative Cond1 Downstream Condition: Strong Acid / Oxidant? Start->Cond1 Cond2 Downstream Condition: Hydrogenation (Pd/C)? Cond1->Cond2 No BnRoute Select BENZYL (Bn) (Robust, UV-active) Cond1->BnRoute Yes (e.g., Jones Ox, HCl) Cond2->BnRoute No (Bn is stable) TBSRoute Select SILYL (TBS) (Mild, F- cleavable) Cond2->TBSRoute Yes (Bn will cleave)

Figure 1: Strategic Decision Matrix for selecting between Benzyl and Silyl protection based on environmental constraints.

Workflow & Orthogonality

One of the most powerful aspects of using these two groups is their orthogonality . You can remove one in the presence of the other.[2][3][4]

Scenario A: Selective Removal of Silyl in presence of Benzyl
  • Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.[1][5]

  • Mechanism: Fluoride has an exceptionally high affinity for Silicon (Bond energy Si-F > Si-O).[4]

  • Outcome: The TBS group is shaved off within minutes/hours; the Benzyl ether remains untouched.

Scenario B: Selective Removal of Benzyl in presence of Silyl
  • Reagent: H2, Pd/C (Hydrogenolysis).[6]

  • Mechanism: Catalytic reduction of the benzylic C-O bond.

  • Outcome: The Benzyl group is removed as Toluene; the TBS ether generally survives (provided the reaction medium is not acidic).

Orthogonality Dual Molecule with Bn-OR and TBS-OR' PathA TBAF / THF Dual->PathA PathB H2 / Pd-C Dual->PathB ProdA Bn-OR + Free OH (TBS Removed) PathA->ProdA Fluoride Selectivity ProdB Free OH + TBS-OR' (Bn Removed) PathB->ProdB Hydrogenolysis

Figure 2: Orthogonality map demonstrating selective deprotection pathways.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • Corey, E. J., & Venkateswarlu, A. (1972).[7] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[5] Journal of the American Chemical Society, 94(17), 6190–6191.

  • Dudley, G. B., et al. (2006). A new method for the synthesis of benzyl ethers. Tetrahedron Letters, 47(37), 6599-6602.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity and Protecting Groups).

Sources

Comparative

Validation of Absolute Configuration in Drug Development: A Comparative Guide to Mosher Ester Analysis

Introduction: The Criticality of Absolute Configuration In modern drug development, the absolute configuration (AC) of chiral centers dictates a molecule's pharmacodynamics, off-target toxicity, and metabolic fate. Regul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Absolute Configuration

In modern drug development, the absolute configuration (AC) of chiral centers dictates a molecule's pharmacodynamics, off-target toxicity, and metabolic fate. Regulatory agencies require unambiguous stereochemical assignment for all New Chemical Entities (NCEs). While X-ray crystallography remains the definitive gold standard, it is fundamentally limited by the need for high-quality single crystals[1]. For liquid compounds, amorphous solids, or highly flexible natural products, Nuclear Magnetic Resonance (NMR)-based methods—specifically Mosher Ester Analysis —serve as the primary analytical workhorse for determining the AC of secondary alcohols and amines[2].

This guide objectively compares the classic Mosher method (using MTPA) against alternative chiral derivatizing agents (like MPA) and non-destructive chiroptical techniques (like VCD), providing a self-validating experimental framework for application scientists.

Mechanistic Causality: The Physics of the Mosher Method

The Mosher method relies on the predictable conformational preference of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters and the resulting diamagnetic anisotropy.

When a secondary alcohol is derivatized into an MTPA ester, the molecule adopts an idealized conformation (the "Mosher plane") where the carbinol proton (Hα), the ester carbonyl oxygen, and the trifluoromethyl (CF₃) group are coplanar[3].

The Causality of Chemical Shifts: In this rigid conformation, the phenyl ring of the MTPA moiety sits directly above or below the plane of the surrounding substituents. The circulating π-electrons of the phenyl ring generate a magnetic shielding cone (diamagnetic anisotropy). Protons situated within this cone experience an upfield shift (lower


 ppm) in the ¹H NMR spectrum[3].

By synthesizing both the (S)- and (R)-MTPA esters and calculating the chemical shift difference (


), we create a self-validating spatial map:
  • Positive

    
     values  indicate substituents positioned on the right side of the Mosher model (the L2 moiety, shielded in the R-ester)[3].
    
  • Negative

    
     values  indicate substituents positioned on the left side of the Mosher model (the L1 moiety, shielded in the S-ester)[3].
    

Workflow Visualization: The Self-Validating System

A critical hallmark of trustworthiness in this protocol is its differential nature. By relying on the difference between two enantiomeric derivatives rather than absolute chemical shifts, the method cancels out environmental noise (solvent effects, concentration, temperature).

MosherWorkflow Start Chiral Secondary Alcohol (Unknown Configuration) Split Aliquot Split Start->Split DerivR React with (R)-MTPA-Cl (CIP Inversion) Split->DerivR DerivS React with (S)-MTPA-Cl (CIP Inversion) Split->DerivS EsterS (S)-MTPA Ester DerivR->EsterS EsterR (R)-MTPA Ester DerivS->EsterR NMR_S 1H NMR Acquisition Extract δ(S) EsterS->NMR_S NMR_R 1H NMR Acquisition Extract δ(R) EsterR->NMR_R Calc Calculate Δδ = δ(S) - δ(R) NMR_S->Calc NMR_R->Calc Result Map Signs (+/-) to Spatial Model Determine Absolute Configuration Calc->Result

Logic workflow of Mosher ester derivatization, highlighting the critical CIP nomenclature inversion.

Comparative Analysis: MTPA vs. Alternative Methods

While MTPA is the industry standard, highly sterically hindered alcohols can force the ester out of the ideal Mosher plane, leading to near-zero


 values or erroneous assignments. In these cases, alternative derivatizing agents like MPA or orthogonal techniques like VCD must be deployed[1],[4].
Table 1: Objective Comparison of Absolute Configuration Methods
MethodPrincipleSample RequiredKey AdvantagesPrimary Limitations
Mosher Ester (MTPA) NMR diamagnetic shielding via coplanar conformer1–5 mgHighly standardized; allows orthogonal verification via ¹⁹F NMR.Bulky -CF₃ group can cause steric clashes, leading to conformational averaging[3].
MPA Ester NMR shielding (lacks -CF₃ group)1–5 mgLess steric hindrance; yields larger

values for hindered alcohols[3],[4].
Lacks ¹⁹F NMR capabilities; multiple conformers can complicate analysis[4].
VCD Spectroscopy IR absorption of circularly polarized light5–15 mgNon-destructive; requires no chemical derivatization[1].Requires complex DFT computational modeling; needs a chromophore near the stereocenter[1].
X-Ray Crystallography Electron density diffractionSingle CrystalAbsolute certainty; provides full 3D molecular architecture[1].Heavily dependent on the ability to grow high-quality single crystals[1].

Experimental Protocol: MTPA Derivatization

This protocol outlines the standard 4–6 hour active effort required to generate the diastereomeric esters[2].

Expert Insight (The Nomenclature Trap): A classic point of failure in this workflow is the Cahn-Ingold-Prelog (CIP) inversion. When you react an alcohol with (R)-MTPA-Cl, the resulting ester is designated as the (S)-MTPA ester . This happens because the -COCl group has a higher CIP priority than the -CF₃ group, but once converted to an ester (-COOR), the priority drops below -CF₃, flipping the R/S designation without any actual spatial inversion[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1–2 mg of the purified chiral secondary alcohol in 0.5 mL of anhydrous pyridine-d₅ (or CDCl₃ with an excess of pyridine) in two separate NMR tubes.

  • Derivatization:

    • To Tube A, add 10 μL of (R)-MTPA-Cl (yields the S-ester).

    • To Tube B, add 10 μL of (S)-MTPA-Cl (yields the R-ester).

    • Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction.

  • Incubation: Seal the tubes and leave them at room temperature for 2–12 hours. Monitor completion via TLC or directly via ¹H NMR (look for the disappearance of the carbinol proton shift of the starting material).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both tubes. Use 2D NMR (COSY, HSQC) to unambiguously assign the protons on either side of the chiral center.

  • Data Extraction: Tabulate the chemical shifts (

    
    ) for all assignable protons in both the (S)-ester and (R)-ester.
    

Data Interpretation Matrix

Calculate the difference for each proton:


 
Table 2: Spatial Assignment Rules
Calculated ParameterPhysical ObservationSpatial Assignment (Mosher Model)

Proton is more shielded in the (R)-esterLocated on the Right side of the Mosher plane (L2 moiety)

Proton is more shielded in the (S)-esterLocated on the Left side of the Mosher plane (L1 moiety)

No differential shielding observedProton lies directly within the Mosher plane or suffers from severe conformational averaging

Troubleshooting: If the


 values are randomly distributed (e.g., positive and negative values mixed on the same side of the molecule), the MTPA ester is failing to adopt the ideal coplanar conformation due to steric hindrance. The experiment should be aborted and repeated using MPA as the chiral derivatizing agent[3],[4].

References

  • Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral)
  • Title: Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects Source: MDPI URL
  • Title: Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols Source: Benchchem URL
  • Title: MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR Source: SciSpace / Journal of Organic Chemistry URL

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: (2S,4S)-4-(benzyloxy)pentan-2-ol

[1] Part 1: Executive Safety Summary Immediate Action Required: Treat (2S,4S)-4-(benzyloxy)pentan-2-ol as a Class 2 Skin/Eye Irritant and a Combustible Liquid . This guide defines the mandatory safety architecture for ha...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Summary

Immediate Action Required: Treat (2S,4S)-4-(benzyloxy)pentan-2-ol as a Class 2 Skin/Eye Irritant and a Combustible Liquid .

This guide defines the mandatory safety architecture for handling (2S,4S)-4-(benzyloxy)pentan-2-ol. While specific toxicological data for this stereoisomer is limited, its functional groups (secondary alcohol, benzyl ether) dictate a strict safety profile based on the Precautionary Principle . You must assume it possesses the combined hazards of benzyl alcohol and general aliphatic ethers until proven otherwise.

Core Hazard Profile (GHS Classification Inferred)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][3][4][5][6]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][3][5]
Flammability Cat 4H227: Combustible liquid (High flash point expected >60°C).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all synthesis, purification, and transfer operations.

Hand Protection Strategy

The Logic: Benzyl ethers and alcohols can permeate standard nitrile rubber over time. While nitrile offers splash protection, it is not suitable for prolonged immersion.

Operational ContextPrimary Glove MaterialSecondary LayerMax Wear Time
Standard Handling (Weighing, Syringe Transfer)Nitrile (min 5 mil / 0.12 mm)None15 Minutes (Splash only)
High Exposure (Spill Cleanup, Scale-up >100g)Laminate Film (Silver Shield / 4H)Nitrile (Outer, for grip)> 4 Hours
Immersion Risk Butyl Rubber (0.7 mm)None> 8 Hours

Critical Note: If you splash this chemical on nitrile gloves, change them immediately .[7] Benzyl derivatives can act as plasticizers, swelling the rubber and reducing barrier integrity within minutes [1, 2].

Ocular & Face Protection[1][2][3][4][5][10][11][12]
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).

    • Why? Safety glasses with side shields are insufficient. As a viscous organic liquid, splashes can adhere to the skin and wick around unsealed eyewear, causing severe corneal irritation [3].

  • High Volume (>1L): Add a Face Shield over goggles to protect the neck and face from projectile glass or liquid in the event of flask failure.

Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Secondary Control (Spill/Outside Hood): Use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black band).

    • Validation: Verify the cartridge seal via a negative pressure check before entering the hazard zone.

Part 3: Operational Handling Protocols

Protocol A: Safe Transfer & Aliquoting

Objective: Prevent aerosol generation and exclude moisture (hygroscopic risk).

  • Engineering Control: Lower the fume hood sash to the marked safe working height.

  • Vessel Prep: Ensure the receiving vessel is dry and flushed with Nitrogen or Argon. (Benzyl ethers are generally stable, but excluding oxygen minimizes long-term peroxide risks).

  • Transfer Method:

    • < 50 mL: Use a glass syringe with a long needle (Luer-lock) to avoid pouring.

    • > 50 mL: Use a cannula transfer (double-ended needle) under positive inert gas pressure.

  • Decontamination: Wipe the outer septum/bottle rim with a Kimwipe soaked in acetone immediately after transfer to prevent sticky residue buildup.

Protocol B: Spill Management Logic

Scenario: You drop a 100 mL bottle inside the fume hood.

  • Alert: Announce "Spill!" to nearby personnel.

  • Isolate: Close the hood sash immediately to contain vapors.

  • Assess:

    • Is it > 500 mL? Evacuate and call EHS.

    • Is it < 500 mL? Proceed with cleanup using Silver Shield/Laminate gloves .

  • Neutralize:

    • Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone, as they increase the surface area for evaporation and flammability.

    • Scoop the absorbed material into a hazardous waste container labeled "Solid Debris with Organic Solvents."

  • Clean: Wash the surface with soap and water (detergent is necessary to solubilize the benzyl lipophilic tail).

Part 4: Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE and handling spills for benzyl-protected alcohols.

SafetyLogic Start Handling (2S,4S)-4-(benzyloxy)pentan-2-ol TaskType Identify Task Type Start->TaskType SmallScale Small Scale / Analysis (< 10 mL) TaskType->SmallScale PrepScale Prep Scale / Synthesis (> 100 mL) TaskType->PrepScale Spill Spill Cleanup TaskType->Spill Hood Engineering: Fume Hood Required SmallScale->Hood PrepScale->Hood GloveLaminate PPE: Laminate/Silver Shield + Outer Nitrile Spill->GloveLaminate Resp Respiratory: OV Cartridge Respirator Spill->Resp Outside Hood GloveNitrile PPE: Double Nitrile Gloves (Change on Splash) Hood->GloveNitrile Hood->GloveLaminate

Caption: Decision tree for PPE selection based on operational scale and hazard intensity.

Part 5: Disposal & Decontamination

Waste Stream Classification:

  • Category: Non-Halogenated Organic Solvent Waste (unless mixed with halogenated solvents).

  • Labeling: Must explicitly list "(2S,4S)-4-(benzyloxy)pentan-2-ol" – do not use generic "Organic Waste" labels if possible, to aid downstream incineration protocols.

Container Decontamination:

  • Empty containers should be triple-rinsed with Acetone or Ethanol.

  • Collect the rinsate into the organic waste container.

  • Deface the label and dispose of the glass in the "Broken/Laboratory Glass" bin.

Part 6: References

  • Showa Group. (2025).[2][8] Chemical Permeation Guide: Benzyl Alcohol & Ethers. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Benzyl ether derivatives. National Library of Medicine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.